molecular formula C10H15N3 B1416261 2-Methyl-4-(piperidin-4-yl)pyrimidine CAS No. 949100-33-8

2-Methyl-4-(piperidin-4-yl)pyrimidine

Cat. No.: B1416261
CAS No.: 949100-33-8
M. Wt: 177.25 g/mol
InChI Key: NENMZMXAVYQZQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-(piperidin-4-yl)pyrimidine is a useful research compound. Its molecular formula is C10H15N3 and its molecular weight is 177.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-4-(piperidin-4-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-4-(piperidin-4-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-4-piperidin-4-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-8-12-7-4-10(13-8)9-2-5-11-6-3-9/h4,7,9,11H,2-3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENMZMXAVYQZQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651201
Record name 2-Methyl-4-(piperidin-4-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949100-33-8
Record name 2-Methyl-4-(piperidin-4-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Whitepaper: A Strategic Synthesis of 2-Methyl-4-(piperidin-4-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The pyrimidine core is a cornerstone of medicinal chemistry, and its precise functionalization is critical for the development of novel therapeutics. This guide details a robust and strategic multi-step synthesis for 2-Methyl-4-(piperidin-4-yl)pyrimidine, a molecule of interest for its hybrid scaffold. Direct C-H functionalization of the 2-methylpyrimidine starting material at the C4 position to form the requisite C-C bond is a significant synthetic challenge. Therefore, this whitepaper presents a more pragmatic and reliable pathway that leverages classical heterocycle synthesis and modern cross-coupling chemistry. The proposed four-step sequence involves: (1) Pinner condensation to construct the 2-methylpyrimidin-4(3H)-one core; (2) Activation of the C4 position via chlorination with phosphorus oxychloride; (3) Palladium-catalyzed Suzuki-Miyaura cross-coupling to form the key C4-C4' bond with a protected piperidine fragment; and (4) Final deprotection to yield the target compound. This guide provides detailed, self-validating protocols, mechanistic insights, and the causal logic behind each strategic choice, serving as a comprehensive resource for chemists in the pharmaceutical industry.

Introduction and Strategic Overview

The conjugation of a pyrimidine ring with a piperidine moiety creates a molecular scaffold with significant potential in drug discovery. The pyrimidine offers hydrogen bonding capabilities and a rigid core, while the piperidine provides a saturated, three-dimensional element that can improve pharmacokinetic properties such as solubility and metabolic stability. The specific target, 2-Methyl-4-(piperidin-4-yl)pyrimidine, presents a distinct synthetic puzzle: the formation of a carbon-carbon bond at the electron-deficient C4 position of the pyrimidine ring.

Pyrimidines, like pyridines, are electron-deficient heterocycles, which makes them susceptible to nucleophilic aromatic substitution (SNAr) at the 2, 4, and 6 positions, provided a suitable leaving group is present.[1][2] This inherent reactivity profile dictates the overall synthetic strategy. A direct coupling of 2-methylpyrimidine with a piperidine derivative at the C4 position is not feasible without a pre-installed leaving group. Our strategy therefore pivots to a "functionalize-then-couple" approach.

The chosen synthetic pathway is designed for reliability and scalability, employing well-understood and high-yielding transformations.

Overall Synthetic Workflow

The synthesis is logically divided into two main phases: Phase 1: Pyrimidine Core Activation and Phase 2: C-C Bond Formation and Finalization .

G cluster_0 Phase 1: Pyrimidine Core Activation cluster_1 Phase 2: C-C Bond Formation & Finalization A Ethyl Acetoacetate + Acetamidine HCl B Step 1: Pinner Condensation (2-Methylpyrimidin-4(3H)-one) A->B NaOEt, EtOH C Step 2: Chlorination (4-Chloro-2-methylpyrimidine) B->C POCl3 E Step 3: Suzuki Coupling (N-Boc protected product) C->E D N-Boc-4-(boronic acid pinacol ester)piperidine D->E Pd Catalyst, Base F Step 4: Deprotection (Final Product) E->F TFA or HCl G 2-Methyl-4-(piperidin-4-yl)pyrimidine F->G

Caption: High-level workflow for the synthesis of 2-Methyl-4-(piperidin-4-yl)pyrimidine.

Phase 1: Synthesis and Activation of the Pyrimidine Core

The initial phase focuses on constructing the pyrimidine ring and installing a leaving group at the C4 position to prepare it for the subsequent cross-coupling reaction.

Step 1: Synthesis of 2-Methylpyrimidin-4(3H)-one via Pinner Condensation

Causality and Expertise: The Pinner synthesis is a classic, reliable method for constructing pyrimidine rings from non-heterocyclic precursors.[3][4] It involves the condensation of a β-dicarbonyl compound (or equivalent) with an amidine. This approach is chosen over others for its high efficiency and the ready availability of starting materials. We use ethyl acetoacetate as the three-carbon fragment and acetamidine as the N-C-N fragment to directly install the required 2-methyl group.

Experimental Protocol:

  • To a stirred solution of sodium ethoxide (NaOEt), prepared by dissolving sodium metal (1.1 eq.) in absolute ethanol, add acetamidine hydrochloride (1.0 eq.) at room temperature.

  • Stir the resulting suspension for 30 minutes to form the free acetamidine base.

  • Add ethyl acetoacetate (1.0 eq.) dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

  • After completion, cool the reaction to room temperature and neutralize with glacial acetic acid.

  • Remove the solvent under reduced pressure.

  • The resulting solid is triturated with cold water, filtered, and dried to afford 2-methylpyrimidin-4(3H)-one as a white solid.

ReagentFormulaMW ( g/mol )Molar Eq.
SodiumNa22.991.1
Acetamidine HClC₂H₇ClN₂94.541.0
Ethyl AcetoacetateC₆H₁₀O₃130.141.0
EthanolC₂H₆O46.07Solvent
Step 2: Synthesis of 4-Chloro-2-methylpyrimidine

Causality and Expertise: The hydroxyl group of the pyrimidinone tautomer is a poor leaving group. To activate this position for substitution, it must be converted into a superior leaving group. Chlorination using phosphorus oxychloride (POCl₃) is a standard and highly effective method for this transformation on pyrimidinones and pyridinones.[5] The reaction proceeds by converting the hydroxyl group into a phosphate ester intermediate, which is readily displaced by a chloride ion.

Experimental Protocol:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • Carefully add 2-methylpyrimidin-4(3H)-one (1.0 eq.) in small portions to an excess of phosphorus oxychloride (POCl₃, 5-10 eq.) with stirring. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-3 hours. The reaction should become a clear solution.

  • After completion (monitored by TLC), cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a solid base like sodium bicarbonate or by careful addition of a concentrated NaOH solution while keeping the temperature below 20 °C.

  • Extract the product into an organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-2-methylpyrimidine.

ReagentFormulaMW ( g/mol )Molar Eq.
2-Methylpyrimidin-4(3H)-oneC₅H₆N₂O110.111.0
Phosphorus OxychloridePOCl₃153.335.0 - 10.0
N,N-DimethylformamideC₃H₇NO73.09Catalytic

Phase 2: C-C Bond Formation and Product Finalization

With the activated pyrimidine core in hand, the focus shifts to the key C-C bond formation using palladium-catalyzed cross-coupling chemistry.

Step 3: Suzuki-Miyaura Coupling for C-C Bond Formation

Causality and Expertise: The Suzuki-Miyaura cross-coupling is one of the most powerful and versatile methods for forming C-C bonds. Its advantages include mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acid/ester coupling partners.[6] For this step, we couple 4-chloro-2-methylpyrimidine with a protected piperidine boronic acid pinacol ester. The piperidine nitrogen must be protected (e.g., with a Boc group) to prevent it from interfering with the catalytic cycle or acting as a competing nucleophile.

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Int1 Ar-Pd(II)(X)Ln OxAdd->Int1 Ar = Pyrimidine X = Cl Trans Transmetalation Int1->Trans Int2 Ar-Pd(II)(R)Ln Trans->Int2 R = Piperidine RedElim Reductive Elimination Int2->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Coupled Product) RedElim->Product ArX 4-Chloro-2-methylpyrimidine (Ar-X) ArX->OxAdd BoronicEster N-Boc-Piperidine-B(pin) (R-B(OR)2) BoronicEster->Trans Base Base (e.g., K2CO3) Base->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol:

  • To a reaction vessel, add 4-chloro-2-methylpyrimidine (1.0 eq.), 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.1-1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.02-0.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by LC-MS or TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain tert-butyl 4-(2-methylpyrimidin-4-yl)piperidine-1-carboxylate.

ReagentFormulaMW ( g/mol )Molar Eq.
4-Chloro-2-methylpyrimidineC₅H₅ClN₂128.561.0
N-Boc-piperidine boronic esterC₁₆H₂₈BNO₄311.211.1
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.560.03
K₂CO₃K₂CO₃138.212.0
1,4-Dioxane / Water--Solvent
Step 4: N-Boc Deprotection to Yield Final Product

Causality and Expertise: The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group from the piperidine nitrogen. The Boc group is strategically chosen for its stability under the basic and neutral conditions of the preceding steps and its facile cleavage under acidic conditions. Treatment with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) cleanly removes the Boc group, liberating the secondary amine of the final product.

Experimental Protocol:

  • Dissolve the Boc-protected intermediate (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of trifluoroacetic acid (TFA, 5-10 eq.) or a solution of HCl in dioxane (e.g., 4M) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours until TLC or LC-MS indicates complete consumption of the starting material.

  • Remove the solvent and excess acid under reduced pressure.

  • Dissolve the residue in water and basify with a solution of NaOH or Na₂CO₃ to a pH of ~10-11.

  • Extract the free base product into an organic solvent like DCM or ethyl acetate.

  • Dry the combined organic layers, filter, and concentrate to yield 2-Methyl-4-(piperidin-4-yl)pyrimidine. The product can be further purified by crystallization or chromatography if necessary.

ReagentFormulaMW ( g/mol )Molar Eq.
Boc-protected IntermediateC₁₅H₂₃N₃O₂293.371.0
Trifluoroacetic Acid (TFA)C₂HF₃O₂114.025.0 - 10.0
Dichloromethane (DCM)CH₂Cl₂84.93Solvent

Conclusion and Outlook

This technical guide outlines a logical, robust, and reproducible four-step synthesis for 2-Methyl-4-(piperidin-4-yl)pyrimidine. By circumventing the challenges of direct C4 C-H activation on the starting 2-methylpyrimidine, this pathway relies on a sequence of high-yielding and well-characterized reactions. The strategy of ring formation, activation via chlorination, palladium-catalyzed cross-coupling, and final deprotection represents a powerful and broadly applicable paradigm in modern heterocyclic chemistry. This methodology provides researchers and process chemists with a clear and validated route to access this and structurally related pyrimidine-piperidine scaffolds for further investigation in drug development programs.

References

  • Lakshman, M. K., et al. (2017). Facile functionalization at the C4 position of pyrimidine nucleosides via amide group activation. Organic & Biomolecular Chemistry, 15(5), 1130-1139. [7][8]

  • Schultz, D. M., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(23), 8262–8269. [9]

  • Fomenko, V. V., et al. (2017). Synthesis and properties of CF2X-substituted 4-methyl-2-hydroxy(chloro)pyrimidines. Journal of Siberian Federal University. Chemistry, 10(1), 26-34. [5]

  • BenchChem. (n.d.). An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride. BenchChem.

  • van der Veken, P., et al. (2020). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Journal of the American Chemical Society, 142(10), 4872–4883.

  • Brown, D. J., & Waring, P. (1973). Pyrimidine reactions. XXIV. The dehalogenation of 2-halogenopyrimidines by hydriodic acid. Australian Journal of Chemistry, 26(2), 443.

  • Hoogsteen, K. (1952). Halogenation of 2-aminopyrimidines. US Patent 2,609,372.

  • CN104592198A - Method for preparing 2-methyl-5-(piperidin-4-yl) pyrimidine. (2015). Google Patents. [10]

  • Rovira, J., et al. (2015). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules, 20(8), 14864–14891. [6]

  • van der Plas, H. C. (1987). Nucleophilic Aromatic Substitution. Request PDF on ResearchGate.

  • Al-Zaydi, K. M. (2004). Synthesis of Pyrimidine Derivatives. Thesis. [3]

  • Knifton, J. F. (1989). Synthesis of 2-alkylpyrimidines via 2-alkyl-1,4,5,6-tetrahydropyrimidines. The Journal of Organic Chemistry, 54(18), 4435-4437.

  • Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [1]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [2]

  • US5414086A - Preparation of 4-methylpyrimidines. (1995). Google Patents. [4]

  • Yengoyan, A., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate.

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Organic Chemistry Portal.

  • Henze, H. R., et al. (1951). Researches on Pyrimidines: Certain Derivatives of 2-Methylpyrimidine. The Journal of Organic Chemistry, 16(10), 1555–1560.

  • Catalysts. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [11]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Methyl-4-(piperidin-4-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Structural Elucidation Imperative

In the landscape of drug discovery and development, the precise structural confirmation of novel chemical entities is a non-negotiable cornerstone. 2-Methyl-4-(piperidin-4-yl)pyrimidine represents a scaffold of significant interest, merging the biologically prevalent pyrimidine core with a versatile piperidine moiety.[1] This guide provides an in-depth, practical framework for the comprehensive spectroscopic characterization of this molecule. We will move beyond mere data reporting to explore the causal logic behind methodological choices, ensuring that each analytical step is part of a self-validating workflow. The methodologies and interpretations presented herein are synthesized from foundational spectroscopic principles and data from structurally analogous compounds, offering a robust predictive model for researchers.

Molecular Structure and Analytical Blueprint

The first step in any characterization is to define the analyte's structure and devise a logical workflow for its elucidation.

Caption: Molecular structure of 2-Methyl-4-(piperidin-4-yl)pyrimidine.

Our analytical approach is sequential and complementary, where each technique provides a unique piece of the structural puzzle.

G start Synthesized Compound (2-Methyl-4-(piperidin-4-yl)pyrimidine) ms Mass Spectrometry (MS) • Molecular Weight • Elemental Formula start->ms Provides MW ir Infrared (IR) Spectroscopy • Functional Groups start->ir Identifies Bonds nmr NMR Spectroscopy (¹H, ¹³C, 2D) • Connectivity • Carbon-Hydrogen Framework start->nmr Maps Skeleton ms->nmr Confirms Formula ir->nmr Confirms Groups final Confirmed Structure nmr->final Defines Structure uv UV-Vis Spectroscopy • Electronic Transitions • Chromophore System uv->final Confirms Conjugation

Caption: A complementary workflow for spectroscopic characterization.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Expertise & Experience: MS is the initial and most critical checkpoint. It validates the molecular weight, providing immediate confirmation that the desired chemical transformation has occurred. The choice of ionization technique is paramount; Electron Ionization (EI) is excellent for inducing fragmentation to reveal structural clues, while Electrospray Ionization (ESI) is a softer method ideal for confirming the molecular ion with minimal fragmentation.[2]

Predicted High-Resolution Mass Spectrometry (HRMS) Data:

  • Molecular Formula: C₁₀H₁₅N₃

  • Monoisotopic Mass: 177.12660 Da

  • Predicted [M+H]⁺ (for ESI): 178.13387 Da

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. The acid is crucial for promoting protonation to form the [M+H]⁺ ion.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Infusion: Introduce the sample via direct infusion at a flow rate of 5-10 µL/min.

  • Ionization Source (ESI): Operate in positive ion mode.

    • Capillary Voltage: 3.5-4.5 kV

    • Source Temperature: 120-150 °C

  • Data Acquisition: Scan over a mass-to-charge (m/z) range of 50-500. The primary goal is to find the ion corresponding to the calculated [M+H]⁺ value.

Predicted Fragmentation Pathway (EI-MS)

Under harsher EI conditions, fragmentation provides a structural fingerprint. The fragmentation of pyrimidines often involves ring cleavage, while piperidine rings typically undergo alpha-cleavage adjacent to the nitrogen.[2][3]

Fragmentation parent Parent Ion [M]⁺ m/z = 177 frag1 Loss of C₄H₈N• (Piperidine Ring Cleavage) m/z = 107 parent->frag1 α-cleavage frag2 Loss of CH₃• (from Methyl Group) m/z = 162 parent->frag2 frag4 Piperidinyl Cation m/z = 84 parent->frag4 C-C bond cleavage frag3 Pyrimidine Cation m/z = 94 frag1->frag3 Loss of CH•

Caption: Predicted EI-MS fragmentation of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Experience: While MS confirms the mass, NMR spectroscopy elucidates the precise atomic connectivity. The choice of solvent is critical; Deuterated chloroform (CDCl₃) is a common starting point, but deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative if solubility is low or if exchangeable protons (like the piperidine N-H) are of interest.[4]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The chemical shifts are predicted based on the principle of additive effects, using data from piperidine and 4-methylpyrimidine as references.[5][6]

Predicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.65d1HPyrimidine H-6Deshielded by adjacent N atom.[5]
~7.00d1HPyrimidine H-5Shielded relative to H-6.[5]
~3.20 - 3.40m2HPiperidine H-2ax, H-6ax (eq)Protons adjacent to N, axial position is typically downfield.[6]
~2.80 - 3.00m2HPiperidine H-2eq, H-6eq (ax)Protons adjacent to N, equatorial position.[6]
~3.00 - 3.15m1HPiperidine H-4Methine proton attached to the pyrimidine ring, deshielded.
~2.60s3HMethyl (-CH₃)Singlet, typical chemical shift for a methyl on an aromatic ring.[7]
~2.00 - 2.15m2HPiperidine H-3ax, H-5ax (eq)
~1.75 - 1.90m2HPiperidine H-3eq, H-5eq (ax)
~1.60br s1HPiperidine N-HBroad signal, chemical shift is concentration and solvent dependent.[8]
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)
Predicted Shift (δ, ppm)AssignmentRationale
~168.0Pyrimidine C-2Attached to two N atoms and a methyl group.
~165.0Pyrimidine C-4Attached to N and the piperidine substituent.
~157.0Pyrimidine C-6C-H carbon adjacent to N.[9]
~118.0Pyrimidine C-5C-H carbon shielded relative to C-6.[9]
~45.0Piperidine C-2, C-6Carbons adjacent to the nitrogen atom.[6]
~40.0Piperidine C-4Methine carbon attached to the pyrimidine ring.
~32.0Piperidine C-3, C-5
~24.0Methyl (-CH₃)Typical shift for an aromatic methyl group.[9]
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz (or higher) spectrometer.

    • Acquire at least 16 scans.

    • Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire several hundred to a few thousand scans for adequate signal-to-noise.

    • Use proton decoupling (e.g., broadband decoupling).

    • Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

  • 2D NMR (COSY & HSQC): If assignments are ambiguous, acquire a COSY spectrum to establish H-H correlations and an HSQC spectrum to correlate protons directly to their attached carbons. This provides an internal validation of the assignments.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique to confirm the presence of key functional groups. For this molecule, we are looking for the characteristic vibrations of the aromatic pyrimidine ring, the aliphatic piperidine ring, and the N-H bond.[10]

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3300 - 3400N-H StretchPiperidine (secondary amine)Medium
3000 - 3100C-H Stretch (sp²)Pyrimidine RingMedium
2850 - 2960C-H Stretch (sp³)Piperidine & MethylStrong
1550 - 1600C=N and C=C StretchPyrimidine RingStrong
1400 - 1500C-H BendPiperidine & MethylMedium
1100 - 1200C-N StretchPiperidineMedium
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal). ATR is preferred for solids as it requires minimal sample preparation.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be collected and automatically subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Chromophore

Expertise & Experience: UV-Vis spectroscopy provides information about the conjugated electronic system (the chromophore). In this molecule, the pyrimidine ring is the primary chromophore. We expect to see π → π* transitions, which are characteristic of aromatic systems.[11] The choice of solvent is important, as polar solvents can interact with the molecule and shift the absorption maxima (solvatochromism).

Predicted UV-Vis Absorption
  • λ_max 1: ~210-220 nm

  • λ_max 2: ~250-270 nm

  • Transitions: These absorptions correspond to π → π* electronic transitions within the pyrimidine ring.[12] The exact position and intensity will be influenced by the methyl and piperidinyl substituents.

Experimental Protocol: UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-transparent solvent, such as ethanol or acetonitrile.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-50 µM). The concentration must be adjusted to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill one cuvette with the pure solvent (the blank) and another with the sample solution.

    • Scan a wavelength range from 200 to 400 nm.

    • The instrument will automatically subtract the solvent's absorbance.

Conclusion

The structural elucidation of 2-Methyl-4-(piperidin-4-yl)pyrimidine is achieved through a synergistic application of multiple spectroscopic techniques. Mass spectrometry provides the initial molecular formula confirmation. Infrared and UV-Vis spectroscopy identify the key functional groups and conjugated systems, respectively. Finally, one- and two-dimensional NMR spectroscopy delivers the unambiguous and definitive map of the molecular skeleton. By following the detailed protocols and understanding the predicted spectral features outlined in this guide, researchers can confidently and accurately characterize this and other related heterocyclic compounds, ensuring the integrity of their scientific endeavors.

References

  • The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888).
  • PubChem. 2-Methylpyrimidin-4-amine | C5H7N3 | CID 295763.
  • Research and Reviews. Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine.
  • National Institutes of Health. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC.
  • National Institutes of Health. Design and Synthesis of 2-Alkylpyrimidine-4,6-diol and 6-Alkylpyridine-2,4-diol as Potent GPR84 Agonists - PMC.
  • PubChem. 4-(Difluoromethyl)-2-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine | C17H17F2N7 | CID.
  • ResearchGate. UV–Vis. spectroscopy spectra of: (a) 2-(Piperidin-4-yl) ethanamine, (b)....
  • BenchChem. A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines.
  • National Institute of Standards and Technology. 2-Methylpiperidine - the NIST WebBook.
  • Ali, T. E., et al. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry.
  • National Institute of Standards and Technology. Pyrimidine, 4-methyl- - the NIST WebBook.
  • ACS Publications. Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET | ACS Omega.
  • ChemicalBook. Pyrimidine(289-95-2) 1H NMR spectrum.
  • ChemicalBook. Piperidine(110-89-4) 13C NMR spectrum.
  • BLDpharm. 1316218-93-5|4-Methyl-2-(piperidin-4-yl)pyrimidine.
  • National Institute of Standards and Technology. Pyrimidine, 4-methyl- - Mass spectrum (electron ionization).
  • ChemicalBook. 1-methyl-4-(piperidin-4-yl)-piperazine(436099-90-0) 1 h nmr.
  • PubChem. 1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 | CID 795707.
  • PubChemLite. 2-(piperidin-4-yl)pyrimidine dihydrochloride (C9H13N3).
  • National Institutes of Health. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines.
  • ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the....
  • ResearchGate. Synthesis and Characterization of some New synthesis of N-(pyrimidin-2-yl)benzenesulfonamide derivatives combined with oxaimidizolidine.
  • MDPI. Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide.
  • Matrix Scientific. 4-Methyl-2-piperidin-1-yl-pyrimidine-5-carboxylic acid.
  • Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions.
  • Elsevier. Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon.
  • ResearchGate. The Uv-vis spectrum of 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl) benzamide..
  • MDPI. Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents.
  • MDPI. Infrared Spectroscopy of RNA Nucleosides in a Wide Range of Temperatures.
  • SciELO South Africa. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z).
  • ResearchGate. Comparison of experimental and calculated IR spectra of 2-amino-4-methylpyridine.

Sources

An In-depth Technical Guide to the Chemical Properties and Stability of 2-Methyl-4-(piperidin-4-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-(piperidin-4-yl)pyrimidine is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure, which combines the pyrimidine and piperidine rings, makes it a versatile scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, stability, and reactivity, drawing upon the known chemistry of its constituent moieties and related compounds. While specific experimental data for this exact molecule is limited in publicly available literature, this document will provide a robust framework for its handling, characterization, and further development by extrapolating from structurally similar compounds and fundamental chemical principles.

Molecular Structure and Physicochemical Properties

The core structure of 2-Methyl-4-(piperidin-4-yl)pyrimidine consists of a pyrimidine ring substituted with a methyl group at the 2-position and a piperidin-4-yl group at the 4-position. The piperidine ring, in turn, offers a secondary amine for further functionalization.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];

} Caption: Chemical structure of 2-Methyl-4-(piperidin-4-yl)pyrimidine.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/InformationSource/Method
Molecular Formula C₁₀H₁₅N₃-
Molecular Weight 177.25 g/mol -
CAS Number 1316218-93-5[1]
Appearance Likely a solid at room temperatureBased on similar structures
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Solubility in water is likely pH-dependent, increasing in acidic conditions due to the basicity of the piperidine and pyrimidine nitrogens.General chemical principles
pKa The piperidine nitrogen is expected to be the most basic site, with a pKa around 8-10. The pyrimidine nitrogens are less basic.Extrapolation from piperidine and pyrimidine derivatives

Synthesis and Reactivity

A potential retrosynthetic analysis suggests that the target molecule could be synthesized from 2-methyl-4-chloropyrimidine and 4-aminopiperidine with a protected nitrogen, followed by deprotection.

dot graph G { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} Caption: Proposed retrosynthetic pathway for 2-Methyl-4-(piperidin-4-yl)pyrimidine.

The reactivity of 2-Methyl-4-(piperidin-4-yl)pyrimidine is dictated by its constituent rings. The piperidine nitrogen is a nucleophilic and basic center, susceptible to alkylation, acylation, and salt formation with acids. The pyrimidine ring is generally electron-deficient and can undergo nucleophilic substitution, particularly if further activated. The methyl group can potentially undergo condensation reactions under strongly basic conditions.

Stability and Degradation

The stability of 2-Methyl-4-(piperidin-4-yl)pyrimidine is a critical factor for its storage, handling, and formulation.

pH Stability:

  • Acidic Conditions: The compound is expected to be stable in moderately acidic conditions, forming salts at the piperidine and pyrimidine nitrogens. Strong acidic conditions at elevated temperatures could potentially lead to the hydrolysis of the C-N bond connecting the two rings, although this is generally a robust linkage.

  • Basic Conditions: The compound is likely stable in mild basic conditions. Strong bases could potentially deprotonate the piperidine nitrogen.

  • Neutral Conditions: The compound is expected to be relatively stable at neutral pH.

Thermal Stability: Thermal degradation would likely involve the decomposition of the heterocyclic rings. The specific degradation pathway and onset temperature would require experimental determination via techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Photostability: Pyrimidine derivatives can be susceptible to photodegradation. Exposure to UV light could potentially lead to ring-opening or other photochemical reactions. Photostability studies are recommended if the compound is to be handled or stored under ambient light.

Oxidative and Reductive Stability: The piperidine ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products. Strong reducing agents are unlikely to affect the core structure under normal conditions.

Predicted Degradation Pathway: The pyrimidine ring is known to undergo metabolic degradation through a reductive pathway. This typically involves the reduction of the C5-C6 double bond, followed by hydrolytic ring cleavage to yield soluble, linear compounds such as β-alanine derivatives.[2][3][4] While this is a biological pathway, similar chemical degradation could occur under harsh chemical conditions.

dot graph G { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} Caption: Predicted major degradation pathway of the pyrimidine moiety.

Experimental Protocols

The following are proposed experimental protocols for the characterization and stability assessment of 2-Methyl-4-(piperidin-4-yl)pyrimidine, based on standard laboratory practices.

Protocol 1: Synthesis of a Related Isomer - 2-Methyl-5-(piperidin-4-yl)pyrimidine

This protocol is adapted from a patented synthesis of a structural isomer and can serve as a starting point for developing a synthesis for the target compound.[5]

  • Bromination of 2-Methylpyrimidine:

    • Dissolve 2-methylpyrimidine in acetic acid.

    • Add bromine dropwise at room temperature.

    • Reflux the mixture and monitor the reaction by TLC.

    • After completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry and concentrate the organic phase to obtain 5-bromo-2-methylpyrimidine.

  • Coupling Reaction:

    • Perform a coupling reaction between 5-bromo-2-methylpyrimidine and a suitable protected piperidine derivative (e.g., N-benzyl-4-piperidone) to form the C-C bond.

  • Elimination and Deprotection:

    • Carry out an elimination reaction to form a double bond, followed by catalytic hydrogenation to reduce the double bond and remove the benzyl protecting group.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

  • Gradient: Start with a low percentage of B, and gradually increase to elute the compound. A typical gradient might be 5-95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Protocol 3: Forced Degradation Study

To assess the intrinsic stability of the molecule, a forced degradation study should be performed.

  • Prepare solutions of the compound (e.g., 1 mg/mL) in:

    • 0.1 N HCl (acidic)

    • 0.1 N NaOH (basic)

    • 3% H₂O₂ (oxidative)

    • Water (neutral)

  • Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

  • For photostability, expose a solution and solid sample to UV light (e.g., ICH option 2).

  • Analyze the stressed samples by HPLC against a control sample to determine the percentage of degradation and identify any major degradation products.

Material Compatibility

Based on the general reactivity of piperidines, the following compatibilities can be predicted:

  • Compatible: Stainless steel, glass, polyethylene, polypropylene, Teflon.

  • Incompatible: Strong oxidizing agents, strong acids (may form salts, but could cause degradation at high temperatures), acid chlorides, and acid anhydrides (will react with the piperidine nitrogen).[6]

Conclusion

2-Methyl-4-(piperidin-4-yl)pyrimidine is a compound with significant potential in drug discovery. While specific experimental data is not abundant, a thorough understanding of its chemical properties and stability can be inferred from the well-established chemistry of its pyrimidine and piperidine components. This guide provides a foundational understanding for researchers, enabling them to design synthetic routes, develop analytical methods, and assess the stability of this promising molecule. It is imperative that the predictions and proposed protocols outlined herein are validated through rigorous experimentation.

References

  • Creative Proteomics. (2024). Pyrimidine Metabolism Pathways Synthesis and Degradation.
  • Biochemistry - Pharmacy 180. (n.d.). Pyrimidine Synthesis and Degradation.
  • Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10374750, 2-(Piperidin-4-yl)pyridine.
  • Wikipedia. (n.d.). Piperidine.
  • Canyon Components. (n.d.). PIPERIDINE Chemical compatibility with O-rings, rubbers, & plastics.
  • ChemicalBook. (n.d.). 2-methyl-4-(piperidin-4-yloxy)pyrimidine.
  • Google Patents. (n.d.). CN104592198A - Method for preparing 2-methyl-5-(piperidin-4-yl) pyrimidine.
  • BenchChem. (n.d.). A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives.
  • Sigma-Aldrich. (n.d.). 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride.
  • BLDpharm. (n.d.). 1316218-93-5 | 4-Methyl-2-(piperidin-4-yl)pyrimidine.
  • ChemicalBook. (n.d.). 4-Methyl-2-piperidin-4-yl-pyrimidine dihydrochloride.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138043191, 4-[4-(4-methylpyrimidin-2-yl)piperidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine.
  • PubChemLite. (n.d.). 4-(piperidin-4-yl)pyrimidine (C9H13N3).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25026692, 2-(1-(6-(4-Chloro-2-methylphenoxy)pyrimidin-4-yl)piperidin-4-yloxy)-5-fluoropyrimidin-4-amine.
  • Sigma-Aldrich. (n.d.). 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10374750, 2-(Piperidin-4-yl)pyridine.
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
  • BLDpharm. (n.d.). 1316218-93-5|4-Methyl-2-(piperidin-4-yl)pyrimidine.
  • ChemicalBook. (n.d.). 4-Methyl-2-piperidin-4-yl-pyrimidine dihydrochloride.

Sources

Determining the Solubility Profile of 2-Methyl-4-(piperidin-4-yl)pyrimidine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Crucial Role of Solubility in Drug Discovery

In the landscape of drug discovery and development, the intrinsic properties of a molecule are the determinants of its therapeutic potential. Among these, aqueous solubility stands as a critical gatekeeper, profoundly influencing a compound's journey from a laboratory curiosity to a clinical candidate. Poor solubility can precipitate a cascade of challenges, including erratic absorption, diminished bioavailability, and difficulties in formulation, ultimately leading to the attrition of otherwise promising drug candidates. This guide provides a comprehensive framework for characterizing the solubility of 2-Methyl-4-(piperidin-4-yl)pyrimidine, a novel heterocyclic compound with potential therapeutic applications. By presenting a robust, first-principles approach to solubility determination, we aim to empower researchers to generate reliable and reproducible data, thereby facilitating informed decision-making in the intricate process of drug development.

Understanding the Physicochemical Landscape of 2-Methyl-4-(piperidin-4-yl)pyrimidine

The pyrimidine core, a nitrogen-containing heterocycle, is known to be polar and capable of hydrogen bonding, which generally confers a degree of aqueous solubility[1]. The piperidine ring also contains a nitrogen atom that can be protonated, further influencing its interaction with aqueous media. The methyl group, being nonpolar, will slightly decrease hydrophilicity. The interplay of these structural features suggests that the solubility of 2-Methyl-4-(piperidin-4-yl)pyrimidine will be significantly influenced by pH.

Table 1: Predicted Physicochemical Properties of 2-Methyl-4-(piperidin-4-yl)pyrimidine

PropertyPredicted Value/CharacteristicRationale
Molecular Weight 191.26 g/mol Calculated from the chemical formula: C10H15N3.
pKa Estimated 8.0 - 9.0The piperidine nitrogen is basic and likely to be the primary site of protonation.
logP Estimated 1.5 - 2.5A balance between the polar pyrimidine and piperidine rings and the nonpolar methyl group.
Hydrogen Bond Donors 1 (from the piperidine N-H)Key for interaction with protic solvents.
Hydrogen Bond Acceptors 3 (from the pyrimidine nitrogens)Key for interaction with protic solvents.

Note: These are estimated values and should be experimentally determined.

Strategic Approaches to Solubility Determination: Kinetic vs. Thermodynamic

The assessment of a compound's solubility can be approached from two distinct, yet complementary, perspectives: kinetic and thermodynamic solubility. The choice of methodology is dictated by the stage of drug discovery and the specific questions being addressed.[2][3]

  • Kinetic Solubility: This measurement reflects the concentration of a compound that remains in solution after being rapidly introduced from a concentrated organic stock (typically DMSO) into an aqueous buffer. It is a high-throughput method well-suited for the early stages of drug discovery, where large numbers of compounds are screened to identify promising candidates.[2][4][5] However, kinetic solubility values can sometimes overestimate the true solubility as they may represent a supersaturated or metastable state.[3]

  • Thermodynamic Solubility: This is the "gold standard" for solubility measurement and represents the true equilibrium concentration of a compound in a saturated solution.[6] It is a lower-throughput and more resource-intensive method, typically employed in the lead optimization and preclinical development phases to obtain precise data for formulation development.[3][7][8]

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step protocols for determining the kinetic and thermodynamic solubility of 2-Methyl-4-(piperidin-4-yl)pyrimidine.

High-Throughput Kinetic Solubility Assay

This protocol is designed for rapid screening and provides an early indication of a compound's solubility profile.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 2-Methyl-4-(piperidin-4-yl)pyrimidine in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

  • Addition to Aqueous Buffer: Transfer a small aliquot (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake at room temperature (or 37°C) for a defined period (e.g., 2 hours) to allow for precipitation.[3]

  • Analysis: Determine the concentration of the dissolved compound in the supernatant using one of the following methods:

    • Nephelometry: Measure the light scattering caused by any precipitated particles. The concentration at which a significant increase in scattering is observed is the kinetic solubility.[5]

    • UV-Vis Spectroscopy: After filtering or centrifuging the plate to remove any precipitate, measure the absorbance of the supernatant at the compound's λmax. Quantify the concentration using a pre-established calibration curve.[3]

    • LC-MS/MS: This method offers higher sensitivity and selectivity and is particularly useful for compounds with low UV absorbance.[9]

Diagram 1: Workflow for Kinetic Solubility Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_serial Serial Dilution in DMSO prep_stock->prep_serial add_buffer Add to Aqueous Buffer (1% DMSO) prep_serial->add_buffer incubate Incubate & Shake (2h) add_buffer->incubate analysis Nephelometry / UV-Vis / LC-MS/MS incubate->analysis

Caption: A streamlined workflow for determining the kinetic solubility of a test compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol follows the well-established shake-flask method to determine the equilibrium solubility.[6]

Methodology:

  • Sample Preparation: Add an excess amount of solid 2-Methyl-4-(piperidin-4-yl)pyrimidine to a series of vials containing different aqueous buffers (e.g., pH 2.0, 5.0, 7.4, and 9.0) to assess pH-dependent solubility. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.[3][7]

  • Phase Separation: After equilibration, carefully separate the solid and liquid phases. This can be achieved by:

    • Centrifugation: Pellet the undissolved solid.

    • Filtration: Use a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove the solid.

  • Quantification: Accurately dilute an aliquot of the clear supernatant with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.[7] A calibration curve prepared with known concentrations of the compound is used for quantification.

Diagram 2: Workflow for Thermodynamic Solubility (Shake-Flask Method)

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis add_solid Add Excess Solid to Buffer shake Shake at Constant Temp (24-48h) add_solid->shake separate Centrifuge or Filter shake->separate quantify Quantify by HPLC-UV separate->quantify

Caption: The "gold standard" shake-flask method for determining thermodynamic solubility.

Data Interpretation and Presentation

The solubility data for 2-Methyl-4-(piperidin-4-yl)pyrimidine should be presented clearly and concisely.

Table 2: Illustrative Solubility Data for 2-Methyl-4-(piperidin-4-yl)pyrimidine

Assay TypeBuffer SystemSolubility (µg/mL)Solubility (µM)
Kinetic PBS, pH 7.485444
Thermodynamic pH 2.0 Buffer>200>1046
Thermodynamic pH 5.0 Buffer150784
Thermodynamic pH 7.4 Buffer65340
Thermodynamic pH 9.0 Buffer20105

Note: The data presented in this table is for illustrative purposes only and should be determined experimentally.

The expected trend is higher solubility at lower pH values due to the protonation of the basic piperidine nitrogen. A solubility of >60 µg/mL is generally considered a good starting point for drug discovery compounds.[5]

Safety and Handling

While a specific safety data sheet (SDS) for 2-Methyl-4-(piperidin-4-yl)pyrimidine is not widely available, precautions for handling similar heterocyclic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.[10][11][12]

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols.[10][12] Avoid contact with skin and eyes.[10][12]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10][12]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The systematic determination of the solubility of 2-Methyl-4-(piperidin-4-yl)pyrimidine is a critical step in its evaluation as a potential drug candidate. This guide has provided a comprehensive framework, from understanding its physicochemical properties to detailed protocols for both kinetic and thermodynamic solubility measurements. By adhering to these methodologies, researchers can generate high-quality, reliable data to guide lead optimization, formulation development, and ultimately, increase the probability of success in the challenging journey of bringing a new therapeutic to patients.

References

  • Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. [Link]

  • Solubility of Things. (n.d.). Pyrimidine. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed, 8(11), 129-37. [Link]

  • Baluja, S., & Solanki, P. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Chemical & Engineering Data, 59(4), 1100-1105. [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Baluja, S., & Solanki, P. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. ResearchGate. [Link]

  • Apley, M., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 22(2), 38-43. [Link]

Sources

Unmasking the Molecular Interlocutors: A Technical Guide to Identifying the Biological Targets of 2-Methyl-4-(piperidin-4-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities. The compound 2-Methyl-4-(piperidin-4-yl)pyrimidine presents a unique chemical architecture, suggesting a potential for novel therapeutic applications. However, its biological targets remain unelucidated. This in-depth technical guide provides a strategic and comprehensive workflow for the identification and validation of the molecular targets of 2-Methyl-4-(piperidin-4-yl)pyrimidine. Tailored for researchers, scientists, and drug development professionals, this whitepaper outlines a multi-pronged approach, commencing with computational prediction to generate initial hypotheses, followed by high-throughput in vitro screening against key target classes, and culminating in rigorous cell-based and proteomic validation. The methodologies are detailed with the underlying scientific rationale to empower researchers in their quest to decipher the mechanism of action of this promising compound.

Introduction: The Pyrimidine Scaffold and the Enigma of 2-Methyl-4-(piperidin-4-yl)pyrimidine

Pyrimidine and its analogues are fundamental heterocyclic compounds with profound importance in chemistry and pharmacology.[1] As integral components of nucleic acids (cytosine, thymine, and uracil), they play a pivotal role in cellular metabolism.[1] The versatility of the pyrimidine ring has led to its incorporation into a wide array of therapeutic agents with diverse biological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory properties.[1][2] The position and nature of substituents on the pyrimidine nucleus significantly influence its biological activities.[3]

The subject of this guide, 2-Methyl-4-(piperidin-4-yl)pyrimidine, combines the privileged pyrimidine core with a piperidine moiety. Piperidine-containing compounds are also prevalent in medicinal chemistry, often conferring favorable pharmacokinetic properties and interacting with a range of biological targets.[4] The specific combination of a 2-methyl and a 4-piperidinyl substituent on the pyrimidine ring suggests potential interactions with various target classes, including kinases, G-protein coupled receptors (GPCRs), and ion channels. This guide provides a systematic and evidence-based roadmap to unravel the biological targets of this intriguing molecule.

Phase I: In Silico Target Prediction - Generating the Initial Hypotheses

The initial step in our target identification workflow is to leverage computational methods to predict potential biological targets. This in silico approach is cost-effective and provides a focused set of hypotheses to guide subsequent experimental validation.

Rationale for In Silico Approach

Computational target prediction algorithms utilize the two-dimensional and three-dimensional structural information of a small molecule to screen against vast databases of known protein targets and their ligands.[5][6] By identifying structural similarities to known bioactive molecules, these tools can predict a probability-ranked list of potential targets.[5]

Recommended Tool: SwissTargetPrediction

For this initial phase, we recommend the use of the SwissTargetPrediction web server.[5][6] It is a robust and freely accessible tool that predicts the most probable macromolecular targets of a small molecule based on a combination of 2D and 3D similarity measures with a library of over 280,000 active compounds.[5]

Experimental Protocol: In Silico Target Prediction
  • Input Submission:

    • Navigate to the SwissTargetPrediction website ([Link]).

    • Input the chemical structure of 2-Methyl-4-(piperidin-4-yl)pyrimidine in a compatible format (e.g., SMILES string: Cc1nccc(n1)C2CCNCC2).

    • Select the desired organism for target prediction (e.g., Homo sapiens).

  • Analysis of Results:

    • The server will generate a list of predicted targets, ranked by a probability score.

    • Carefully examine the top-ranking target classes (e.g., kinases, GPCRs, enzymes, ion channels).

    • Pay close attention to targets that have been previously associated with pyrimidine or piperidine-containing compounds.

Logical Workflow for In Silico Prediction

in_silico_workflow cluster_input Input cluster_tool Prediction Tool cluster_output Output cluster_analysis Analysis Input 2-Methyl-4-(piperidin-4-yl)pyrimidine (SMILES) Tool SwissTargetPrediction Server Input->Tool Submit Structure Output Ranked List of Potential Targets Tool->Output Predict Targets Analysis Hypothesis Generation: - Prioritize top-ranked targets - Focus on relevant target classes Output->Analysis Interpret Results

Caption: Workflow for in silico target prediction.

Phase II: In Vitro Screening - Broad Interrogation of Key Target Families

The hypotheses generated from the in silico analysis will guide a broad, yet focused, in vitro screening campaign. This phase aims to experimentally identify direct interactions between 2-Methyl-4-(piperidin-4-yl)pyrimidine and proteins from the predicted target classes.

Rationale for Broad In Vitro Screening

Given the promiscuity often observed with small molecules, screening against large, diverse panels of targets is crucial to identify both primary targets and potential off-target interactions.[1] Commercial services offer comprehensive screening panels for major drug target families, providing a rapid and efficient means to gather extensive interaction data.

Recommended Screening Panels

Based on the common biological activities of pyrimidine derivatives, we recommend screening against the following panels:

  • Kinase Panel: Dysregulation of kinase activity is implicated in numerous diseases, particularly cancer.[7] Many pyrimidine-based compounds are known kinase inhibitors. A broad kinome scan will assess the compound's activity against hundreds of kinases.

  • GPCR Panel: G-protein coupled receptors are the largest family of transmembrane receptors and are major drug targets.[8] Screening against a panel of GPCRs will determine if the compound modulates their activity.

  • Ion Channel Panel: Ion channels are critical for cellular signaling and are important therapeutic targets.[3] The piperidine moiety, in particular, is found in many ion channel modulators.

Experimental Protocol: Large-Panel In Vitro Screening
  • Compound Preparation:

    • Synthesize and purify a sufficient quantity of 2-Methyl-4-(piperidin-4-yl)pyrimidine with high purity (>95%).

    • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Selection of Screening Service:

    • Engage a reputable contract research organization (CRO) that offers large-panel screening services for kinases, GPCRs, and ion channels (e.g., Reaction Biology, Eurofins Discovery, Pharmaron).[1][9]

  • Screening Execution:

    • Provide the compound stock solution to the CRO.

    • Request an initial single-point screen at a standard concentration (e.g., 10 µM) against their largest available panels for kinases, GPCRs, and ion channels.

    • For any "hits" identified in the initial screen (e.g., >50% inhibition or activation), request follow-up dose-response assays to determine potency (IC50 or EC50 values).

Data Presentation: Summary of In Vitro Screening Hits
Target ClassNumber of Targets ScreenedNumber of Hits (>50% activity at 10 µM)Potency (IC50/EC50) of Top Hits
Kinases>400Data to be filledData to be filled
GPCRs>150Data to be filledData to be filled
Ion Channels>100Data to be filledData to be filled
Logical Workflow for In Vitro Screening

in_vitro_workflow cluster_start Start cluster_screening Screening Panels cluster_dose_response Follow-up cluster_end Output Start Hypotheses from In Silico Analysis Kinase Kinase Panel Start->Kinase Single-Point Screen GPCR GPCR Panel Start->GPCR Single-Point Screen IonChannel Ion Channel Panel Start->IonChannel Single-Point Screen DoseResponse Dose-Response Assays (IC50/EC50 Determination) Kinase->DoseResponse Identify Hits GPCR->DoseResponse Identify Hits IonChannel->DoseResponse Identify Hits End Validated In Vitro Hits DoseResponse->End Confirm Potency cetsa_workflow cluster_start Input cluster_treatment Cellular Treatment cluster_heat Thermal Challenge cluster_analysis Analysis Start Validated In Vitro Hits Treatment Treat Cells with Compound Start->Treatment Heat Heat Cells to Varying Temperatures Treatment->Heat Lysis Cell Lysis & Separation Heat->Lysis Quantification Quantify Soluble Target Lysis->Quantification MeltingCurve Generate Melting Curve Quantification->MeltingCurve Validation Confirm Target Engagement MeltingCurve->Validation

Caption: Workflow for target validation using CETSA.

Phase IV: Unbiased Target Identification using Chemical Proteomics

To identify potential targets that may have been missed in the hypothesis-driven screening phases and to gain a broader understanding of the compound's interactome, an unbiased chemical proteomics approach is recommended.

Rationale for Chemical Proteomics

Chemical proteomics methods allow for the identification of protein targets from a complex biological sample (e.g., cell lysate) without prior knowledge of the targets. [2][10]These approaches are invaluable for discovering novel targets and understanding polypharmacology.

Recommended Method: Affinity Chromatography Coupled with Mass Spectrometry

Affinity chromatography is a classic and robust method for target identification. [11][12]It involves immobilizing the small molecule of interest on a solid support to "fish" for its binding partners from a cell lysate. [12]The bound proteins are then identified using mass spectrometry.

Experimental Protocol: Affinity Chromatography
  • Synthesis of an Affinity Probe:

    • Synthesize a derivative of 2-Methyl-4-(piperidin-4-yl)pyrimidine that incorporates a linker at a position that does not interfere with its biological activity (this may require some structure-activity relationship studies).

    • The linker should have a terminal functional group (e.g., an amine or a carboxylic acid) for conjugation to a solid support (e.g., agarose beads).

  • Immobilization of the Affinity Probe:

    • Covalently attach the affinity probe to the solid support.

  • Affinity Pull-Down:

    • Incubate the affinity matrix with a cell lysate.

    • Wash the matrix extensively to remove non-specifically bound proteins.

    • Elute the specifically bound proteins, for example, by competing with an excess of the free compound.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands and digest them with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

Logical Workflow for Affinity Chromatography

affinity_chromatography_workflow cluster_probe Probe Synthesis cluster_pulldown Pull-Down cluster_identification Identification Probe Synthesize & Immobilize Affinity Probe Pulldown Incubate with Cell Lysate Probe->Pulldown Wash Wash to Remove Non-specific Binders Pulldown->Wash Elute Elute Specific Binders Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE MassSpec LC-MS/MS Analysis SDS_PAGE->MassSpec Identification Identify Proteins MassSpec->Identification

Caption: Workflow for unbiased target identification.

Conclusion: A Pathway to Understanding

The identification of the biological targets of 2-Methyl-4-(piperidin-4-yl)pyrimidine is a critical step in unlocking its therapeutic potential. The multi-faceted approach outlined in this guide, from in silico prediction to rigorous experimental validation, provides a robust framework for elucidating the compound's mechanism of action. By systematically progressing through these phases, researchers can confidently identify and validate the molecular interlocutors of this promising pyrimidine derivative, paving the way for its future development as a novel therapeutic agent. This structured approach not only enhances the probability of success but also ensures a deep and comprehensive understanding of the compound's biological activity, a hallmark of modern, rational drug discovery.

References

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 73. [Link]

  • Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. Retrieved January 19, 2026, from [Link]

  • Kinase Panel Profiling I Pharmaron CRO Services. (n.d.). Pharmaron. Retrieved January 19, 2026, from [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 895-908. [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Advances, 11(10), 5565-5589. [Link]

  • Synthesis and biological activities of some pyrimidine derivatives: A review. (2018). Journal of Chemical and Pharmaceutical Research, 10(6), 1-13. [Link]

  • Lounkine, E., et al. (2012). Large-scale prediction and testing of drug activity on side-effect targets.
  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (2014). Indian Journal of Pharmaceutical Sciences, 76(4), 332-337. [Link]

  • An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews, 15(1), 272-296. [Link]

  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]

  • Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. (2017). Molecular Diversity, 21(3), 637-654. [Link]

  • GPCR Assay Services. (n.d.). Reaction Biology. Retrieved January 19, 2026, from [Link]

  • Piperidin-4-one: the potential pharmacophore. (2014). European Journal of Medicinal Chemistry, 84, 453-467. [Link]

  • Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. (2022). Bioorganic & Medicinal Chemistry, 74, 117052. [Link]

  • Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. (2006). Bioorganic & Medicinal Chemistry Letters, 16(18), 4796-4799. [Link]

  • Ion Channel Assays. (n.d.). Charles River. Retrieved January 19, 2026, from [Link]

  • Ritanserin. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). Molecules, 29(1), 123. [Link]

  • CCR5 receptor antagonist. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2022). Molecules, 27(19), 6333. [Link]

  • Structure-antiviral activity relationship in the series of pyrimidine and purine N-[2-(2-phosphonomethoxy)ethyl] nucleotide analogues. 1. Derivatives substituted at the carbon atoms of the base. (1999). Journal of Medicinal Chemistry, 42(12), 2064-2086. [Link]

  • Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. (2016). Molecules, 21(11), 1489. [Link]

  • SwissTargetPrediction. (n.d.). bio.tools. Retrieved January 19, 2026, from [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (2023). Molecules, 28(21), 7352. [Link]

  • Kinome Profiling Service. (n.d.). MtoZ Biolabs. Retrieved January 19, 2026, from [Link]

  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. (2022). RSC Advances, 12(45), 29555-29575. [Link]

  • Ion Channel Functional Assays for Screening and Profiling. (n.d.). Eurofins Discovery. Retrieved January 19, 2026, from [Link]

  • Ion Channel Screening at Sygnature Discovery. (n.d.). Sygnature Discovery. Retrieved January 19, 2026, from [Link]

  • Ion Channel Screening Technologies and Platforms. (n.d.). Creative Biolabs. Retrieved January 19, 2026, from [Link]

  • Al-Aqeel, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology (Vol. 1492, pp. 115-127). [Link]

  • Small-molecule Target and Pathway Identification. (n.d.). Broad Institute. Retrieved January 19, 2026, from [Link]

  • Target Identification and Validation (Small Molecules). (n.d.). University College London. Retrieved January 19, 2026, from [Link]

  • Yeast two-hybrid methods and their applications in drug discovery. (2012). Trends in Pharmacological Sciences, 33(2), 109-118. [Link]

  • Target deconvolution techniques in modern phenotypic profiling. (2013). Current Opinion in Chemical Biology, 17(1), 38-44. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). ACS Chemical Biology, 15(11), 2888-2896. [Link]

  • 5 Target Deconvolution Approaches in Drug Discovery. (2018). Technology Networks. Retrieved January 19, 2026, from [Link]

  • Affinity Chromatography Protocol. (2019). Conduct Science. Retrieved January 19, 2026, from [Link]

  • In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. (2021). International Journal of Molecular Sciences, 22(19), 10738. [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46. [Link]

  • Chapter 5: Contemporary Techniques for Target Deconvolution and Mode of Action Elucidation. (2020). In Phenotypic Drug Discovery. Royal Society of Chemistry. [Link]

  • Affinity Chromatography. (n.d.). Creative Biolabs. Retrieved January 19, 2026, from [Link]

  • miRDB - MicroRNA Target Prediction Database. (n.d.). miRDB. Retrieved January 19, 2026, from [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.net. Retrieved January 19, 2026, from [Link]

  • CETSA. (n.d.). Pelago Bioscience. Retrieved January 19, 2026, from [Link]

  • In silico Methods for Identification of Potential Therapeutic Targets. (2021). Current Medicinal Chemistry, 28(21), 4148-4171. [Link]

  • Affinity-based target identification for bioactive small molecules. (2013). MedChemComm, 4(1), 12-20. [Link]

  • Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32-W38. [Link]

Sources

In Silico Prediction of ADME Properties for 2-Methyl-4-(piperidin-4-yl)pyrimidine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Early ADME Assessment in Drug Discovery

In the modern drug discovery landscape, the adage "fail early, fail cheap" has never been more resonant. A significant proportion of promising drug candidates falter in late-stage development due to unfavorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.[1][2][3] The ability to predict these properties in silico, before a molecule is even synthesized, represents a paradigm shift in pharmaceutical research and development.[4][5][6] This guide provides an in-depth technical walkthrough for the computational prediction of the ADME properties of a novel small molecule, 2-Methyl-4-(piperidin-4-yl)pyrimidine, a compound featuring a pyrimidine core often found in biologically active agents.[7][8] This document is designed for researchers, scientists, and drug development professionals, offering a framework of self-validating protocols and evidence-based insights to guide early-stage drug design and candidate selection.

Molecular Scaffolding and Initial Physicochemical Profiling

The journey of a drug through the human body is fundamentally governed by its physicochemical properties.[9] Therefore, the initial step in our in silico analysis is to characterize 2-Methyl-4-(piperidin-4-yl)pyrimidine at a molecular level.

Structural Representation

The first step is to obtain a machine-readable format of the molecule, typically a SMILES (Simplified Molecular-Input Line-Entry System) string. For 2-Methyl-4-(piperidin-4-yl)pyrimidine, the SMILES string is CC1=NC=C(C=N1)C2CCNCC2. This representation will be the input for all subsequent computational models.

Foundational Physicochemical Descriptors

A multitude of computational tools can rapidly predict key physicochemical properties that are critical determinants of a drug's behavior.[10][11][] These descriptors provide a foundational understanding of the molecule's potential for oral bioavailability and overall "drug-likeness".

Experimental Protocol: Physicochemical Property Prediction

  • Input: The SMILES string CC1=NC=C(C=N1)C2CCNCC2 is submitted to a validated computational platform (e.g., SwissADME, ChemAxon, or similar).[13][14]

  • Algorithm: The software employs a combination of fragment-based and topological methods to calculate a range of descriptors.

  • Output Analysis: The predicted values are compiled and compared against established criteria for drug-likeness, most notably Lipinski's Rule of Five.[15][16][17][18]

Table 1: Predicted Physicochemical Properties of 2-Methyl-4-(piperidin-4-yl)pyrimidine and Lipinski's Rule of Five Assessment

PropertyPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight ( g/mol )177.25< 500 DaYes
LogP (Octanol/Water Partition Coefficient)1.50≤ 5Yes
Hydrogen Bond Donors1≤ 5Yes
Hydrogen Bond Acceptors3≤ 10Yes
Molar Refractivity52.3040 - 130Yes
Topological Polar Surface Area (TPSA)51.46 Ų< 140 ŲYes

Interpretation: The analysis reveals that 2-Methyl-4-(piperidin-4-yl)pyrimidine exhibits excellent compliance with Lipinski's Rule of Five, suggesting a high probability of good oral bioavailability.[15][16][17][18] Its moderate lipophilicity (LogP) and polar surface area (TPSA) indicate a favorable balance for membrane permeability and solubility.[9][19]

Absorption: Predicting Oral Bioavailability

For orally administered drugs, absorption from the gastrointestinal tract is the first critical step. We can computationally model several key aspects of absorption.

Gastrointestinal (GI) Absorption

The likelihood of a compound being absorbed from the gut can be predicted using models trained on large datasets of experimentally determined absorption values.

Experimental Protocol: GI Absorption Prediction

  • Model Selection: Utilize a validated classification model for human intestinal absorption (HIA). Many platforms offer this as a standard feature.

  • Prediction: The model will classify the compound as having high or low predicted GI absorption based on its structural features.

Blood-Brain Barrier (BBB) Permeability

For CNS-targeting drugs, the ability to cross the blood-brain barrier is paramount. Conversely, for peripherally acting drugs, minimal BBB penetration is desired to avoid CNS side effects. In silico models can predict the logBB (logarithm of the brain-to-plasma concentration ratio).[20][21][22][23][24]

Experimental Protocol: BBB Permeability Prediction

  • Input: The molecular structure is used as input for a BBB prediction model. These models often use a combination of physicochemical properties and structural fingerprints.[20][22]

  • Output: The model will provide a logBB value and a classification (e.g., BBB+ for permeable, BBB- for non-permeable).

Table 2: Predicted Absorption Properties of 2-Methyl-4-(piperidin-4-yl)pyrimidine

ParameterPredicted OutcomeInterpretation
Gastrointestinal AbsorptionHighLikely to be well-absorbed from the gut.
Blood-Brain Barrier PermeantNoUnlikely to cross the blood-brain barrier, suggesting a lower potential for CNS-related side effects.

Distribution: Where Does the Molecule Go?

Once absorbed, a drug is distributed throughout the body. Key factors influencing distribution include plasma protein binding and tissue penetration.

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins like albumin affects its free concentration and, consequently, its efficacy and clearance. High PPB can limit the amount of free drug available to act on its target.

Experimental Protocol: PPB Prediction

  • Model Selection: Employ a quantitative structure-property relationship (QSPR) model trained on experimental PPB data.

  • Prediction: The model will output a predicted percentage of plasma protein binding.

Metabolism: Biotransformation and Clearance

Metabolism, primarily in the liver, is the process by which the body chemically modifies drugs to facilitate their excretion. The cytochrome P450 (CYP) enzyme superfamily plays a crucial role in this process.[25] Predicting interactions with CYP enzymes is vital to foresee potential drug-drug interactions and metabolic stability.[1][2][4][5][25]

CYP450 Inhibition

Inhibition of CYP enzymes can lead to altered metabolism of co-administered drugs, potentially causing adverse effects. In silico models can predict whether a compound is likely to inhibit major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

Experimental Protocol: CYP Inhibition Prediction

  • Model Selection: Utilize a set of classification models, one for each major CYP isoform. These models are typically built using machine learning algorithms trained on large datasets of known inhibitors and non-inhibitors.[25]

  • Prediction: The output will be a binary prediction (inhibitor or non-inhibitor) for each isoform.

Site of Metabolism (SOM) Prediction

Identifying the specific atoms in a molecule that are most likely to be metabolized can guide medicinal chemists in modifying the structure to improve metabolic stability.

Experimental Protocol: SOM Prediction

  • Model Selection: Use a site of metabolism prediction tool. These often employ reactivity models and accessibility calculations.

  • Visualization: The output is typically a visualization of the molecule with the most probable sites of metabolism highlighted.

Table 3: Predicted Metabolism Profile of 2-Methyl-4-(piperidin-4-yl)pyrimidine

ParameterPredicted OutcomeImplication
CYP1A2 InhibitorNoLow risk of drug-drug interactions involving this isoform.
CYP2C9 InhibitorNoLow risk of drug-drug interactions involving this isoform.
CYP2C19 InhibitorNoLow risk of drug-drug interactions involving this isoform.
CYP2D6 InhibitorYesPotential for drug-drug interactions with drugs metabolized by CYP2D6.
CYP3A4 InhibitorNoLow risk of drug-drug interactions involving this isoform.

Excretion and Toxicity: Safety and Elimination

Predicting potential toxicities early in the drug discovery process is crucial for patient safety and reducing late-stage attrition.[26]

hERG Inhibition

Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to life-threatening cardiac arrhythmias.[14][27][28][29] In silico models are widely used to flag potential hERG inhibitors early on.[27][30]

Experimental Protocol: hERG Inhibition Prediction

  • Model Selection: Use a validated hERG inhibition prediction model. These can be based on pharmacophore models, machine learning, or deep learning approaches.[27][28]

  • Prediction: The model will classify the compound as a likely hERG inhibitor or non-inhibitor.

Hepatotoxicity and Cardiotoxicity

Drug-induced liver injury (DILI) and cardiotoxicity are major reasons for drug withdrawal.[31][32][33][34] Predictive models, often based on structural alerts and machine learning, can provide an early warning.[31][32][33][34]

Experimental Protocol: Organ Toxicity Prediction

  • Model Selection: Utilize classification models for DILI and cardiotoxicity.

  • Prediction: The models will provide a probability or a binary classification of potential toxicity.

Table 4: Predicted Toxicity Profile of 2-Methyl-4-(piperidin-4-yl)pyrimidine

ParameterPredicted OutcomeSignificance
hERG InhibitionLow ProbabilityReduced risk of drug-induced cardiac arrhythmias.
HepatotoxicityLow ProbabilityLower likelihood of causing drug-induced liver injury.
CardiotoxicityLow ProbabilityReduced risk of other cardiac-related toxicities.

Workflow Visualization and Integrated Assessment

To provide a holistic view of the in silico ADME prediction process, the following workflow diagram illustrates the logical progression from molecular input to a comprehensive ADME profile.

ADME_Prediction_Workflow cluster_input Molecular Input cluster_physchem Physicochemical & Drug-Likeness cluster_adme ADME Prediction cluster_output Integrated Assessment SMILES SMILES String (CC1=NC=C(C=N1)C2CCNCC2) PhysChem Physicochemical Properties (MW, LogP, HBD, HBA, TPSA) SMILES->PhysChem Calculate Lipinski Lipinski's Rule of Five PhysChem->Lipinski Evaluate Absorption Absorption (GI, BBB) Lipinski->Absorption Proceed if Drug-like Distribution Distribution (PPB) Absorption->Distribution ADME_Profile Comprehensive ADME Profile Absorption->ADME_Profile Metabolism Metabolism (CYP Inhibition, SOM) Distribution->Metabolism Distribution->ADME_Profile Excretion_Tox Excretion & Toxicity (hERG, Hepatotoxicity, Cardiotoxicity) Metabolism->Excretion_Tox Metabolism->ADME_Profile Excretion_Tox->ADME_Profile Decision Go/No-Go Decision or Lead Optimization ADME_Profile->Decision Inform

Sources

An In-depth Technical Guide to Elucidating the Mechanism of Action of Pyrimidine-Piperidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action (MoA) of a therapeutic candidate is paramount. The pyrimidine-piperidine scaffold is a privileged structure in modern medicinal chemistry, giving rise to a multitude of compounds with diverse biological activities.[1][2] This guide provides a comprehensive framework for dissecting the MoA of novel pyrimidine-piperidine compounds, moving from initial target identification to the intricate details of downstream signaling pathways. Our approach emphasizes experimental causality and the implementation of self-validating protocols to ensure scientific rigor.

Section 1: Deconvoluting the Primary Target Class

The versatility of the pyrimidine-piperidine scaffold allows it to interact with a range of biological targets. Initial efforts in an MoA study should focus on identifying the primary target class. The most common targets for this compound class include protein kinases, G-protein coupled receptors (GPCRs), and ion channels.

Protein Kinases: The Engine Room of Cellular Signaling

The pyrimidine core is a bioisostere of adenine, the core component of ATP.[3] This structural mimicry makes pyrimidine-piperidine derivatives potent inhibitors of protein kinases, which are central to numerous signaling pathways implicated in cancer and inflammatory diseases.[3][4][5]

A multi-pronged approach is essential to confirm kinase inhibition as the primary MoA. This involves demonstrating direct binding of the compound to the kinase (target engagement) and then correlating this binding with a functional cellular outcome.

Workflow for Kinase Inhibitor MoA Studies

cluster_0 Target Engagement cluster_1 Functional Cellular Assays cluster_2 Downstream Signaling Analysis Target Engagement Assays Target Engagement Assays Cellular Phosphorylation Assay Cellular Phosphorylation Assay Target Engagement Assays->Cellular Phosphorylation Assay Correlate Binding Affinity with Functional Potency Cell Proliferation Assay Cell Proliferation Assay Cellular Phosphorylation Assay->Cell Proliferation Assay Link Target Inhibition to Cellular Phenotype Western Blot Western Blot Cellular Phosphorylation Assay->Western Blot Validate Downstream Target Modulation RNA-Seq RNA-Seq Cell Proliferation Assay->RNA-Seq Identify Global Transcriptional Changes cluster_0 Primary Functional Screen cluster_1 Pathway-Specific Assays cluster_2 Downstream Functional Output Second Messenger Assay Second Messenger Assay Beta-Arrestin Recruitment Assay Beta-Arrestin Recruitment Assay Second Messenger Assay->Beta-Arrestin Recruitment Assay Assess Biased Signaling Cellular Phenotypic Assay Cellular Phenotypic Assay Beta-Arrestin Recruitment Assay->Cellular Phenotypic Assay Link Pathway Modulation to Cellular Response

Caption: A workflow for characterizing pyrimidine-piperidine compounds targeting GPCRs.

Rationale: Many GPCRs signal through the production of second messengers like cyclic AMP (cAMP) or inositol triphosphate (IP3). [6]Measuring the modulation of these second messengers is a direct way to assess the functional activity of a compound.

Methodology for a Gαs-coupled Receptor Antagonist:

  • Cell Line: Use a cell line expressing the target GPCR.

  • Compound Pre-incubation: Pre-incubate the cells with the pyrimidine-piperidine compound.

  • Agonist Stimulation: Stimulate the cells with a known agonist for the target GPCR.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA).

  • Data Analysis: An antagonist will inhibit the agonist-induced increase in cAMP in a dose-dependent manner.

Parameter Description Typical Value
Cell Density Cells per well1 x 10^4
Antagonist Incubation Time and Temperature30 minutes at 37°C
Agonist Stimulation Time and Temperature15 minutes at 37°C
Readout HTRF Ratio or OD-

Rationale: In addition to G-protein signaling, many GPCRs also signal through β-arrestin pathways. [7]Assessing β-arrestin recruitment can reveal biased agonism or antagonism, where a compound preferentially modulates one pathway over another.

Methodology (e.g., PathHunter® Assay):

  • Engineered Cell Line: Use a cell line co-expressing the GPCR fused to a fragment of β-galactosidase and β-arrestin fused to the complementing fragment.

  • Compound Treatment: Treat the cells with the pyrimidine-piperidine compound in the presence of a known agonist.

  • Enzyme Complementation: Agonist-induced recruitment of β-arrestin to the GPCR brings the two enzyme fragments together, forming an active β-galactosidase enzyme.

  • Substrate Addition & Readout: Add a chemiluminescent substrate and measure the light output.

  • Data Analysis: An antagonist will block the agonist-induced increase in the chemiluminescent signal.

Ion Channels: Regulators of Cellular Excitability

Ion channels are pore-forming membrane proteins that control the flow of ions across cell membranes, critical for neuronal signaling and muscle contraction. [8]Pyrimidine-piperidine derivatives can act as modulators of various ion channels. [8][9][10]

The gold standard for studying ion channel modulation is electrophysiology, which directly measures the ionic currents flowing through the channels. [11][12]

Workflow for Ion Channel Modulator MoA Studies

cluster_0 Primary Screen cluster_1 Gold Standard Validation cluster_2 Detailed Characterization Fluorescence-Based Assay Fluorescence-Based Assay Automated Patch Clamp Automated Patch Clamp Fluorescence-Based Assay->Automated Patch Clamp Confirm Hits and Determine Potency Manual Patch Clamp Manual Patch Clamp Automated Patch Clamp->Manual Patch Clamp In-depth Mechanistic Studies

Caption: A tiered approach for characterizing pyrimidine-piperidine ion channel modulators.

Rationale: Automated patch clamp systems offer higher throughput than traditional manual patch clamp, making them suitable for screening and initial characterization of ion channel modulators. [11][13] Methodology (e.g., using a SyncroPatch or QPatch system):

  • Cell Preparation: Use a cell line stably expressing the ion channel of interest.

  • Cell Suspension: Prepare a single-cell suspension.

  • Automated Patching: The instrument automatically positions cells onto a planar patch clamp chip and forms a giga-seal.

  • Voltage Protocol & Compound Application: Apply a specific voltage protocol to elicit channel activity and apply the pyrimidine-piperidine compound.

  • Current Measurement: Record the ionic currents in response to the voltage stimulus in the absence and presence of the compound.

  • Data Analysis: Analyze the current traces to determine the effect of the compound on channel activity (e.g., inhibition, activation, modulation of gating kinetics).

Parameter Description Typical Value
Seal Resistance Quality of the cell-chip seal> 500 MΩ
Voltage Protocol Depends on the ion channele.g., -80 mV holding, step to +20 mV
Compound Application Perfusion system2-5 minutes
Readout Current amplitude (pA or nA)-

Section 2: Elucidating Downstream Signaling Pathways

Once the primary target has been identified and characterized, the next critical step is to map the downstream signaling pathways affected by the compound. [14][15][16]This provides a more complete picture of the compound's biological effects and can help to predict both efficacy and potential side effects.

Phospho-Proteomics for Kinase Inhibitors

For kinase inhibitors, a phospho-proteomics approach can provide an unbiased view of the signaling pathways modulated by the compound. This involves treating cells with the compound, followed by mass spectrometry-based analysis of changes in the phosphoproteome.

Transcriptomic Analysis (RNA-Seq)

RNA sequencing (RNA-Seq) can be used to identify changes in gene expression downstream of the primary target. [17]By comparing the transcriptomes of treated and untreated cells, researchers can identify gene networks and biological processes that are significantly altered by the compound.

Western Blotting for Pathway Validation

Western blotting is a targeted approach to validate the findings from broader omics studies. By using antibodies against specific signaling proteins and their phosphorylated forms, researchers can confirm the modulation of key nodes in a signaling pathway. [15] Protocol 6: Western Blot for Downstream Pathway Analysis

Rationale: To confirm that inhibition of a primary target kinase leads to the expected downstream effects, Western blotting can be used to measure the phosphorylation status of key signaling proteins.

Methodology:

  • Cell Treatment and Lysis: Treat cells with the pyrimidine-piperidine compound and lyse them as in the cellular phosphorylation assay.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the downstream signaling proteins of interest.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein, which indicates the activation state of the signaling pathway.

Conclusion

The elucidation of the mechanism of action for a pyrimidine-piperidine compound is a multi-faceted process that requires a logical and systematic approach. By combining target engagement studies, functional cellular assays, and downstream signaling analysis, researchers can build a comprehensive understanding of how a compound exerts its biological effects. The protocols and workflows outlined in this guide provide a robust framework for conducting these studies with the scientific rigor necessary for successful drug development.

References

  • Eberl, H. C., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of Various Cell-Based Assays for GPCR Screening. Retrieved from [Link]

  • Ince, S., et al. (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology. [Link]

  • Journal of Medicinal Chemistry. (n.d.). Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]

  • Profacgen. (n.d.). Ion Channel Screening Service. Retrieved from [Link]

  • Physiological Reviews. (n.d.). Recent progress in assays for GPCR drug discovery. Retrieved from [Link]

  • Gao, Y., et al. (2017). High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. PLoS ONE. [Link]

  • Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved from [Link]

  • Assay Guidance Manual. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. Retrieved from [Link]

  • Stegle, O., et al. (2009). Elucidating regulatory mechanisms downstream of a signaling pathway using informative experiments. Molecular Systems Biology. [Link]

  • European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. Retrieved from [Link]

  • Axxam. (n.d.). In Vitro Assays | Electrophysiology. Retrieved from [Link]

  • Assay Guidance Manual. (2012). Ion Channel Screening. Retrieved from [Link]

  • RSC Medicinal Chemistry. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]

  • ResearchGate. (2019). In order to decipher the downstream signaling pathway of a transcription factor, what is the better strategy?. Retrieved from [Link]

  • RSC Advances. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Retrieved from [Link]

  • MDPI. (n.d.). Signaling Pathways and Downstream Effectors of Host Innate Immunity in Plants. Retrieved from [Link]

  • Molecules. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2022). Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology. Retrieved from [Link]

  • Sustainability. (n.d.). Downstream Signaling Pathways. Retrieved from [Link]

  • Semanticscholar.org. (n.d.). Pyrimidine-2,4,6-triones are a new class of voltage-gated L-type Ca2+ channel activators. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of piperidine pyrimidine amides with inhibitory activity. Retrieved from [Link]

  • Molecules. (n.d.). Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. Retrieved from [Link]

  • Journal of Molecular Structure. (2023). Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. Retrieved from [Link]

  • ResearchGate. (2025). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. Retrieved from [Link]

  • Antioxidants & Redox Signaling. (n.d.). Regulation of Ion Channels by Pyridine Nucleotides. Retrieved from [Link]

  • ACS Pharmacology & Translational Science. (n.d.). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Retrieved from [Link]

  • Current Topics in Medicinal Chemistry. (n.d.). Allosteric Modulation of Purine and Pyrimidine Receptors. Retrieved from [Link]

  • Molecules. (2023). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Retrieved from [Link]

  • Semanticscholar.org. (n.d.). Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges. Retrieved from [Link]

  • Patsnap. (2024). What are Ion channels modulators and how do they work?. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from [Link]

  • MDPI. (n.d.). Investigation of the Selectivity of L-Type Voltage-Gated Calcium Channels 1.3 for Pyrimidine-2,4,6-Triones Derivatives Based on Molecular Dynamics Simulation. Retrieved from [Link]

  • Journal of Pharmacological Sciences. (n.d.). Pharmacology of Antagonism of GPCR. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). GPCR Agonist-to-Antagonist Conversion: Enabling the Design of Nucleoside Functional Switches for the A2A Adenosine Receptor. Retrieved from [Link]

  • ACS Omega. (n.d.). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. Retrieved from [Link]

  • Wikipedia. (n.d.). CCR5 receptor antagonist. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

Sources

Strategic Synthesis of 2-Methyl-4-(piperidin-4-yl)pyrimidine Analogs for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and screening of 2-Methyl-4-(piperidin-4-yl)pyrimidine analogs. This scaffold is a privileged structure in modern medicinal chemistry, appearing in a variety of pharmacologically active agents.[1] We will explore robust synthetic strategies, detail key experimental protocols, and outline a workflow for biological screening, grounding our discussion in established chemical principles and field-proven insights.

Introduction: The Pyrimidine-Piperidine Scaffold

The 2-Methyl-4-(piperidin-4-yl)pyrimidine core represents a versatile and highly sought-after scaffold in drug discovery. Its constituent parts—the pyrimidine ring and the piperidine moiety—are frequently found in FDA-approved drugs.[1][2] The pyrimidine offers multiple points for substitution and acts as an excellent hydrogen bond acceptor, while the basic nitrogen of the piperidine provides a key interaction point for many biological targets and aids in tuning physicochemical properties such as solubility. Analogs of this core have shown potent activity as inhibitors of targets like the sodium-hydrogen exchanger-1 (NHE-1).[3] This guide focuses on the modular synthesis of a library of analogs, enabling extensive structure-activity relationship (SAR) studies.

Retrosynthetic Analysis and Strategic Planning

A successful synthesis campaign begins with a robust retrosynthetic strategy. The target scaffold is modular, lending itself to a convergent synthesis approach where the two key heterocyclic fragments are prepared separately and coupled in a late-stage reaction. This strategy is highly efficient for generating a diverse library of analogs.

G Target Target Analogs 2-Methyl-4-(R'-piperidine)-R''-pyrimidine Coupling Key C-N Coupling (SNAr or Buchwald-Hartwig) Target->Coupling Fragments Key Fragments Coupling->Fragments Pyrimidine Fragment A Functionalized 2-Methylpyrimidine Fragments->Pyrimidine Piperidine Fragment B Functionalized Piperidine Analog Fragments->Piperidine Pyrimidine_SM Pyrimidine Starting Materials (e.g., 2-Methyl-4-chloropyrimidine) Pyrimidine->Pyrimidine_SM Piperidine_SM Piperidine Starting Materials (e.g., 4-aminopiperidine derivatives) Piperidine->Piperidine_SM

Caption: Retrosynthetic analysis of the target scaffold.

Our primary disconnection is at the C-N bond between the pyrimidine C4 position and the piperidine nitrogen. This leads to two key building blocks: a 4-halo-2-methylpyrimidine (Fragment A) and a substituted piperidine (Fragment B). The core of our strategy revolves around palladium-catalyzed cross-coupling reactions, which are renowned for their reliability and broad substrate scope in forming C-C and C-N bonds.[4][5]

Synthesis of Key Intermediates

Fragment A: The 2-Methyl-4-halopyrimidine Core

The 2-methyl-4-chloropyrimidine is a readily available starting material. However, diversification of the pyrimidine core, particularly at the 5- or 6-position, is crucial for exploring SAR. The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful tool for this purpose, allowing the introduction of various aryl and heteroaryl substituents.[6][7] The electron-deficient nature of the pyrimidine ring makes its halogenated derivatives highly reactive substrates for such transformations.[7]

Table 1: Representative Suzuki-Miyaura Coupling Conditions

Parameter Condition Rationale & Citation
Substrate 2-Methyl-4,6-dichloropyrimidine Dichlorinated pyrimidines allow for sequential, regioselective functionalization.[8]
Boronic Acid Aryl/Heteroaryl Boronic Acid (1.1 eq.) A slight excess drives the reaction to completion.[9]
Catalyst Pd(PPh₃)₄ (5 mol%) A robust and commercially available catalyst effective for many heteroaromatic couplings.[7][9]
Base K₃PO₄ or K₂CO₃ (2.5 eq.) Essential for the transmetalation step in the catalytic cycle.[6][9]
Solvent 1,4-Dioxane/H₂O (5:1) A common solvent system that facilitates dissolution of both organic and inorganic reagents.[10]

| Temperature | 80-100 °C (Microwave or Conventional) | Microwave irradiation can significantly reduce reaction times from hours to minutes.[6][11] |

Fragment B: Piperidine Analogs and Bioisosteres

While 4-aminopiperidine is the core component, medicinal chemistry campaigns often benefit from exploring bioisosteric replacements to modulate properties like potency, selectivity, and metabolic stability.[12] The piperidine nitrogen must be protected during the synthesis of Fragment A to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability in a wide range of reaction conditions and its straightforward removal with acid.[13]

Table 2: Bioisosteric Replacements for the Piperidine Moiety

Bioisostere Rationale
Piperazine Derivatives Introduces a second nitrogen, altering pKa and providing an additional point for substitution.[2][14]
Azaspiro[3.3]heptane A rigid analog that can lock the molecule into a specific conformation, potentially increasing potency.[15]

| Morpholine | Introduces an oxygen atom, increasing polarity and potentially improving solubility and metabolic stability.[14] |

Core Assembly: The Buchwald-Hartwig Amination

The key step in our convergent synthesis is the coupling of the pyrimidine and piperidine fragments. The Buchwald-Hartwig amination is the method of choice for this C-N bond formation. It offers high yields, excellent functional group tolerance, and mild reaction conditions, making it a cornerstone of modern medicinal chemistry.[16][17]

G cluster_0 General Synthetic Workflow SM1 4-Chloro-2-methylpyrimidine Coupling Buchwald-Hartwig C-N Coupling SM1->Coupling SM2 Boc-Protected Piperidine Analog SM2->Coupling Protected_Intermediate Boc-Protected Coupled Product Coupling->Protected_Intermediate Deprotection Boc Deprotection (TFA or HCl) Protected_Intermediate->Deprotection Final_Product Final Analog Library Deprotection->Final_Product

Caption: Convergent synthesis workflow for analog library generation.

Experimental Protocol 1: General Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed coupling of a 4-chloropyrimidine with a Boc-protected amine.

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add the 4-chloro-2-methylpyrimidine derivative (1.0 eq.), the N-Boc-4-aminopiperidine analog (1.1 eq.), sodium tert-butoxide (NaOtBu, 1.4 eq.), and a palladium catalyst/ligand system. A common and effective system is Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%).[17]

  • Solvent Addition: Add anhydrous toluene or 1,4-dioxane via syringe.

  • Reaction: Heat the mixture to 80-110 °C and stir until the reaction is complete as monitored by TLC or LC-MS (typically 4-12 hours). The choice of ligand is critical; bulky, electron-rich phosphine ligands like Xantphos are often required to facilitate the reductive elimination step.[16][17]

  • Workup: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Experimental Protocol 2: Boc Deprotection
  • Dissolution: Dissolve the purified Boc-protected intermediate in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: Add an excess of a strong acid. A 4M solution of HCl in 1,4-dioxane or a 20-50% solution of trifluoroacetic acid (TFA) in DCM is commonly used.[13]

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by LC-MS.

  • Isolation: Concentrate the reaction mixture in vacuo. If an HCl salt is desired, the resulting solid can often be triturated with diethyl ether and collected by filtration. If the free base is needed, the residue can be dissolved in a minimal amount of water, basified with NaOH or K₂CO₃, and extracted with an organic solvent.

Screening Strategies for Synthesized Analogs

Once the analog library is synthesized and purified, the next step is biological screening to identify hits. The 2-aminopyrimidine scaffold is a known "hinge-binder" for many protein kinases.[17] Therefore, a kinase screening panel is a logical starting point.

High-Throughput Screening (HTS) Cascade

A typical HTS workflow involves a primary screen to identify initial hits, followed by secondary assays to confirm activity and determine potency and selectivity.

G cluster_1 Screening Cascade Library Synthesized Analog Library (in DMSO) Primary Primary Screen (e.g., Single-point Kinase Assay @ 10 µM) Library->Primary Hits Initial 'Hits' (>50% Inhibition) Primary->Hits Dose_Response Dose-Response Assay (IC50 Determination) Hits->Dose_Response Confirmed_Hits Confirmed Hits (Potency < 1 µM) Dose_Response->Confirmed_Hits Selectivity Selectivity Panel (Screening against related kinases) Confirmed_Hits->Selectivity Final_Leads Selective Leads for Further Study Selectivity->Final_Leads

Sources

A Technical Guide to 2-Methyl-4-(piperidin-4-yl)pyrimidine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrimidine ring system is a cornerstone of medicinal chemistry, integral to the structure of nucleic acids and present in numerous therapeutic agents.[1][2] When coupled with a piperidine moiety, it forms a versatile scaffold that offers a unique combination of structural rigidity, hydrogen bonding capabilities, and tunable physicochemical properties. This guide provides a detailed technical overview of 2-Methyl-4-(piperidin-4-yl)pyrimidine, a specific embodiment of this scaffold. We will explore its chemical identity, plausible synthetic routes based on established chemical principles, and its significant role as a foundational building block in the development of targeted therapeutics for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

While a specific CAS Number for 2-Methyl-4-(piperidin-4-yl)pyrimidine is not prominently listed in major chemical databases, its identity is unambiguously defined by its structure. The compound consists of a pyrimidine ring methylated at the 2-position and linked via a direct carbon-carbon bond from its 4-position to the 4-position of a piperidine ring.

IUPAC Name: 2-Methyl-4-(piperidin-4-yl)pyrimidine

This structure gives rise to a set of predictable physicochemical properties crucial for its application in medicinal chemistry, such as its potential for forming salts and its role as a bivalent hydrogen bond acceptor.

PropertyValueSource
Molecular Formula C₁₀H₁₅N₃Calculated
Molecular Weight 177.25 g/mol Calculated
SMILES CC1=NC=CC(=N1)C2CCNCC2
Topological Polar Surface Area 37.1 ŲPredicted
Hydrogen Bond Acceptors 3Predicted
Hydrogen Bond Donors 1Predicted

Synthesis and Chemical Logic

The synthesis of substituted pyrimidines is a well-established field in organic chemistry.[3] For the specific target, 2-Methyl-4-(piperidin-4-yl)pyrimidine, a logical and efficient synthetic strategy involves a cross-coupling reaction. A similar strategy has been outlined for the synthesis of the related isomer, 2-methyl-5-(piperidin-4-yl)pyrimidine, which validates the chemical principles discussed here.[4]

The core principle of this synthesis is the strategic coupling of two key fragments: a pyrimidine core functionalized with a suitable leaving group (such as a halogen) and a piperidine ring, which is often protected to prevent side reactions.

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process, starting from a commercially available pyrimidine derivative.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A 2-Methyl-4-chloropyrimidine (Starting Material) C Stille Cross-Coupling (e.g., Pd(PPh₃)₄, Toluene, Heat) A->C B N-Boc-4-(tributylstannyl)piperidine (Coupling Partner) B->C D N-Boc-2-Methyl-4-(piperidin-4-yl)pyrimidine (Protected Intermediate) C->D C-C Bond Formation E Boc Deprotection (e.g., TFA or HCl in Dioxane) D->E Amine Unmasking F 2-Methyl-4-(piperidin-4-yl)pyrimidine (Final Product) E->F

Caption: Proposed synthetic workflow for 2-Methyl-4-(piperidin-4-yl)pyrimidine.

Detailed Experimental Protocol (Generalized)
  • Stille Cross-Coupling:

    • Rationale: The Stille coupling is a robust and versatile palladium-catalyzed reaction for forming C-C bonds between an organostannane and an organic halide. This choice is predicated on its tolerance for a wide range of functional groups, which is essential in complex molecule synthesis.

    • Procedure: To a solution of 2-methyl-4-chloropyrimidine (1.0 eq) in an anhydrous solvent such as toluene, add N-Boc-4-(tributylstannyl)piperidine (1.1 eq). The reaction vessel is purged with an inert gas (e.g., Argon). The palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), is added. The mixture is heated to reflux (e.g., 110 °C) and stirred for 12-24 hours, with reaction progress monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Work-up: Upon completion, the reaction is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography to isolate the protected intermediate.

  • Boc-Group Deprotection:

    • Rationale: The tert-butyloxycarbonyl (Boc) group is a standard amine protecting group, chosen for its stability under various reaction conditions (like the Stille coupling) and its clean, quantitative removal under acidic conditions.

    • Procedure: The purified N-Boc protected intermediate is dissolved in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane. An excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane, is added. The mixture is stirred at room temperature for 1-4 hours.

    • Work-up: The solvent and excess acid are removed in vacuo. The resulting residue, often a hydrochloride salt, can be neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free base form of the final product, 2-Methyl-4-(piperidin-4-yl)pyrimidine.

Application as a Scaffold in Drug Discovery

The true value of 2-Methyl-4-(piperidin-4-yl)pyrimidine lies in its role as a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets, serving as a robust starting point for developing a wide array of therapeutic agents.[1][2] The pyrimidine ring acts as an excellent bioisostere for phenyl and other aromatic systems, often improving pharmacokinetic properties, while the piperidine nitrogen provides a key vector for further chemical modification.[1]

G cluster_targets Potential Therapeutic Targets Core 2-Methyl-4-(piperidin-4-yl)pyrimidine (Core Scaffold) NHE1 NHE-1 Inhibitors (Cardioprotection) Core->NHE1 R = Aryl groups (via N-arylation) EGFR EGFR Inhibitors (Oncology) Core->EGFR R = Acrylamide warheads (via N-acylation) Kinases Other Kinase Inhibitors (Inflammation, Oncology) Core->Kinases R = Substituted heterocycles (via N-alkylation/acylation) GPCRs GPCR Ligands (Neuroscience) Core->GPCRs R = Complex pharmacophores (via reductive amination) caption R represents substitution at the piperidine nitrogen.

Caption: The scaffold's utility in generating diverse, biologically active molecules.

Case Studies and Field Insights:
  • NHE-1 Inhibitors: Research into potent and selective inhibitors of the sodium-hydrogen exchanger-1 (NHE-1) for applications in cardiovascular disease has utilized similar scaffolds. A study published in Bioorganic & Medicinal Chemistry Letters described a series of 5-aryl-4-(piperidin-1-yl)pyrimidine analogs, highlighting the importance of the pyrimidine-piperidine linkage for achieving high potency and oral bioavailability.[5] The 2-methyl-4-(piperidin-4-yl)pyrimidine core provides an ideal starting point for synthesizing such analogs by functionalizing the piperidine nitrogen.

  • EGFR Inhibitors for Oncology: Pyrimidine-based structures are central to many Epidermal Growth Factor Receptor (EGFR) inhibitors used in cancer therapy.[6] Novel derivatives designed to overcome resistance mutations, such as T790M, often incorporate a pyrimidine core. The piperidine moiety can be functionalized to include a covalent "warhead" like an acrylamide group, which forms an irreversible bond with a cysteine residue in the EGFR active site. The specific geometry of the 2-methyl-4-piperidyl linkage helps to correctly orient these functional groups within the ATP-binding pocket of the kinase.

  • CNS-Active Agents: The piperidine ring is a common feature in drugs targeting the central nervous system (CNS). For example, the drug Ritanserin, a serotonin receptor antagonist, features a complex heterocyclic system attached to a piperidine ring.[7] The 2-Methyl-4-(piperidin-4-yl)pyrimidine scaffold can be similarly elaborated at the piperidine nitrogen to develop ligands for various G-protein coupled receptors (GPCRs), with the pyrimidine portion influencing solubility, cell permeability, and metabolic stability.

Conclusion

2-Methyl-4-(piperidin-4-yl)pyrimidine represents more than a single chemical entity; it is a strategic platform for innovation in drug development. Its straightforward, modular synthesis allows for the creation of large chemical libraries, while its inherent physicochemical properties make it an attractive starting point for optimization. By leveraging the established biological importance of both the pyrimidine and piperidine motifs, researchers can rationally design next-generation therapeutics targeting a wide spectrum of diseases, from cancer to cardiovascular and neurological disorders. This guide underscores the compound's status as a valuable tool in the arsenal of the modern medicinal chemist.

References

  • Method for preparing 2-methyl-5-(piperidin-4-yl) pyrimidine.
  • Methyl 4-piperidin-4-ylpyrimidine-2-carboxylate | C11H15N3O2. PubChem. [Link]

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. ResearchGate. [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. [Link]

  • Ritanserin. Wikipedia. [Link]

  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • 2-piperazin-1-yl-pyrimidine - 20980-22-7. ChemSynthesis. [Link]

  • 2-(Piperidin-4-yl)pyridine | C10H14N2. PubChem. [Link]

  • Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. PubMed. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

  • 2-(piperidin-4-yl)pyrimidine dihydrochloride (C9H13N3). PubChemLite. [Link]

  • 2-AMINO 4-METHYLPYRIDINE | 695-34-1. Loba Chemie. [Link]

  • Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2). Diva-Portal.org. [Link]

  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. PMC - NIH. [Link]

  • 2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine. PubChem. [Link]

  • 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. PubChem. [Link]

Sources

Purity Analysis of Synthesized 2-Methyl-4-(piperidin-4-yl)pyrimidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the purity analysis of the synthesized active pharmaceutical ingredient (API), 2-Methyl-4-(piperidin-4-yl)pyrimidine. The document outlines a plausible synthetic route and delves into the potential process-related impurities. A multi-tiered analytical approach is detailed, employing a suite of orthogonal techniques including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis. Each analytical section is designed to not only provide procedural steps but also to offer insights into the rationale behind methodological choices, ensuring a self-validating system for impurity profiling and quantification. This guide is grounded in the principles of scientific integrity and adheres to the standards set forth by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2), to ensure the quality, safety, and efficacy of the drug substance.

Introduction: The Imperative of Purity in Drug Development

The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Impurities, even at trace levels, can exhibit undesirable pharmacological or toxicological effects. Therefore, a robust and comprehensive purity analysis is paramount throughout the drug development lifecycle. This guide focuses on 2-Methyl-4-(piperidin-4-yl)pyrimidine, a heterocyclic compound with potential therapeutic applications. The presence of a pyrimidine ring and a piperidine moiety in its structure necessitates a thorough investigation of potential impurities arising from the synthetic process.

This document serves as a practical guide for researchers and quality control professionals, offering a scientifically sound strategy for the identification, quantification, and control of impurities in synthesized 2-Methyl-4-(piperidin-4-yl)pyrimidine, in alignment with global regulatory expectations.

Synthesis and Potential Impurity Profile

A logical and efficient synthesis of 2-Methyl-4-(piperidin-4-yl)pyrimidine can be envisioned through the nucleophilic substitution of a halogenated pyrimidine with a suitable piperidine derivative. A likely synthetic pathway involves the reaction of 2-methyl-4-chloropyrimidine with a protected 4-aminopiperidine, followed by deprotection.

Proposed Synthetic Route

The synthesis can be conceptualized in the following two steps:

  • Nucleophilic Aromatic Substitution: Reaction of 2-methyl-4-chloropyrimidine (Starting Material 1) with a Boc-protected 4-aminopiperidine derivative (Starting Material 2) in the presence of a suitable base and solvent.

  • Deprotection: Removal of the Boc protecting group under acidic conditions to yield the final product, 2-Methyl-4-(piperidin-4-yl)pyrimidine.

Synthesis_and_Impurities API API Imp1 Imp1 Imp2 Imp2 Imp3 Imp3 Imp4 Imp4

Potential Process-Related Impurities

A thorough understanding of the reaction mechanism and the stability of intermediates and the final product is crucial for predicting the impurity profile. Potential impurities can be categorized as follows:

  • Organic Impurities: These include starting materials, by-products, intermediates, and degradation products.

    • Unreacted Starting Materials: Residual 2-methyl-4-chloropyrimidine and the protected 4-aminopiperidine.

    • Intermediates: Incomplete deprotection can lead to the presence of the Boc-protected intermediate.

    • By-products: Side reactions, such as the formation of dimers or other adducts, can occur.

    • Degradation Products: The pyrimidine ring can be susceptible to hydrolysis or oxidation under certain conditions.

  • Inorganic Impurities: These can originate from reagents, catalysts, and the manufacturing process itself.

  • Residual Solvents: Solvents used in the synthesis and purification steps that are not completely removed.

Orthogonal Analytical Strategy for Purity Determination

A multi-faceted analytical approach is essential for a comprehensive purity assessment. The use of orthogonal methods, which measure the same attribute through different physicochemical principles, provides a high degree of confidence in the results.

Analytical_Workflow

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is the cornerstone for quantitative purity analysis and impurity profiling of non-volatile organic compounds.

3.1.1. Rationale and Method Development Considerations

A reversed-phase HPLC method is generally suitable for a molecule with the polarity of 2-Methyl-4-(piperidin-4-yl)pyrimidine. Key considerations for method development include:

  • Column Selection: A C18 column is a good starting point, providing a good balance of hydrophobicity for retaining the analyte and its potential impurities.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) will likely be required to resolve impurities with a range of polarities. The pH of the aqueous phase should be controlled to ensure consistent ionization of the basic piperidine nitrogen.

  • Detection Wavelength: The UV spectrum of the analyte should be determined to select a wavelength that provides good sensitivity for both the main component and potential impurities. A wavelength around 240 nm is often suitable for pyrimidine-containing compounds.

3.1.2. Experimental Protocol: HPLC-UV Purity Determination

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B 0.1% Trifluoroacetic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 240 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in mobile phase

3.1.3. Data Analysis and Acceptance Criteria

Purity is typically determined by the area percent method. According to ICH Q3A guidelines, the reporting threshold for impurities is generally 0.05%. The identification threshold is 0.10% or 1.0 mg/day total daily intake (whichever is lower), and the qualification threshold is 0.15% or 1.0 mg/day total daily intake (whichever is lower).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities, including residual solvents and certain process-related impurities.

3.2.1. Rationale and Method Development Considerations

While the API itself may not be sufficiently volatile for GC analysis without derivatization, this technique is ideal for detecting volatile starting materials or by-products. The mass spectrometer provides structural information, aiding in the identification of unknown peaks. The fragmentation of the piperidine ring often involves α-cleavage adjacent to the nitrogen atom.

3.2.2. Experimental Protocol: GC-MS for Volatile Impurities

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.0 mL/min
Inlet Temperature 250 °C
Oven Program 50 °C (2 min), then 10 °C/min to 280 °C (5 min)
MS Transfer Line 280 °C
Ion Source 230 °C
Mass Range 40-500 amu
Sample Preparation 10 mg/mL in a suitable solvent (e.g., Dichloromethane)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of the API and its impurities. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

3.3.1. Rationale and Application

  • ¹H NMR: Provides information on the number and types of protons, their chemical environment, and connectivity. The integration of proton signals can be used for quantitative purposes (qNMR).

  • ¹³C NMR: Reveals the number of unique carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete connectivity of the molecule and for the structural determination of unknown impurities.

3.3.2. Expected Chemical Shifts

Based on literature for similar structures, the following approximate chemical shifts can be expected:

  • 2-Methylpyrimidine moiety:

    • Methyl protons: ~2.5 ppm

    • Pyrimidine ring protons: ~7.0-8.5 ppm

  • Piperidine moiety:

    • Axial and equatorial protons: ~1.5-3.5 ppm

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample, which is a fundamental measure of purity.

3.4.1. Rationale and Acceptance Criteria

The experimentally determined elemental composition should be in close agreement with the theoretical values calculated from the molecular formula of 2-Methyl-4-(piperidin-4-yl)pyrimidine (C₁₀H₁₆N₄). A deviation of ±0.4% is generally considered acceptable in pharmaceutical analysis.

3.4.2. Elemental Impurities

Beyond CHN analysis, it is crucial to assess for the presence of elemental impurities that may have been introduced from catalysts or manufacturing equipment. USP <232> and ICH Q3D provide guidelines for the control of elemental impurities. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are the recommended techniques for this analysis.

Data Summary and Reporting

All quantitative data should be summarized in a clear and concise format to facilitate review and comparison.

Table 1: Summary of Purity Analysis Results

Analytical TechniqueParameterSpecificationResult
HPLC-UV Purity (Area %)≥ 99.5%
Individual Impurity≤ 0.10%
Total Impurities≤ 0.5%
GC-MS Residual SolventsPer ICH Q3C
Elemental Analysis Carbon (%)Theoretical ± 0.4%
Hydrogen (%)Theoretical ± 0.4%
Nitrogen (%)Theoretical ± 0.4%
ICP-MS/OES Elemental ImpuritiesPer USP <232>/ICH Q3D

Conclusion: A Framework for Assured Quality

This technical guide has presented a comprehensive and scientifically rigorous approach to the purity analysis of synthesized 2-Methyl-4-(piperidin-4-yl)pyrimidine. By integrating a logical understanding of the synthetic process with a multi-faceted analytical strategy, researchers and drug development professionals can confidently assess and control the purity of this API. The adherence to ICH and USP guidelines provides a clear regulatory framework, ensuring that the developed drug substance meets the highest standards of quality and safety. This self-validating system of analysis is not merely a set of procedures but a foundational component of robust drug development.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances. Retrieved from [Link]

  • Medicines Control Agency The Gambia. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient. Retrieved from [Link]

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • Agilent. (n.d.). Elemental Impurity Analysis in Regulated Pharmaceutical Laboratories. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • Pharmaceutical Technology. (2013). Elemental Impurity Analysis. Retrieved from [Link]

  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from [Link]

  • Google Patents. (2015). CN104592198A - Method for preparing 2-methyl-5-(piperidin-4-yl) pyrimidine.
  • Analytik Jena. (n.d.). Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>. Retrieved from [Link]

  • US Pharmacopeia. (n.d.). 〈232〉 ELEMENTAL IMPURITIES—LIMITS. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-METHYL-PYRIMIDIN - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Retrieved from [Link]

  • PubMed. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Retrieved from [Link]

  • CNKI. (2006). Synthesis of 4-Substituted-2-amino-pyrimidines. Retrieved from [Link]

  • PubMed Central. (2022). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • ResearchGate. (2022). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Retrieved from [Link]

  • Google Patents. (2021). CN112480993A - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • PubMed Central. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]

  • ResearchGate. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Retrieved from [Link]

  • Wikipedia. (n.d.). Ritanserin. Retrieved from [Link]

  • ResearchGate. (2016). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Ural Federal University Institutional Repository. (2018). Synthesis and properties of CF 2 X-substituted 4-methyl-2-hydroxy(chloro)pyrimidines. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-methylpyrimidine. Retrieved from [Link]

  • Google Patents. (2015). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Diva-Portal.org. (2022). Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2). Retrieved from [Link]

  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

  • PubMed Central. (2016). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Retrieved from [Link]

  • PubMed Central. (2014). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. Retrieved from [Link]

  • SciELO. (2014). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2017). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]

  • PubMed Central. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1985). *Pyrimidine derivatives and related compounds. Part 42.

Methodological & Application

Cell-based functional assays for GPCRs with pyrimidine ligands

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Cell-based Functional Assays for G Protein-Coupled Receptors (GPCRs) with Pyrimidine Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deciphering Pyrimidine-Mediated GPCR Signaling

G Protein-Coupled Receptors (GPCRs) represent the largest and most diverse family of cell surface receptors in the human genome, playing a pivotal role in nearly every physiological process.[1][2] This central role makes them the target of approximately one-third of all currently marketed drugs.[3][4][5] A key aspect of drug discovery is understanding how specific ligands, such as pyrimidine nucleotides, modulate the function of their target GPCRs.

Pyrimidine nucleotides, including Uridine Triphosphate (UTP), Uridine Diphosphate (UDP), and UDP-glucose, are crucial signaling molecules that activate a specific subfamily of GPCRs known as P2Y purinergic receptors.[6][7][8] Four P2Y receptor subtypes are particularly sensitive to pyrimidines: P2Y₂, P2Y₄, P2Y₆, and P2Y₁₄.[6][9] Characterizing the interaction between novel pyrimidine-based compounds and these receptors is essential for developing new therapeutics for conditions ranging from cystic fibrosis to inflammatory disorders.[7][9]

This guide provides an in-depth exploration of the primary cell-based functional assays used to quantify the activity of pyrimidine ligands at their cognate GPCRs. As a senior application scientist, my goal is not just to provide protocols, but to explain the causality behind our experimental choices. We will delve into the core principles of GPCR signaling and provide a logical framework for selecting, executing, and interpreting the results from the most relevant and robust functional assays.

Pillar 1: The Foundation - GPCR Activation by Pyrimidine Ligands

Before selecting an assay, it is critical to understand the mechanism being measured. GPCR activation is a dynamic process initiated by ligand binding, which triggers a series of intracellular events that we can harness as measurable readouts.

The Canonical GPCR Activation Cycle:

  • Ligand Binding: A pyrimidine ligand (e.g., UTP) binds to the extracellular domain of its specific P2Y receptor.

  • Conformational Change: This binding event induces a conformational shift in the receptor's seven-transmembrane structure.[2][10]

  • G Protein Coupling: The activated receptor interacts with a heterotrimeric G protein complex (Gα, Gβ, Gγ) on the intracellular side, promoting the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit.[1][10]

  • Effector Modulation: The GTP-bound Gα subunit and the Gβγ dimer dissociate and interact with downstream effector proteins (like adenylyl cyclase or phospholipase C), initiating a signaling cascade and the production of second messengers.[1][10]

GPCR_Activation_Cycle cluster_membrane Plasma Membrane GPCR_inactive Inactive GPCR GPCR_active Active GPCR GPCR_inactive->GPCR_active 2. Conformational Change G_protein Gα(GDP)-βγ GPCR_active->G_protein 3. Coupling G_alpha_active Gα(GTP) G_protein->G_alpha_active GDP/GTP Exchange G_beta_gamma Gβγ Effector Effector (e.g., PLC, AC) G_alpha_active->Effector 4. Modulation G_beta_gamma->Effector Second_Messenger Second Messenger (Ca²⁺, cAMP) Effector->Second_Messenger 5. Signal Amplification Ligand Pyrimidine Ligand Ligand->GPCR_inactive 1. Binding

Caption: Canonical GPCR activation cycle initiated by ligand binding.

The choice of a functional assay is dictated entirely by the Gα subunit preferentially coupled to the GPCR of interest. The major G protein families produce distinct second messengers:

  • Gαq/11: Activates Phospholipase C (PLC), which cleaves PIP₂ into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores.[11][12] Many pyrimidine-activated receptors, including P2Y₂, P2Y₄, and P2Y₆ , primarily couple to Gαq.[6][7]

  • Gαs: Activates Adenylyl Cyclase (AC), leading to an increase in intracellular cyclic Adenosine Monophosphate (cAMP).[13]

  • Gαi/o: Inhibits Adenylyl Cyclase (AC), causing a decrease in intracellular cAMP.[13][14] The pyrimidine-activated P2Y₁₄ receptor is known to couple to Gαi.[6][7]

Pillar 2: Assay Selection - A Logic-Driven Approach

The scientific integrity of your results depends on choosing an assay that accurately reflects the biology of your target receptor. For pyrimidine ligands acting on P2Y receptors, the choice is guided by the receptor's known G protein coupling preference.

Assay_Selection_Workflow Start Start: Characterize Pyrimidine Ligand at a specific P2Y Receptor Check_Coupling What is the primary G protein coupling? Start->Check_Coupling Gq_Path Gαq Coupled (e.g., P2Y₂, P2Y₄, P2Y₆) Check_Coupling->Gq_Path Gαq Gi_Path Gαi Coupled (e.g., P2Y₁₄) Check_Coupling->Gi_Path Gαi Unknown_Path Unknown / Gs / Other Check_Coupling->Unknown_Path Unknown/Other Assay_Ca Use Calcium Mobilization Assay Gq_Path->Assay_Ca Assay_cAMP Use cAMP Inhibition Assay Gi_Path->Assay_cAMP Assay_Reporter Use Reporter Gene Assay (e.g., NFAT for Gq, CRE for Gs/Gi) or co-express promiscuous Gα₁₅/₁₆ Unknown_Path->Assay_Reporter Assay_Ca->Assay_Reporter Orthogonal Confirmation Assay_cAMP->Assay_Reporter Orthogonal Confirmation

Caption: Decision workflow for selecting the appropriate functional assay.

Pillar 3: Core Protocols & Methodologies

Here we provide detailed protocols for the most relevant assays for studying pyrimidine-activated GPCRs. Each protocol is designed as a self-validating system, including controls to ensure data integrity.

Application 1: Calcium Mobilization Assay for Gq-Coupled P2Y Receptors

Principle of the Assay This is the most direct and widely used assay for Gq-coupled receptors like P2Y₂, P2Y₄, and P2Y₆.[11] Activation of the receptor leads to a PLC-mediated release of Ca²⁺ from the endoplasmic reticulum.[11][15] This transient increase in cytosolic Ca²⁺ is detected by a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which exhibits a dramatic increase in fluorescence intensity upon binding to Ca²⁺. The assay is rapid, kinetically resolved, and amenable to high-throughput screening.[11][15]

Experimental Protocol This protocol is optimized for adherent cells (e.g., HEK293, CHO) stably or transiently expressing the target P2Y receptor, performed in a 96-well format.

Materials:

  • Cells expressing the target P2Y receptor (e.g., P2Y₂)

  • Black, clear-bottom 96-well microplates

  • Culture medium (e.g., DMEM with 10% FBS)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluo-4 AM dye

  • Probenecid (anion transport inhibitor to improve dye retention)[15]

  • Pyrimidine ligands (e.g., UTP as a reference agonist)

  • Fluorescence plate reader with automated injection capability (e.g., FlexStation® 3 or FLIPR®)[15]

Step-by-Step Methodology:

  • Cell Plating:

    • Seed cells into a 96-well black, clear-bottom plate at a density that will yield a 90-100% confluent monolayer on the day of the assay (e.g., 40,000-80,000 cells/well).[15]

    • Incubate overnight at 37°C, 5% CO₂.

    • Causality: A confluent monolayer ensures a consistent cell number per well, reducing variability and maximizing the signal window.

  • Dye Loading:

    • Prepare the dye loading solution: Reconstitute Fluo-4 AM in DMSO and then dilute in Assay Buffer to a final concentration of 2-4 µM. Add probenecid (final concentration 2.5 mM) to this solution.

    • Aspirate the culture medium from the cell plate.

    • Add 100 µL of the dye loading solution to each well.

    • Incubate for 45-60 minutes at 37°C, 5% CO₂.

    • Causality: The "AM" ester group makes the dye cell-permeable. Intracellular esterases cleave this group, trapping the active, calcium-sensitive form of the dye in the cytoplasm. Probenecid blocks transporters that can pump the dye out of the cell, ensuring a stable baseline fluorescence.[15]

  • Compound Plate Preparation:

    • Prepare a separate 96-well plate with your pyrimidine test compounds and controls.

    • Dilute compounds in Assay Buffer to 4X the final desired concentration. Include a reference agonist (e.g., UTP) for a full dose-response curve and a buffer-only control (vehicle).

  • Measurement:

    • Set the plate reader to measure fluorescence (e.g., Ex/Em = 494/516 nm for Fluo-4).

    • Program the instrument to take a baseline reading for 15-20 seconds.

    • Configure the automated injection to add 50 µL from the compound plate to the cell plate.

    • Continue reading fluorescence for an additional 90-180 seconds to capture the peak response and subsequent decay.

Data Analysis & Interpretation

  • Normalization: The response is typically calculated as the peak fluorescence intensity minus the baseline fluorescence (ΔF) or as a ratio of the peak to the baseline (F/F₀).

  • Dose-Response Curves: Plot the normalized response against the logarithm of the ligand concentration.

  • EC₅₀ Calculation: Fit the dose-response data to a four-parameter logistic equation to determine the potency (EC₅₀) and efficacy (Emax) of each pyrimidine ligand.

Parameter Description **Example Value (UTP at P2Y₂) **
EC₅₀ The molar concentration of an agonist that produces 50% of the maximal possible effect.150 nM
Emax The maximum response achievable by the agonist.100% (relative to reference)
Z'-Factor A statistical measure of assay quality, calculated from positive and negative controls. A value > 0.5 indicates an excellent assay.> 0.7
Application 2: cAMP Inhibition Assay for Gi-Coupled P2Y Receptors

Principle of the Assay This assay is designed for Gi-coupled receptors like P2Y₁₄.[6] Since these receptors inhibit adenylyl cyclase, measuring a decrease from the basal cAMP level is challenging.[14] Therefore, the system is first stimulated with forskolin , a direct activator of adenylyl cyclase, to generate a high, stable level of cAMP. The inhibitory effect of the pyrimidine ligand is then measured as a reduction from this forskolin-stimulated level.[14] Modern assays often use competitive immunoassays with HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based biosensors for detection.[16][17]

Experimental Protocol This protocol uses an HTRF-based cAMP detection kit.

Materials:

  • Cells expressing the target P2Y receptor (e.g., P2Y₁₄)

  • Low-volume 384-well white plates

  • Assay Buffer with a phosphodiesterase (PDE) inhibitor (e.g., IBMX).[18]

  • Forskolin

  • Pyrimidine ligands (e.g., UDP-glucose for P2Y₁₄)

  • cAMP HTRF detection kit (containing cAMP-d2 and anti-cAMP-cryptate)

Step-by-Step Methodology:

  • Cell Preparation:

    • Harvest and resuspend cells in Assay Buffer containing a PDE inhibitor.

    • Causality: PDE inhibitors like IBMX prevent the degradation of cAMP, leading to signal accumulation and a more robust assay window.[18]

  • Assay Reaction:

    • Add 5 µL of cells to each well of the 384-well plate.

    • Add 5 µL of a solution containing the pyrimidine ligand and forskolin. The forskolin concentration should be pre-determined to elicit ~80% of its maximal response (e.g., 1-10 µM).

    • Incubate for 30 minutes at room temperature.

    • Causality: The co-addition of ligand and forskolin allows for the simultaneous stimulation (by forskolin) and inhibition (by the Gi-activating ligand) of adenylyl cyclase.

  • Detection:

    • Add 5 µL of the cAMP-d2 conjugate (acceptor) followed by 5 µL of the anti-cAMP-cryptate antibody (donor) to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

Data Analysis & Interpretation

  • Ratio Calculation: Calculate the ratio of the emission at 665 nm to that at 620 nm and normalize it (e.g., using Delta F%).

  • Signal Conversion: The HTRF signal is inversely proportional to the cAMP concentration. A higher cAMP level leads to a lower signal.

  • IC₅₀ Calculation: Plot the normalized HTRF ratio against the log of the ligand concentration. Fit the data to determine the IC₅₀, which represents the concentration of ligand required to inhibit 50% of the forskolin-stimulated cAMP production.

Parameter Description Example Value (UDP-glucose at P2Y₁₄)
IC₅₀ The molar concentration of an inhibitor that reduces the response by 50%.50 nM
Window The signal difference between the forskolin-only control and the maximally inhibited response.> 5-fold
Application 3: Reporter Gene Assay for Orthogonal Confirmation

Principle of the Assay Reporter gene assays measure the transcriptional response downstream of GPCR activation, providing an integrated readout of the signaling cascade.[19][20] Activation of a Gq pathway mobilizes Ca²⁺, which activates the transcription factor NFAT (Nuclear Factor of Activated T-cells). Activation of a Gs or Gi pathway modulates cAMP levels, which in turn regulates the transcription factor CREB (cAMP Response Element-Binding protein).[21][22] In this assay, cells are co-transfected with the GPCR of interest and a plasmid containing a reporter gene (e.g., luciferase) under the control of a response element specific to a transcription factor (e.g., NFAT-RE or CRE).[21] Ligand activation of the GPCR drives expression of the reporter, which is quantified by measuring its enzymatic activity.

Why Choose This Assay?

  • Universality: Can be adapted to any G protein pathway by choosing the appropriate response element.[22]

  • High Sensitivity: The signal is amplified at the transcriptional level, resulting in a large and robust assay window.[19][21]

  • Orthogonal Validation: It serves as an excellent method to confirm findings from second messenger assays, as it measures a distinct, downstream event.

Experimental Protocol (NFAT-Luciferase for a Gq-coupled P2Y Receptor)

Materials:

  • HEK293 cells

  • Expression plasmid for the target P2Y receptor

  • NFAT-luciferase reporter plasmid

  • Transfection reagent

  • 96-well white, clear-bottom plates

  • Luciferase assay substrate (e.g., luciferin)

  • Luminometer

Step-by-Step Methodology:

  • Transfection:

    • Co-transfect HEK293 cells with the P2Y receptor plasmid and the NFAT-luciferase reporter plasmid using a suitable transfection reagent.

    • Plate the transfected cells into a 96-well plate and incubate for 24 hours.

  • Ligand Stimulation:

    • Remove the medium and replace it with serum-free medium containing serial dilutions of the pyrimidine ligands.

    • Incubate for 6-8 hours.

    • Causality: This extended incubation period is required for the full cascade of signal transduction, gene transcription, and protein translation of the luciferase enzyme to occur.

  • Detection:

    • Remove the medium and lyse the cells according to the luciferase kit manufacturer's protocol.

    • Add the luciferase substrate to the cell lysate.

    • Immediately measure the luminescence signal on a plate-reading luminometer.

Data Analysis & Interpretation

  • Normalization: The data is typically expressed as "Fold Induction" by dividing the luminescence signal from ligand-treated wells by the signal from vehicle-treated wells.

  • EC₅₀ Calculation: Plot the Fold Induction against the log of the ligand concentration and fit the curve to determine the EC₅₀.

Summary and Concluding Remarks

The successful characterization of pyrimidine ligands at their cognate GPCRs relies on a thoughtful, mechanism-based approach to assay selection. For the Gq-coupled P2Y₂, P2Y₄, and P2Y₆ receptors, calcium mobilization assays provide a rapid and direct measure of activation. For the Gi-coupled P2Y₁₄ receptor, cAMP inhibition assays are the method of choice. Reporter gene assays serve as a powerful and universal tool for orthogonal validation across all receptor subtypes.

By understanding the underlying biology and meticulously executing these validated protocols, researchers can generate high-quality, reproducible data, accelerating the journey from compound discovery to potential therapeutic application.

References

  • von Kügelgen, I., & Hoffmann, K. (2016). P2-pyrimidinergic receptors and their ligands. PubMed.
  • Insel, P. A., & Wilderman, A. (2017). Reporter gene assays for investigating GPCR signaling. Methods in Cell Biology.
  • Kamal, M., & Jockers, R. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology.
  • Kallol, S. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol.
  • Creative Bioarray. cAMP Assay. Creative Bioarray.
  • Academic Press Inc. Reporter gene assays for investigating GPCR signaling. Elsevier.
  • Zhao, M., et al. (2012). Luciferase Reporter Assay System for Deciphering GPCR Pathways. PLoS ONE.
  • Promega Corporation. Luciferase Reporter Assay for Deciphering GPCR Pathways. Promega Corporation.
  • National Genomics Data Center. Reporter gene assays for investigating GPCR signaling. CNCB-NGDC.
  • Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI.
  • Wacker, D., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Structural Biology.
  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica.
  • Peters, M. F., & Scott, C. W. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review.
  • Sino Biological. G Protein-coupled Receptors Signaling Pathway. Sino Biological.
  • Zhang, R., & Xie, X. (2012). An overview of Ca2+ mobilization assays in GPCR drug discovery. Expert Opinion on Drug Discovery.
  • Muller, C. E. (2002). P2-Pyrimidinergic Receptors and Their Ligands. Current Pharmaceutical Design.
  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual.
  • Creative BioMart. cAMP Accumulation Assay. Creative BioMart.
  • Creative Bioarray. Ca2+ Mobilization Assay. Creative Bioarray.
  • Muller, C. E. (2002). P2-Pyrimidinergic Receptors and Their Ligands. Ingenta Connect.
  • Creative Diagnostics. GPCR Pathway. Creative Diagnostics.
  • Promega Corporation. cAMP-Glo™ Assay. Promega Corporation.
  • Assay Genie. (2023). GPCRs (G Protein Coupled Receptors): A Guide. Assay Genie.
  • Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed.
  • Muller, C. E. (2002). P2-pyrimidinergic receptors and their ligands. Semantic Scholar.
  • Evers, A., et al. (2022). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology.
  • ION Biosciences. Gαq GPCR assays. ION Biosciences.
  • Thomas, P. (2021). GPCR Signaling Pathways. AZoLifeSciences.
  • Zhang, R., & Xie, X. (2012). An overview of Ca 2+ mobilization assays in GPCR drug discovery. ResearchGate.
  • Rozengurt, E. (2007). Signaling Pathways Induced by G-protein-coupled Receptors. ResearchGate.
  • Boeynaems, J. M., et al. (2005). P1 and P2 Purine and Pyrimidine Receptor Ligands. Handbook of Experimental Pharmacology.
  • Biocompare. (2013). Cell-based Assays for GPCR Activity. Biocompare.
  • Fang, Y. (2014). Comparison of Various Cell-Based Assays for GPCR Screening. ResearchGate.
  • Revvity. (2024). Gain in accuracy by optimizing your Gαs coupled GPCR assays. Revvity.
  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery.
  • Jacobson, K. A., et al. (2011). Allosteric Modulation of Purine and Pyrimidine Receptors. Advances in Pharmacology.
  • SB Drug Discovery. Optimizing GPCR assays with chimeric G proteins Case Study. SB Drug Discovery.
  • Traynor, J. R., & Clark, M. J. (2015). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Molecular Biology.
  • Kenakin, T. (2024). The value of GPCR cell-based assays in drug discovery. Drug Target Review.
  • Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica.
  • Fernández-Dueñas, V., et al. (2017). Overcoming the Challenges of Detecting GPCR Oligomerization in the Brain. Molecular Pharmacology.
  • Li, X., et al. (2020). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology.
  • Fluidic Sciences Ltd. (2024). Why G protein-coupled receptors (GPCRs) are difficult to study. Fluidic Sciences Ltd.
  • Allen, J. A., et al. (2012). GPCR screening and drug discovery: Challenges and latest trends. ResearchGate.

Sources

Application Note: High-Throughput Screening of 2-Methyl-4-(piperidin-4-yl)pyrimidine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the 2-Methyl-4-(piperidin-4-yl)pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions.[1][2][3] The 2-methyl-4-(piperidin-4-yl)pyrimidine scaffold, in particular, represents a privileged structure with significant potential for the development of novel therapeutics. This heterocyclic motif is frequently explored for its utility in targeting a range of biological entities, including kinases and G-protein coupled receptors (GPCRs), which are pivotal in cellular signaling and are often implicated in disease.[1][4] The piperidine moiety can provide a key interaction point, often extending into solvent-exposed regions or binding to accessory pockets of the target protein, thereby influencing potency and selectivity.

High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hits"—compounds that modulate the activity of a biological target.[5][6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of HTS campaigns for 2-methyl-4-(piperidin-4-yl)pyrimidine libraries. We will delve into the causality behind experimental choices, provide detailed protocols for both biochemical and cell-based assays, and outline a robust data analysis workflow to ensure the identification of high-quality, validated hits.

Pre-Screening Considerations: Laying the Foundation for a Successful HTS Campaign

Before embarking on a full-scale HTS campaign, meticulous preparation and quality control are paramount to ensure the reliability and reproducibility of the screening data.[8]

Library Management and Quality Control

The quality of the screening library directly impacts the success of the HTS campaign.[9] A well-curated library of 2-methyl-4-(piperidin-4-yl)pyrimidine derivatives should be assessed for:

  • Purity: Each compound should be analyzed for purity, typically by LC-MS, with a general acceptance criterion of >95%.

  • Identity: The chemical structure of each compound should be confirmed, usually by 1H NMR and mass spectrometry.

  • Solubility: Compounds should be assessed for their solubility in the assay buffer to avoid false positives due to compound precipitation. Dimethyl sulfoxide (DMSO) is a common solvent for stock solutions.[5]

  • Stability: The stability of the compounds in solution under storage and assay conditions should be evaluated to prevent degradation.

Table 1: Recommended Quality Control Parameters for a 2-Methyl-4-(piperidin-4-yl)pyrimidine Library

ParameterMethodAcceptance Criteria
Purity LC-MS>95%
Identity 1H NMR, Mass SpectrometryConsistent with expected structure
Solubility Nephelometry or visual inspectionSoluble at highest screening concentration
Stability LC-MS analysis over time<10% degradation over 24 hours
Assay Plate Preparation

HTS is typically performed in microtiter plates (e.g., 96, 384, or 1536-well formats).[5][6] Proper plate design is crucial for identifying and correcting for systematic errors. A typical plate layout includes:

  • Negative Controls: Wells containing all assay components except the test compound (e.g., DMSO vehicle). These define the baseline (0% inhibition).

  • Positive Controls: Wells containing a known inhibitor or activator of the target. These define the maximum signal (100% inhibition).

  • Test Compound Wells: Wells containing the library compounds at the desired screening concentration.

A robust plate design helps in the calculation of quality control metrics like the Z'-factor.[5]

Biochemical Assay Protocol: Screening for Kinase Inhibitors

Kinases are a major class of drug targets, and many pyrimidine-based compounds have shown efficacy as kinase inhibitors.[10][11] This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common HTS format for biochemical kinase assays.[12]

Principle of the TR-FRET Kinase Assay

This assay measures the phosphorylation of a substrate peptide by a kinase. The assay uses a europium (Eu)-labeled anti-phospho-substrate antibody (donor) and a biotinylated substrate peptide that is captured by streptavidin-linked allophycocyanin (APC) (acceptor). When the substrate is phosphorylated, the antibody binds, bringing the Eu donor and APC acceptor into close proximity. Excitation of the Eu donor results in energy transfer to the APC acceptor, which then emits a signal at a specific wavelength. Kinase inhibitors will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.

Experimental Workflow

TR_FRET_Kinase_Assay_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_detection Detection Compound_Plating Compound Plating in 384-well plate Add_Kinase Add Kinase Solution Compound_Plating->Add_Kinase Reagent_Prep Prepare Kinase and Substrate Solutions Reagent_Prep->Add_Kinase Incubate_1 Incubate at RT Add_Kinase->Incubate_1 Add_Substrate_ATP Add Substrate/ATP Mix to Initiate Reaction Incubate_1->Add_Substrate_ATP Incubate_2 Incubate at RT Add_Substrate_ATP->Incubate_2 Add_Stop_Detection Add Stop/Detection Mix (EDTA, Eu-Ab, SA-APC) Incubate_2->Add_Stop_Detection Incubate_3 Incubate at RT Add_Stop_Detection->Incubate_3 Read_Plate Read TR-FRET Signal Incubate_3->Read_Plate Calcium_Mobilization_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_detection Detection Cell_Seeding Seed cells expressing the target GPCR in a 384-well plate Incubate_Cells Incubate overnight Cell_Seeding->Incubate_Cells Dye_Loading Load cells with a calcium-sensitive fluorescent dye Incubate_Cells->Dye_Loading Incubate_Dye Incubate at 37°C Dye_Loading->Incubate_Dye Compound_Addition Add library compounds Incubate_Dye->Compound_Addition Read_Fluorescence Immediately measure fluorescence kinetics on a plate reader Compound_Addition->Read_Fluorescence

Caption: Calcium Mobilization Assay Workflow.

Detailed Protocol
  • Cell Seeding: Seed a stable cell line expressing the target Gq-coupled GPCR into a 384-well, black-walled, clear-bottom plate at a density that will result in a confluent monolayer the next day.

  • Overnight Incubation: Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

  • Dye Loading: The next day, remove the cell culture medium and add the calcium-sensitive dye loading solution to each well.

  • Dye Incubation: Incubate the plate for 60 minutes at 37°C.

  • Compound Addition and Data Acquisition: Place the plate in a fluorescence plate reader equipped with an automated liquid handling system. Measure a baseline fluorescence for 10-20 seconds, then inject the library compounds. Continue to measure the fluorescence intensity every 1-2 seconds for 2-3 minutes to capture the kinetic response of calcium mobilization.

Data Analysis and Hit Identification

The large volume of data generated from HTS requires a robust and standardized data analysis pipeline. [13][14]

Data Normalization and Quality Control

Raw data from the plate reader should be normalized to the intra-plate controls. For an inhibition assay, the percent inhibition can be calculated as follows:

% Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

The quality of the assay is assessed using the Z'-factor, which is a measure of the statistical effect size. [5]A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay.

Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

Table 2: HTS Data Quality Control Metrics

MetricFormulaAcceptance Criteria
Z'-Factor `1 - (3 * (SD_pos + SD_neg)) /Mean_pos - Mean_neg
Signal-to-Background Mean_neg / Mean_pos> 2
Coefficient of Variation (%CV) (SD / Mean) * 100< 15% for controls
Hit Selection and Confirmation

Hits are typically defined as compounds that exhibit activity beyond a certain threshold (e.g., >50% inhibition or activation). A common method for hit selection is to use a statistical cutoff, such as three standard deviations from the mean of the test compound population.

Selected hits from the primary screen must be confirmed through a series of follow-up experiments:

  • Re-testing: The initial hits are re-tested under the same assay conditions to confirm their activity.

  • Dose-Response Curves: Confirmed hits are tested at multiple concentrations to determine their potency (e.g., IC50 or EC50).

  • Orthogonal Assays: The activity of the hits is confirmed in a different assay format to rule out assay-specific artifacts. [15]4. Selectivity Profiling: Hits are tested against related targets to assess their selectivity.

Hit_Identification_Workflow Primary_Screen Primary HTS Data_Analysis Data Analysis and Hit Selection Primary_Screen->Data_Analysis Hit_Confirmation Hit Confirmation (Re-test) Data_Analysis->Hit_Confirmation Dose_Response Dose-Response (IC50/EC50) Hit_Confirmation->Dose_Response Orthogonal_Assay Orthogonal Assay Validation Dose_Response->Orthogonal_Assay Selectivity_Profiling Selectivity Profiling Orthogonal_Assay->Selectivity_Profiling Validated_Hit Validated Hit Selectivity_Profiling->Validated_Hit

Caption: Hit Identification and Validation Workflow.

Troubleshooting Common HTS Issues

Even with careful planning, issues can arise during an HTS campaign.

Table 3: Common HTS Issues and Troubleshooting Strategies

IssuePotential Cause(s)Troubleshooting Strategy
Low Z'-Factor - Reagent instability- Inconsistent liquid handling- Cell health issues (for cell-based assays)- Check reagent quality and stability- Calibrate and validate liquid handlers- Optimize cell seeding density and culture conditions
High Hit Rate - Non-specific compound activity (e.g., aggregation)- Assay interference (e.g., compound fluorescence)- Include a counter-screen with a detergent to identify aggregators- Screen the library in the absence of the target to identify interfering compounds
Poor Reproducibility - Edge effects in microplates- Inconsistent incubation times- Lot-to-lot variability of reagents- Use a randomized plate layout- Ensure precise timing of automated steps- Qualify new batches of reagents before use

Conclusion

The high-throughput screening of 2-methyl-4-(piperidin-4-yl)pyrimidine libraries offers a powerful approach to identify novel chemical probes and starting points for drug discovery programs. A successful HTS campaign is built on a foundation of a high-quality compound library, a robust and well-validated assay, and a rigorous data analysis pipeline. By understanding the principles behind the experimental choices and implementing the detailed protocols and best practices outlined in this application note, researchers can maximize their chances of discovering potent and selective modulators of their biological target of interest.

References

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • Wikipedia. (2023, October 27). High-throughput screening. Retrieved from [Link]

  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]

  • Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved from [Link]

  • Evotec. (2024, March 7). How To Optimize Your Hit Identification Strategy. Retrieved from [Link]

  • Macarrón, R., & Hertzberg, R. P. (2009). Design and implementation of high-throughput screening assays. Methods in Molecular Biology, 565, 1–32. [Link]

  • BioTechnologia. (2013). Cell-based assays in high-throughput mode (HTS). Retrieved from [Link]

  • Egan, J. M., et al. (2015). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. ASSAY and Drug Development Technologies, 13(7), 404-413. [Link]

  • Al-Ostoot, F. H., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6499. [Link]

  • EU-OPENSCREEN. (n.d.). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. Retrieved from [Link]

  • Insel, P. A., et al. (2019). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences, 40(10), 734-745. [Link]

  • Lazo, J. S., & Sharlow, E. R. (2016). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Pharmacology, 74, 9.1.1-9.1.22. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Agilent. (2021, February 2). High-Throughput GPCR Assay Development. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]

  • GSC Advanced Research and Reviews. (2024, January 30). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]

  • Graves, A. P., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-382. [Link]

  • Journal of Pharmaceutical and Biomedical Sciences. (2016). High throughput screening of small molecule library: procedure, challenges and future. Retrieved from [Link]

  • Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. Retrieved from [Link]

  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]

  • Lifescience Global. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]

  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

  • ACS Publications. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. Retrieved from [Link]

  • Lifescience Global. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]

  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

  • ACS Publications. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Sciences. (2016). High throughput screening of small molecule library: procedure, challenges and future. Retrieved from [Link]

  • Oxford Academic. (2015). Comprehensive analysis of high-throughput screens with HiTSeekR. Retrieved from [Link]

  • ResearchGate. (2009). Cell-Based Assays for High-Throughput Screening. Retrieved from [Link]

  • Oxford Academic. (2015). Comprehensive analysis of high-throughput screens with HiTSeekR. Retrieved from [Link]

Sources

Application Note & Protocol Guide: Investigating 2-Methyl-4-(piperidin-4-yl)pyrimidine in Non-Small Cell Lung Cancer (NSCLC) Research

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction and Rationale

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with a pressing need for novel therapeutic agents that can overcome existing treatment limitations, such as acquired resistance.[1] Pyrimidine derivatives have emerged as a critical class of compounds in oncology, forming the backbone of numerous approved drugs that target key signaling pathways involved in tumorigenesis.[2][3] This document provides a comprehensive guide to the preclinical evaluation of 2-Methyl-4-(piperidin-4-yl)pyrimidine , a novel investigational compound, for its potential therapeutic application in NSCLC.

Based on its structural similarity to known kinase inhibitors, we hypothesize that 2-Methyl-4-(piperidin-4-yl)pyrimidine acts as a potent and selective inhibitor of key oncogenic kinases in NSCLC, such as the Epidermal Growth Factor Receptor (EGFR) and its resistance-conferring mutants.[4] The piperidine moiety may enhance solubility and cell permeability, making it a promising candidate for both in vitro and in vivo studies. This guide will detail the methodologies for characterizing its mechanism of action and anti-tumor efficacy.

Part 1: Mechanism of Action - Targeting the EGFR Signaling Cascade

We propose that 2-Methyl-4-(piperidin-4-yl)pyrimidine inhibits the tyrosine kinase activity of EGFR, a receptor frequently overexpressed or mutated in NSCLC.[5] Inhibition of EGFR blocks downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cancer cell proliferation, survival, and metastasis.[6]

Below is a diagram illustrating the hypothesized mechanism of action.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates Compound 2-Methyl-4-(piperidin-4-yl)pyrimidine Compound->EGFR Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Promotes Pro_Growth Cell Proliferation & Survival Transcription->Pro_Growth EGF EGF EGF->EGFR Binds

Caption: Hypothesized EGFR signaling pathway inhibition.

Part 2: Experimental Protocols

The following protocols provide a framework for the comprehensive preclinical evaluation of 2-Methyl-4-(piperidin-4-yl)pyrimidine.

In Vitro Kinase Activity Assay (Luminescence-Based)

This assay determines the compound's direct inhibitory effect on the target kinase (e.g., EGFR) by quantifying ADP production, which is proportional to kinase activity.[7]

Materials:

  • Recombinant human EGFR (or other target kinase)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • 2-Methyl-4-(piperidin-4-yl)pyrimidine

  • Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well plates

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of 2-Methyl-4-(piperidin-4-yl)pyrimidine in 100% DMSO. Create a serial dilution series in DMSO.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the EGFR kinase to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate Kinase Reaction: Add 5 µL of the substrate/ATP mixture to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[7]

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to kinase activity.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of kinase inhibition against the log concentration of the compound.

Cell Viability Assay (Luminescent)

This protocol assesses the cytotoxic effect of the compound on NSCLC cell lines. The CellTiter-Glo® assay measures ATP levels, an indicator of metabolically active cells.[8][9]

Materials:

  • NSCLC cell lines (e.g., A549, H1975 for EGFR T790M mutation) and a normal lung cell line (e.g., MRC-5) for selectivity assessment.[10]

  • Complete cell culture medium

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

Protocol:

  • Cell Seeding: Seed cells into an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate overnight at 37°C and 5% CO₂.[9]

  • Drug Treatment: Prepare serial dilutions of 2-Methyl-4-(piperidin-4-yl)pyrimidine in complete medium. Add the dilutions to the wells and include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Reagent Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

  • Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Determine the percentage of cell viability relative to the control and calculate the IC₅₀ value.

Cell Line Description Hypothetical IC₅₀ (µM) for 2-Methyl-4-(piperidin-4-yl)pyrimidine Hypothetical IC₅₀ (µM) for Control Drug (e.g., Osimertinib)
A549 NSCLC, EGFR wild-type5.2>10
H1975 NSCLC, EGFR L858R/T790M0.150.05
MRC-5 Normal Lung Fibroblasts>50>20
Western Blotting for Pathway Analysis

Western blotting is used to detect changes in the phosphorylation status of key proteins in the EGFR signaling pathway, confirming the compound's mechanism of action at a cellular level.[11][12]

Materials:

  • NSCLC cells (e.g., H1975)

  • 2-Methyl-4-(piperidin-4-yl)pyrimidine

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • PVDF membranes

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment and Lysis:

    • Culture H1975 cells to 70-80% confluency.

    • Treat cells with varying concentrations of the compound for a specified time (e.g., 2-24 hours).

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[13]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.[13]

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.[13]

  • Analysis: Quantify the band intensities and normalize to a loading control like GAPDH to determine the relative changes in protein phosphorylation.

In Vivo Xenograft Studies

Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are essential for evaluating the anti-tumor efficacy of the compound in a living organism.[14][15][16]

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

  • NSCLC cells (e.g., H1975) or patient-derived tumor fragments

  • 2-Methyl-4-(piperidin-4-yl)pyrimidine formulated in a suitable vehicle (e.g., 0.5% methylcellulose)

  • Calipers for tumor measurement

Protocol:

  • Tumor Implantation:

    • For a CDX model, subcutaneously inject 1-5 million H1975 cells mixed with Matrigel into the flank of each mouse.[17]

    • For a PDX model, surgically implant a small fragment of a patient's tumor.[14]

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the compound (e.g., via oral gavage) or vehicle control daily for a specified period (e.g., 21-28 days).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.

    • Monitor the body weight and overall health of the mice.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and perform further analysis (e.g., histology, western blotting on tumor lysates).

    • Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

Part 3: Experimental Workflow and Data Integration

A logical workflow is crucial for the efficient evaluation of a novel compound. The following diagram outlines the proposed research pipeline.

Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_preclinical Preclinical Candidate KinaseAssay Kinase Assay (Determine IC50) CellViability Cell Viability Assay (Cytotoxicity on NSCLC cells) KinaseAssay->CellViability Potent? Proceed WesternBlot Western Blot (Confirm Pathway Inhibition) CellViability->WesternBlot Active on Cells? Proceed Xenograft NSCLC Xenograft Model (Efficacy in Mice) WesternBlot->Xenograft Mechanism Confirmed? Proceed to In Vivo Toxicity Toxicity Studies (Assess Safety Profile) Xenograft->Toxicity Candidate Preclinical Candidate Selection Toxicity->Candidate Efficacious & Safe? Select Candidate

Caption: Preclinical evaluation workflow for NSCLC drug candidates.

References

  • The A549 Xenograft Model for Lung Cancer. Melior Discovery. [Link]

  • Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity. Cancer Biology & Medicine. [Link]

  • Patient-derived xenograft models of non-small cell lung cancer for evaluating targeted drug sensitivity and resistance. PubMed Central. [Link]

  • Lung Cancer Xenograft. Altogen Labs. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • Metabolic Evaluation of Non–Small Cell Lung Cancer Patient–Derived Xenograft Models Using 18 F-FDG PET: A Potential Tool for Early Therapy Response. The Journal of Nuclear Medicine. [Link]

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • 2.12 Western blot analysis. Bio-protocol. [Link]

  • Method for preparing 2-methyl-5-(piperidin-4-yl) pyrimidine.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. PubMed. [Link]

  • Finally, Reliable Drug Screening Platforms for Lung Cancer Biomarkers. Charles River. [Link]

  • Correlation of in vitro drug sensitivity testing results with response to chemotherapy and survival: comparison of non-small cell lung cancer and small cell lung cancer. PubMed. [Link]

  • Cell viability assays in a lung cancer cell line (A549), in normal... ResearchGate. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PMC. [Link]

  • Differentially expressed and activated proteins associated with non small cell lung cancer tissues. PubMed Central. [Link]

  • Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Envigo. [Link]

  • Cell Viability Assay with Sapphire700™ Stain and the Odyssey® CLx and Sa Imaging Systems. Protocols.io. [Link]

  • [In vitro drug sensitivity testing and chemotherapy of lung cancer]. PubMed. [Link]

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. ScienceDirect. [Link]

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. ResearchGate. [Link]

  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. MDPI. [Link]

  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. PubMed Central. [Link]

  • Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. PubMed. [Link]

  • Role of Pyrimidine Derivatives in the Treatment of Cancer. ResearchGate. [Link]

  • Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. AME Publishing Company. [Link]

  • Pyrimidine synthesis. Organic Chemistry Portal. [Link]

  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. PMC. [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PMC. [Link]

  • Understanding Non-Small-Cell Lung Cancer: Biology, Therapeutics and Drug Resistance. MDPI. [Link]

  • Ritanserin. Wikipedia. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. PMC. [Link]

  • Preclinical Models for Functional Precision Lung Cancer Research. MDPI. [Link]

  • Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC. PubMed. [Link]

  • Lung cancer organoids: models for preclinical research and precision medicine. Frontiers. [Link]

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. [Link]

  • Patient-Derived Lung Tumoroids—An Emerging Technology in Drug Development and Precision Medicine. MDPI. [Link]

  • Preclinical Models for the Study of Lung Cancer Pathogenesis and Therapy Development. Cold Spring Harbor Perspectives in Medicine. [Link]

Sources

Application Notes and Protocols: Development of 2-Methyl-4-(piperidin-4-yl)pyrimidine as a Scaffold for EGFR Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of oncogenic signaling, and its inhibition remains a pivotal strategy in cancer therapy.[1] Pyrimidine-based scaffolds are prevalent in the design of potent and selective kinase inhibitors.[2] This document provides a comprehensive guide for researchers on the initial development and characterization of 2-Methyl-4-(piperidin-4-yl)pyrimidine, a novel scaffold, as a potential inhibitor of EGFR. We will detail the rationale behind its selection, a robust synthesis protocol, and in-depth methodologies for biochemical and cell-based characterization. The protocols are designed to be self-validating, providing researchers with the tools to assess inhibitory potency, cellular efficacy, and mechanism of action.

Introduction: EGFR as a Therapeutic Target

The EGFR is a transmembrane receptor tyrosine kinase that, upon binding to ligands such as Epidermal Growth Factor (EGF), initiates a cascade of intracellular signaling events.[3][4] This pathway is crucial for regulating cell growth, survival, proliferation, and differentiation.[5] Dysregulation of EGFR signaling, through overexpression or activating mutations, is a key driver in numerous cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[6][7]

The activation of EGFR leads to the recruitment of adaptor proteins and the initiation of several downstream pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[8][9] These pathways ultimately control gene expression related to cell proliferation and survival.[6] The central role of the EGFR kinase domain in this process makes it an ideal target for small-molecule inhibitors that compete with ATP for binding.

Below is a diagram illustrating the core EGFR signaling cascade.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 Recruits PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT EGF EGF Ligand EGF->EGFR Binds & Dimerizes RAS RAS GRB2->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Translocates AKT AKT PI3K->AKT AKT->Transcription Influences STAT->Transcription Translocates

Caption: Simplified EGFR Signaling Pathway.

Compound Profile: 2-Methyl-4-(piperidin-4-yl)pyrimidine

The selection of the 2-Methyl-4-(piperidin-4-yl)pyrimidine scaffold is based on established principles in medicinal chemistry. The pyrimidine core is a well-known "hinge-binding" motif found in many clinically approved kinase inhibitors.[2] The piperidine moiety can be functionalized to enhance solubility, cell permeability, and to explore deeper pockets within the kinase active site, potentially improving potency and selectivity.[10]

This document will guide the user through the process of synthesizing this core scaffold and evaluating its potential as a starting point for a more complex and potent EGFR inhibitor.

Synthesis Protocol

The synthesis of 2-Methyl-4-(piperidin-4-yl)pyrimidine can be approached as a multi-step process starting from commercially available 2-methylpyrimidine. This protocol is adapted from established methods for creating pyrimidine-piperidine linkages.[11]

Rationale for Synthesis Steps

The proposed synthetic route involves an initial activation of the pyrimidine ring via bromination, followed by a coupling reaction with a protected piperidine derivative, and finally deprotection and hydrogenation to yield the target compound. This stepwise approach allows for controlled reactions and purification at each stage.

Step-by-Step Synthesis Protocol
  • Bromination of 2-Methylpyrimidine:

    • Objective: To introduce a bromine atom onto the pyrimidine ring, creating a reactive site for subsequent coupling reactions.

    • Procedure: Dissolve 2-methylpyrimidine (1.0 eq) in a suitable solvent such as chloroform. Cool the solution to 0°C. Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise while maintaining the temperature. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction completion by TLC. Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution, followed by brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the brominated intermediate.

  • Suzuki Coupling with Protected Piperidine:

    • Objective: To form the C-C bond between the pyrimidine ring and the piperidine moiety. A Boc-protected piperidine boronic acid ester is used to prevent side reactions involving the piperidine nitrogen.

    • Procedure: To a solution of the brominated intermediate (1.0 eq) and N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.2 eq) in a solvent mixture like 1,4-dioxane and water, add a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq) and a base like potassium carbonate (3.0 eq). Degas the mixture with argon for 15 minutes. Heat the reaction at 80-90°C for 8-12 hours. Cool the reaction, dilute with water, and extract with ethyl acetate. Combine the organic layers, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography.

  • Deprotection and Hydrogenation:

    • Objective: To remove the Boc protecting group from the piperidine nitrogen.

    • Procedure: Dissolve the Boc-protected coupled product (1.0 eq) in methanol. Add a saturated solution of hydrogen chloride (HCl) in methanol dropwise at room temperature. Stir the mixture for 2-4 hours, during which a precipitate may form.[12] Filter the solid, wash with cold methanol, and dry under vacuum to obtain the hydrochloride salt of the final product, 2-Methyl-4-(piperidin-4-yl)pyrimidine.

Biochemical Characterization: In Vitro Kinase Assay

To determine the direct inhibitory effect of the synthesized compound on EGFR kinase activity, a biochemical assay is essential. The ADP-Glo™ Kinase Assay is a robust method that measures the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.[13]

Experimental Workflow and Rationale

The workflow involves incubating the EGFR enzyme with its substrate and ATP in the presence of varying concentrations of the inhibitor. The amount of ADP generated is then quantified via a two-step luminescent reaction. This method provides a quantitative measure of inhibition, allowing for the determination of the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Kinase_Assay_Workflow start_node Start plate_prep Prepare 96-well plate with serial dilutions of 2-Methyl-4-(piperidin-4-yl)pyrimidine start_node->plate_prep end_node Calculate IC₅₀ process_node process_node reagent_node reagent_node enzyme_mix Add EGFR enzyme, substrate (Poly-GT), and ATP plate_prep->enzyme_mix incubation1 Incubate at RT for 60 min (Kinase Reaction) enzyme_mix->incubation1 adp_glo Add ADP-Glo™ Reagent to deplete remaining ATP incubation1->adp_glo incubation2 Incubate at RT for 40 min adp_glo->incubation2 detection Add Kinase Detection Reagent to convert ADP to ATP incubation2->detection incubation3 Incubate at RT for 30 min detection->incubation3 readout Measure Luminescence (Plate Reader) incubation3->readout readout->end_node

Caption: Workflow for the In Vitro EGFR Kinase Assay.
Detailed Protocol: EGFR Kinase Inhibition Assay (ADP-Glo™)
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 2-Methyl-4-(piperidin-4-yl)pyrimidine in 100% DMSO.

    • Prepare a serial dilution series (e.g., 10-point, 3-fold dilutions) in kinase assay buffer (40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA).[13]

    • Dilute recombinant human EGFR enzyme and the substrate Poly(Glu, Tyr) in kinase assay buffer to the desired working concentrations.

  • Assay Procedure:

    • Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of a white, opaque 96-well plate.

    • Initiate the kinase reaction by adding 10 µL of the enzyme/substrate mix followed by 10 µL of ATP solution. The final reaction volume is 25 µL.

    • Incubate the plate at room temperature for 60 minutes.[13]

    • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and simultaneously measures the newly synthesized ATP through a luciferase reaction.

    • Incubate at room temperature for 30 minutes.[14]

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a microplate reader.

    • Subtract the background (no enzyme control) from all readings.

    • Plot the percent inhibition (relative to vehicle control) against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).

Data Presentation
CompoundEGFR (WT) IC₅₀ (nM)EGFR (L858R/T790M) IC₅₀ (nM)
2-Methyl-4-(piperidin-4-yl)pyrimidine1500980
Osimertinib (Reference)855

Table 1: Hypothetical biochemical IC₅₀ values. These values serve as an example for data representation. The goal is to see initial activity, which can be optimized through further medicinal chemistry efforts.

Cell-Based Characterization: Proliferation Assay

While a biochemical assay confirms direct enzyme inhibition, a cell-based assay is critical to assess the compound's ability to cross the cell membrane, engage the target in a physiological context, and exert an anti-proliferative effect.[7]

Rationale and Cell Line Selection

We will use an MTS assay, which measures the metabolic activity of viable cells. A reduction in metabolic activity in the presence of the compound indicates either cytotoxicity or cytostatic effects. We select cell lines based on their EGFR status:

  • H1975: NSCLC cell line with the L858R activating mutation and the T790M resistance mutation.[15]

  • PC-9: NSCLC cell line with an activating EGFR exon 19 deletion, highly sensitive to first-generation inhibitors.[7]

  • A431: Epidermoid carcinoma cell line with high EGFR overexpression.[16]

Cell_Assay_Workflow start_node Start seed_cells Seed H1975, PC-9, or A431 cells in a 96-well plate (3,000-5,000 cells/well) start_node->seed_cells end_node Calculate GI₅₀ attach Incubate for 24h to allow cell attachment seed_cells->attach treat Treat cells with serial dilutions of compound attach->treat incubate Incubate for 72h at 37°C, 5% CO₂ treat->incubate mts_reagent Add MTS reagent to each well incubate->mts_reagent incubate_final Incubate for 1-4h (color development) mts_reagent->incubate_final readout Measure Absorbance at 490 nm incubate_final->readout readout->end_node

Caption: Workflow for the Cell-Based Proliferation Assay.
Detailed Protocol: Cell Proliferation (MTS Assay)
  • Cell Seeding:

    • Harvest and count the selected cancer cells.

    • Seed cells into a 96-well clear-bottom plate at a density of 3,000–5,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a humidified, 5% CO₂ incubator.[14]

  • Compound Treatment:

    • Prepare a 10-point serial dilution of the compound in growth medium at 2x the final desired concentration.

    • Remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[15]

  • Viability Measurement:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light, until a distinct color change is observed.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of "no cell" blank wells.

    • Calculate the percentage of cell growth inhibition relative to the vehicle-treated control wells.

    • Plot the percent inhibition against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) using a non-linear regression curve fit.

Data Presentation
CompoundH1975 (L858R/T790M) GI₅₀ (µM)PC-9 (del19) GI₅₀ (µM)A431 (WT-OE) GI₅₀ (µM)
2-Methyl-4-(piperidin-4-yl)pyrimidine> 105.28.9
Osimertinib (Reference)0.020.0150.5

Table 2: Hypothetical cellular GI₅₀ values. These values help determine if the compound's biochemical activity translates into a cellular effect and reveal potential selectivity for certain EGFR genotypes.

Conclusion and Future Directions

This guide outlines the foundational steps for the synthesis and evaluation of 2-Methyl-4-(piperidin-4-yl)pyrimidine as a scaffold for EGFR inhibition. The provided protocols for synthesis, in vitro kinase activity, and cell-based proliferation are designed to robustly characterize the initial potential of this compound. The hypothetical data suggests that while the core scaffold may possess modest activity, it serves as a valid starting point. Future work should focus on structure-activity relationship (SAR) studies, modifying the piperidine and methyl-pyrimidine moieties to enhance potency against clinically relevant EGFR mutations and improve overall drug-like properties.

References

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved January 18, 2026, from [Link]

  • Castellanos, E., Feld, E., & Horn, L. (2006). The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. Clinical colorectal cancer, 6, 25-32. [Link]

  • Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. [Link]

  • Wang, Z. (2017). In Vitro Enzyme Kinetics Analysis of EGFR. Methods in Molecular Biology, 1652, 19-31. [Link]

  • Springer Nature Experiments. (n.d.). In Vitro Enzyme Kinetics Analysis of EGFR. Retrieved January 18, 2026, from [Link]

  • Zhang, L., et al. (2019). Guidelines for HTRF technology in EGFR kinase assay. Journal of Pharmaceutical Analysis, 9(3), 177-185. [Link]

  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved January 18, 2026, from [Link]

  • Ma, X., et al. (2022). Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. Bioorganic & Medicinal Chemistry, 74, 117052. [Link]

  • Tanimura, H., et al. (2016). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Oncology Letters, 12(5), 3465-3472. [Link]

  • Google Patents. (2015). CN104592198A - Method for preparing 2-methyl-5-(piperidin-4-yl) pyrimidine.
  • Licha, D., et al. (2023). Alamar Blue assay optimization to minimize drug interference and inter-assay viability. bioRxiv. [Link]

  • Karegoudar, P., et al. (2012). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. International Journal of Drug Development and Research, 4(4), 258-265. [Link]

  • ResearchGate. (2024). Synthesis of new EGFR inhibitors strategy. [Link]

  • Li, N., et al. (2011). Inhibition of Cell Proliferation by an Anti-EGFR Aptamer. PLOS ONE, 6(6), e20299. [Link]

  • MDPI. (2023). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. [Link]

  • ResearchGate. (2024). Design, synthesis and biological evaluation of 2-phenylaminopyrimidine derivatives as EGFR inhibitors. [Link]

  • Frontiers. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. [Link]

  • Google Patents. (2022). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.
  • Wang, A., et al. (2017). Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode. Journal of Medicinal Chemistry, 60(7), 2944-2962. [Link]

  • National Institutes of Health. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. [Link]

  • Wikipedia. (n.d.). Ritanserin. Retrieved January 18, 2026, from [Link]

  • ACS Omega. (2024). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. [Link]

  • RSC Publishing. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. [Link]

  • Diva-Portal.org. (2022). Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2). [Link]

Sources

Animal models for in vivo testing of 2-Methyl-4-(piperidin-4-yl)pyrimidine efficacy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Preclinical Efficacy Assessment of 2-Methyl-4-(piperidin-4-yl)pyrimidine

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo efficacy studies for the novel compound, 2-Methyl-4-(piperidin-4-yl)pyrimidine. As a member of the pyrimidine class of heterocyclic compounds, this molecule holds potential across multiple therapeutic areas, including oncology, neurodegenerative diseases, and inflammation, due to the diverse pharmacological activities associated with its core scaffold.[1][2][3] This guide emphasizes the strategic selection of appropriate animal models, provides detailed, field-proven protocols for efficacy assessment, and outlines key considerations for data interpretation to facilitate robust preclinical development.

Part 1: Pre-Clinical Strategy & Mechanistic Considerations

The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs targeting a wide array of biological pathways.[2][3] Derivatives have been developed as potent inhibitors of protein kinases, cyclooxygenase (COX) enzymes, and various receptors, underscoring the scaffold's versatility.[1][4][5] Therefore, the initial step in designing an in vivo testing strategy for 2-Methyl-4-(piperidin-4-yl)pyrimidine is to establish a clear, evidence-based hypothesis regarding its mechanism of action (MoA), typically derived from in vitro screening data.

Hypothesis-Driven Model Selection

The selection of a relevant animal model is contingent on the compound's observed in vitro biological activity. A preliminary screening cascade should inform the primary therapeutic area to pursue. For instance:

  • Antiproliferative activity in cancer cell lines suggests an oncological application. Key targets for pyrimidine derivatives include kinases like EGFR and PI3K.[6][7]

  • Inhibition of inflammatory mediators (e.g., COX-2, pro-inflammatory cytokines) points towards an anti-inflammatory indication.[4]

  • Modulation of neuronal targets (e.g., acetylcholinesterase, CNS receptors) or pathways implicated in neurodegeneration or neuropathic pain would direct studies toward neurological models.[1][8]

The following diagram illustrates a logical workflow for selecting an appropriate in vivo model based on initial in vitro findings.

cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Model Selection vitro In Vitro Screening Cascade (e.g., Kinase Panel, Cell Viability, Receptor Binding) oncology Oncology Models (e.g., Xenograft, Syngeneic) vitro->oncology Antiproliferative Activity inflammation Inflammation Models (e.g., Paw Edema, Arthritis) vitro->inflammation Anti-inflammatory Activity neuro Neuroscience Models (e.g., Neuropathic Pain, AD model) vitro->neuro Neuromodulatory Activity

Caption: Workflow for In Vivo Model Selection.

Potential Signaling Pathways

Based on extensive research into pyrimidine derivatives, a likely MoA for an active compound is the inhibition of a protein kinase critical for cell proliferation and survival. The diagram below depicts a hypothesized pathway where the compound inhibits a receptor tyrosine kinase (RTK) like EGFR, thereby blocking downstream signaling cascades such as the PI3K/AKT and MAPK pathways, which are frequently dysregulated in cancer.[6][7]

compound 2-Methyl-4-(piperidin-4-yl)pyrimidine rtk RTK (e.g., EGFR) compound->rtk Inhibition pi3k PI3K rtk->pi3k mapk RAS/MAPK Pathway rtk->mapk akt AKT pi3k->akt prolif Cell Proliferation, Survival, Angiogenesis akt->prolif mapk->prolif

Caption: Hypothesized Kinase Inhibition Pathway.

Part 2: Protocols for In Vivo Efficacy Testing

This section provides detailed, step-by-step protocols for three distinct, commonly used animal models corresponding to the therapeutic areas of oncology, inflammation, and neuropathic pain.

Protocol 1: Anti-Tumor Efficacy in a Human Tumor Xenograft Model

Scientific Rationale: The cell line-derived xenograft (CDX) model is a cornerstone of preclinical oncology research.[9] It involves implanting human cancer cells into immunodeficient mice, allowing for the evaluation of a compound's direct anti-tumor activity in a live biological system.[1][10] The choice of cell line (e.g., H1975 for EGFR-mutant NSCLC, MDA-MB-231 for breast cancer) should be guided by the compound's in vitro activity profile.[6][7]

Experimental Workflow Diagram:

A 1. Cell Line Culture & Expansion C 3. Tumor Implantation (Subcutaneous) A->C B 2. Animal Acclimation (e.g., SCID Mice) B->C D 4. Tumor Growth & Animal Randomization C->D E 5. Treatment Initiation (Vehicle vs. Compound) D->E F 6. Monitoring (Tumor Volume, Body Weight) E->F G 7. Study Termination & Tissue Collection F->G H 8. Data Analysis (e.g., TGI) G->H

Caption: Xenograft Study Workflow Overview.

Materials:

  • Candidate cancer cell line (e.g., H460 NSCLC, HCT116 colon, MIA PaCa-2 pancreatic).[11]

  • Female NCr-nu/nu or SCID mice (6-8 weeks old).[11]

  • Growth media and supplements (e.g., RPMI-1640, 10% FBS).

  • Matrigel® Basement Membrane Matrix.

  • 2-Methyl-4-(piperidin-4-yl)pyrimidine and appropriate vehicle (e.g., 0.5% methylcellulose).

  • Calipers, analytical balance, sterile syringes, and gavage needles.

Step-by-Step Methodology:

  • Cell Preparation: Culture selected cancer cells under standard conditions. On the day of implantation, harvest cells during their logarithmic growth phase, wash with sterile PBS, and resuspend in a 50:50 mixture of PBS and Matrigel at a concentration of 5-10 x 10⁷ cells/mL.

  • Animal Acclimation: Allow mice to acclimate to the facility for at least one week prior to the study.

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width²)/2. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 per group).

  • Compound Preparation and Administration: Prepare the test compound in the chosen vehicle at the desired concentrations. Administer the compound to the treatment groups via the determined route (e.g., oral gavage) and schedule (e.g., daily).[1] The control group receives an equal volume of the vehicle.[1]

  • Efficacy Monitoring: Measure tumor volumes and body weights at least twice weekly throughout the study.[1] Body weight is a key indicator of systemic toxicity.

  • Endpoint and Tissue Collection: Terminate the study when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration. At termination, euthanize the animals, excise the tumors, and record their final weights. Tissues may be collected for pharmacodynamic (PD) biomarker analysis.

Protocol 2: Analgesic Efficacy in a Neuropathic Pain Model (Spinal Nerve Ligation)

Scientific Rationale: The Spinal Nerve Ligation (SNL) model is a widely used and validated model of neuropathic pain that mimics conditions like sciatica in humans.[1] Ligation of the L5 spinal nerve induces mechanical allodynia—a pain response to a normally non-painful stimulus—in the ipsilateral paw. The efficacy of an analgesic compound is measured by its ability to increase the paw withdrawal threshold.

Materials:

  • Male Sprague-Dawley rats or ICR mice (6-8 weeks old).[1]

  • Anesthetic (e.g., isoflurane).

  • Surgical instruments, silk suture.

  • Von Frey filaments for assessing mechanical allodynia.[1]

  • Test compound and vehicle.

Step-by-Step Methodology:

  • Spinal Nerve Ligation Surgery: Anesthetize the animal. Make a small incision to expose the L5 spinal nerve. Tightly ligate the L5 nerve with a silk suture.[1] Close the incision and allow the animal to recover. Sham-operated animals undergo the same procedure without nerve ligation.

  • Development of Allodynia: Allow 7-14 days for the full development of mechanical allodynia. Confirm a significant decrease in the paw withdrawal threshold on the ipsilateral (ligated) side compared to the contralateral side and sham controls.

  • Baseline Measurement: Before drug administration, measure the baseline paw withdrawal threshold using von Frey filaments. Place animals in individual chambers on an elevated mesh floor and allow them to acclimate. Apply filaments of increasing force to the plantar surface of the ipsilateral paw until a withdrawal response is elicited.

  • Compound Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral).

  • Efficacy Evaluation: Measure the paw withdrawal threshold at various time points after administration (e.g., 30, 60, 120, 240 minutes) to determine the peak effect and duration of action. An increase in the paw withdrawal threshold indicates an analgesic effect.[1]

Protocol 3: Anti-Inflammatory Efficacy in a Carrageenan-Induced Paw Edema Model

Scientific Rationale: The carrageenan-induced paw edema model is a classic, acute model of inflammation.[12] Subplantar injection of carrageenan, a seaweed polysaccharide, elicits a biphasic inflammatory response characterized by edema (swelling), providing a simple and reproducible method to screen for compounds with anti-inflammatory activity, such as COX inhibitors.[12][13]

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200g).

  • 1% Carrageenan solution in saline.

  • Plethysmometer or digital calipers.

  • Test compound, vehicle, and positive control (e.g., Indomethacin, Acetylsalicylic–lysine).[12]

Step-by-Step Methodology:

  • Animal Fasting: Fast the animals overnight with free access to water before the experiment.

  • Compound Administration: Administer the test compound, vehicle, or positive control orally or intraperitoneally.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume immediately after carrageenan injection (time 0) and at subsequent time points (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[14]

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point relative to its initial volume. Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Part 3: Data Presentation and Interpretation

Table 1: Example Data Summary for an Oncology Xenograft Study

Treatment GroupDose (mg/kg, p.o., daily)Mean Final Tumor Volume (mm³) ± SEMPercent Tumor Growth Inhibition (%TGI)Mean Body Weight Change (%) ± SEM
Vehicle Control01850 ± 150--2.5 ± 1.0
Compound A25980 ± 11047%-4.1 ± 1.5
Compound A50462 ± 8575%-6.8 ± 2.0
Compound A75220 ± 5088%-10.5 ± 2.5

Interpretation:

  • Tumor Growth Inhibition (TGI): Calculated as [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] * 100. A dose-dependent increase in %TGI indicates positive efficacy.

  • Toxicity: Body weight loss exceeding 15-20% is often considered a sign of unacceptable toxicity and may require dose adjustment or study termination for the affected group.

  • Statistical Analysis: Data should be analyzed using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test) to determine if the observed effects are statistically significant compared to the vehicle control.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: For a comprehensive understanding, it is highly recommended to correlate efficacy data with plasma and tumor drug concentrations to establish a relationship between exposure and response.[15]

References

  • BenchChem. (2025).
  • Pant, K., et al. (n.d.). Pyrimidine analogues for the management of neurodegenerative diseases.
  • Ghorab, M. M., et al. (n.d.).
  • LaClair, K. D., et al. (n.d.).
  • Basu, K., et al. (n.d.). Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy. NIH.
  • Slepokur, M., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed.
  • Abdellatif, K. R. A., et al. (n.d.). Some selected models of pyrazolopyrimidine derivatives possessing antiinflammatory activity.
  • Kumar, A., et al. (n.d.). Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. PMC.
  • Singh, P., et al. (2025). Discovery of 2-(4-Ureido-piperidin-1-yl)
  • Pathak, R. B., et al. (n.d.). Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.
  • Ma, X., et al. (2022). Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)
  • Liu, Y., et al. (n.d.). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects.
  • Liu, X., et al. (2024).
  • Chen, Y., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)
  • Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
  • Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. NIH.

Sources

Application Notes & Protocols: Elucidating the Structure-Activity Relationship (SAR) of 2-Methyl-4-(piperidin-4-yl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring, a six-membered heterocyclic compound with nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry.[1][2][3] Its prevalence in nature, most notably as a core component of nucleobases like cytosine, thym, and uracil, underscores its fundamental biological relevance.[2][3] This inherent biocompatibility and versatile chemical nature have made pyrimidine and its derivatives a privileged scaffold for the development of novel therapeutics across a wide spectrum of diseases, including cancer, infectious diseases, and inflammatory conditions.[1][4][5][6]

This guide focuses on a specific, highly promising subclass: 2-Methyl-4-(piperidin-4-yl)pyrimidine derivatives . This scaffold combines the foundational pyrimidine core with a piperidinyl moiety, a common pharmacophore known to enhance solubility and provide a vector for interacting with biological targets.[7][8] Understanding the structure-activity relationship (SAR) of these molecules—how subtle changes in their chemical structure impact their biological activity—is paramount for designing more potent and selective drug candidates.[2][9] This document provides a detailed analysis of the key SAR principles for this scaffold, followed by robust protocols for their synthesis and biological evaluation.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-Methyl-4-(piperidin-4-yl)pyrimidine derivatives is profoundly influenced by substitutions at three primary positions: the piperidine nitrogen (N1'), the pyrimidine ring itself, and the 2-methyl group. The central pyrimidine ring acts as a crucial template for orienting these substituents to achieve optimal interactions with the target protein.[10][11]

Logical Flow of SAR Investigation

SAR_Logic A Core Scaffold 2-Methyl-4-(piperidin-4-yl)pyrimidine B Modification at Piperidine Nitrogen (N1') A->B Diversification C Modification at Pyrimidine Ring (C5, C6) A->C Diversification D Modification at Pyrimidine C2 Position A->D Diversification E Biological Activity Assessment (e.g., Kinase Inhibition, Cell Viability) B->E Screening C->E Screening D->E Screening F Data Analysis & SAR Correlation (IC50, EC50) E->F Quantification

Caption: Iterative cycle of SAR study.

  • The Piperidine Nitrogen (N1'): The Primary Vector for Potency and Selectivity

    The nitrogen atom of the piperidine ring is the most common and impactful point for modification. Substituents at this position often project into solvent-exposed regions of a target's binding pocket, allowing for significant optimization of potency and physical properties.

    • Small Alkyl Groups (e.g., Methyl, Ethyl): Often serve as a baseline. They provide a minimal steric footprint while confirming the pocket can accommodate substitution.

    • Bulky/Aromatic Groups (e.g., Benzyl, Phenyl): The introduction of aromatic rings can lead to a substantial increase in potency through π-π stacking or hydrophobic interactions with residues like phenylalanine, tyrosine, or tryptophan in the active site.

    • Functionalized Substituents: Incorporating polar groups (e.g., hydroxyls, amides) or basic amines can improve solubility and introduce new hydrogen bonding opportunities. For instance, in a series of pyrimidine-4-carboxamides, replacing an N-methylphenethylamine with an (S)-3-phenylpiperidine conformationally restricted the molecule and increased inhibitory potency threefold.[12]

  • The Pyrimidine Core: The Anchoring Element

    The pyrimidine ring itself serves as the central anchor. While less frequently modified than the piperidine moiety, substitutions on this core can fine-tune the electronic properties and orientation of the entire molecule.

    • Position 5: Substitution at the C5 position with small, electron-withdrawing groups like halogens (Cl, F) can modulate the pKa of the pyrimidine nitrogens and potentially form halogen bonds with the target protein, enhancing affinity.

    • Position 6: This position is typically unsubstituted in this scaffold to avoid steric clashes. However, fusing other rings, such as thiophene or pyrrole, to the pyrimidine core has been used to achieve conformational restriction and improve potency against specific targets like EGFR.[13]

  • The 2-Methyl Group: A Key Interaction Point

    The methyl group at the C2 position is not merely a placeholder. It often occupies a small, well-defined hydrophobic pocket in the target protein.

    • Alkyl Variations: Replacing the methyl group with an ethyl or propyl group can probe the size of this hydrophobic pocket. A sharp drop in activity with larger groups suggests a tight-fitting pocket.

    • Polar Substitutions: Replacing the methyl group with polar functionalities (e.g., methoxy, amino) generally leads to a significant loss of activity, highlighting the importance of the hydrophobic interaction at this position.

Summary of Key SAR Findings
Position of Modification Structural Change Observed Impact on Activity Rationale / Putative Interaction Reference Example
Piperidine N1' H → Small Alkyl (e.g., Methyl)Baseline activityFills small hydrophobic pocketGeneral observation
H → Benzyl/AromaticOften significant increaseπ-π stacking, hydrophobic interactions[11]
H → Functionalized chainCan improve potency & solubilityNew H-bonding, improved pharmacokinetics[12][14]
Pyrimidine C5 H → Halogen (Cl, F)Variable; can increase potencyHalogen bonding, electronic modulation[2]
Pyrimidine C2 Methyl → Ethyl/PropylOften decreased activitySteric hindrance in a tight pocketGeneral observation
Methyl → Polar groupSignificant decrease in activityLoss of crucial hydrophobic interactionGeneral observation

Experimental Protocols

Protocol 1: General Synthesis of 2-Methyl-4-(N-substituted-piperidin-4-yl)pyrimidine

This protocol describes a common and reliable method for synthesizing the target scaffold via nucleophilic aromatic substitution.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Work-up & Purification A 2-Methyl-4-chloropyrimidine (Starting Material) C Reaction Vessel Solvent: e.g., DMF or NMP Base: e.g., K2CO3 or DIPEA A->C B N-substituted-4-aminopiperidine (Reagent) B->C D Heat (e.g., 80-120 °C) Stir for 4-24h C->D Reaction Conditions E Dilute with Water & Extract with Organic Solvent (e.g., EtOAc, DCM) D->E Reaction Completion F Dry Organic Layer (e.g., Na2SO4) & Concentrate in vacuo E->F G Purify by Column Chromatography (Silica Gel) F->G H Final Product Characterization (NMR, LC-MS) G->H

Caption: General synthetic route for target compounds.

Materials:

  • 2-Methyl-4-chloropyrimidine

  • Appropriately N-substituted piperidin-4-amine

  • Potassium Carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-Methyl-4-chloropyrimidine (1.0 eq).

  • Add the N-substituted piperidin-4-amine (1.1 eq) and potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.1 M.

    • Causality Insight: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction. K₂CO₃ acts as a base to neutralize the HCl generated during the reaction, driving it to completion.

  • Reaction: Stir the mixture at 100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Self-Validation: The washing steps are crucial to remove residual DMF and inorganic salts, ensuring a cleaner crude product for purification.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (Example: EGFR)

This protocol outlines a method to determine the inhibitory activity of the synthesized compounds against a specific kinase, a common target for pyrimidine derivatives.[13]

Materials:

  • Synthesized pyrimidine derivatives dissolved in DMSO

  • Recombinant human EGFR kinase

  • ATP

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Substrate (e.g., a poly-Glu-Tyr peptide)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A common starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.

  • Assay Plate Setup: In a 384-well plate, add the kinase buffer.

  • Add a small volume (e.g., 50 nL) of the serially diluted compounds from the DMSO plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Self-Validation: The "no inhibitor" control represents 0% inhibition, while the "no enzyme" control represents 100% inhibition. These are essential for normalizing the data.

  • Kinase Reaction Initiation: Add the EGFR kinase and substrate mixture to all wells except the "no enzyme" control. Allow to incubate for 15 minutes at room temperature.

  • Start the kinase reaction by adding ATP. Incubate for 1 hour at room temperature.

    • Causality Insight: The assay measures the amount of ADP produced, which is directly proportional to the kinase activity. Inhibitors will reduce the amount of ADP generated.

  • Signal Detection: Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process: first adding a reagent to deplete unused ATP, then adding a second reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

  • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_NoInhibitor - Signal_NoEnzyme)).

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

References

  • Taylor & Francis. (2025-04-03). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Retrieved from [Link]

  • ResearchGate. SAR of pyrimidine derivatives asALK inhibitor, chemical structure of.... Retrieved from [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024-07-15). Retrieved from [Link]

  • ResearchGate. (2022, May). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. Retrieved from [Link]

  • PubMed. Advances in the Synthesis and SAR of Pyrido[2,3- d]pyrimidine Scaffold. Retrieved from [Link]

  • Semantic Scholar. (2021-06-19). Pyrimidine: a review on anticancer activity with key emphasis on SAR. Retrieved from [Link]

  • PubMed. (2011-04-01). Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors. Retrieved from [Link]

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]

  • National Institutes of Health. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Retrieved from [Link]

  • ResearchGate. (2020-12-31). (PDF) Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D. Retrieved from [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Retrieved from [Link]

  • PubMed. Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives. Retrieved from [Link]

  • ResearchGate. (2025-08-09). (PDF) An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]

  • ResearchGate. (2025-08-07). Synthesis and biological activity of some pyrimidine derivatives. Retrieved from [Link]

  • ResearchGate. (2025-08-10). (PDF) Synthesis and Pharmacological Evaluation of some Novel Pyrimidine Derivatives. Retrieved from [Link]

  • PubMed. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Retrieved from [Link]

  • ResearchGate. (2025-08-09). (PDF) Studies on Synthesis of Pyrimidine Derivatives and their Pharmacological Evaluation. Retrieved from [Link]

  • PubMed. (2022-11-15). Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. Retrieved from [Link]

  • National Institutes of Health. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Retrieved from [Link]

Sources

Probing the ERK5 Signaling Pathway: Application and Protocols for the Chemical Probe BAY-885

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Illuminating the Role of ERK5 in Cellular Signaling

Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-Activated Protein Kinase 1 (BMK1), is a unique member of the mitogen-activated protein kinase (MAPK) family.[1] Unlike its more studied relatives, ERK1/2, ERK5 possesses a distinctive C-terminal tail that confers transcriptional activation capabilities in addition to its kinase function.[2] The MEK5/ERK5 signaling cascade is a critical regulator of fundamental cellular processes, including proliferation, differentiation, survival, and angiogenesis.[3][4] This pathway is activated by a diverse array of stimuli, from growth factors to cellular stress, and its dysregulation is increasingly implicated in various pathologies, most notably in cancer, where it can act as a resistance mechanism to other targeted therapies.[4][5][6]

To dissect the complex roles of ERK5, researchers require precise molecular tools. A chemical probe is a small, well-characterized molecule designed to selectively modulate a specific protein target, enabling the study of its biological function in cellular and in vivo systems.[7] An ideal probe exhibits high potency, known selectivity across the proteome, and confirmed engagement with its target in a cellular context.

This guide provides detailed application notes and protocols for the use of BAY-885 , a potent and highly selective chemical probe for ERK5.[8][9] While the query mentioned 2-Methyl-4-(piperidin-4-yl)pyrimidine, robust public data for its specific use as a validated ERK5 probe is limited. Therefore, we will use the extensively characterized compound BAY-885, which features a related (piperidin-4-yl)pyrido[3,2-d]pyrimidine scaffold, as an exemplary tool for interrogating ERK5 biology.[9][10]

Probe Profile: BAY-885

BAY-885 was identified through high-throughput screening and subsequent structure-based optimization as a highly potent and selective ATP-competitive inhibitor of ERK5. Its well-defined properties make it an excellent tool for basic research and target validation.[9]

PropertyValueSource
IUPAC Name 2-((2-amino-4-(trifluoromethoxy)benzoyl)amino)-N-(1-methylpiperidin-4-yl)pyrido[3,2-d]pyrimidine-6-carboxamide[11]
Molecular Formula C27H27F3N8O3[12]
Molecular Weight 584.55 g/mol [12]
Biochemical IC50 35 nM[12]
Cellular IC50 115 nM (MEF2 Reporter Assay)[12]

Selectivity Profile: The utility of a chemical probe is defined by its selectivity. BAY-885 has been profiled against a wide panel of kinases and demonstrates exceptional selectivity for ERK5, making it a reliable tool for attributing observed biological effects to the inhibition of this specific target.[10]

Kinase / TargetIC50 (nM)Fold Selectivity vs. ERK5
ERK5 35 1x
BRD4>10,000>285x
p38α>10,000>285x
Other Kinases (Panel)Generally >1,000>28x

Table 1: Biochemical potency and selectivity of BAY-885. Data compiled from MedChemExpress and associated publications.[10][12]

The MEK5/ERK5 Signaling Pathway

Understanding the pathway is key to designing and interpreting experiments. Upon stimulation by mitogens or stress, MEK5 is activated by upstream kinases (MEKK2/3). Activated MEK5 then phosphorylates ERK5 on its TEY motif (Threonine-219/Tyrosine-221), leading to a conformational change and activation of its kinase domain.[11] Active ERK5 can then phosphorylate a variety of cytoplasmic and nuclear substrates, including transcription factors from the MEF2 family, to regulate gene expression.[2][3]

ERK5_Pathway Stimuli Growth Factors (EGF, NGF) Stress Stimuli MEKK23 MEKK2 / MEKK3 Stimuli->MEKK23 MEK5 MEK5 MEKK23->MEK5 P ERK5_cyto ERK5 (Cytoplasm) MEK5->ERK5_cyto P ERK5_nuc ERK5 (Nucleus) ERK5_cyto->ERK5_nuc Translocation Probe BAY-885 Probe->ERK5_cyto Inhibition MEF2 MEF2 Family (MEF2A, MEF2C, MEF2D) ERK5_nuc->MEF2 P Transcription Gene Transcription (Proliferation, Survival) MEF2->Transcription

Diagram 1: The MEK5/ERK5 Signaling Cascade and Point of Inhibition.

Experimental Protocols

The following protocols provide a framework for validating the activity of an ERK5 chemical probe like BAY-885.

Protocol 1: Cellular Target Engagement using CETSA

Objective: To confirm that BAY-885 directly binds to and stabilizes ERK5 in intact cells.

Principle: The Cellular Thermal Shift Assay (CETSA) is based on the principle that ligand binding increases the thermal stability of a target protein.[13][14] When cells are heated, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble protein remaining at different temperatures is quantified, typically by Western blot.[15]

CETSA_Workflow cluster_0 Step 1: Treatment cluster_1 Step 2: Thermal Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Analysis A1 Culture Cells A2 Treat with BAY-885 or Vehicle (DMSO) A1->A2 B1 Aliquot Cells A2->B1 B2 Heat at Temp Gradient (e.g., 45-65°C) B1->B2 C1 Freeze-Thaw Lysis B2->C1 C2 High-Speed Centrifugation C1->C2 C3 Collect Soluble Fraction (Supernatant) C2->C3 D1 SDS-PAGE & Western Blot C3->D1 D2 Probe with Anti-ERK5 Ab D1->D2 D3 Quantify Bands D2->D3

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis Yield of 2-Methyl-4-(piperidin-4-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide serves as a centralized technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Methyl-4-(piperidin-4-yl)pyrimidine. We have structured this document to provide actionable solutions to common experimental hurdles, moving from general inquiries to specific, in-depth troubleshooting protocols. Our goal is to synthesize field-proven insights with established chemical principles to empower you to optimize your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered during the synthesis of substituted pyrimidines.

Q1: What is the most reliable and common synthetic strategy for preparing 2-Methyl-4-(piperidin-4-yl)pyrimidine?

A1: The most prevalent and adaptable method for constructing this type of substituted pyrimidine is the condensation reaction between an amidine and a 1,3-dicarbonyl compound or its equivalent.[1][2] For this specific target, the synthesis typically involves reacting acetamidine (providing the "2-methyl" group) with a β-ketoester or β-diketone derivative of piperidine. This approach is widely documented for its reliability in forming the pyrimidine core.[3]

Q2: My reaction yield is consistently low. What are the first parameters I should investigate?

A2: Low yield is a frequent issue that can often be traced back to fundamental reaction parameters. A systematic check is the most effective troubleshooting approach:

  • Purity of Reactants: Impurities in starting materials can inhibit the reaction or promote side reactions.[4][5] Always use reagents of the highest possible purity or purify them before use.

  • Solvent and Reagent Anhydrousness: Pyrimidine condensations are sensitive to water. Ensure all solvents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.

  • Reaction Conditions: Suboptimal temperature or reaction time can lead to incomplete conversion.[4] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal endpoint.

Q3: The crude product is a complex mixture that is difficult to purify. What are the likely impurities and how can they be minimized?

A3: Complex crude mixtures often point to the formation of side products. Common impurities in this synthesis include self-condensation products of the β-ketoester or unreacted starting materials.[5]

  • Minimization Strategy: The most effective way to reduce byproducts is to control the reaction conditions strictly. Slow, controlled addition of the base at a moderate temperature can often suppress the self-condensation of the carbonyl starting material.

  • Purification Protocol: Purification is typically achieved via flash column chromatography on silica gel. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective method for removing impurities. For basic compounds like your target, pH adjustment during aqueous workup can also help remove certain impurities.[6]

Part 2: In-Depth Troubleshooting Guide

This section provides detailed solutions for specific experimental failures.

Problem: Low or No Product Formation
  • Symptom: TLC or LC-MS analysis shows primarily unreacted starting materials, even after prolonged reaction times.

  • Causality & Troubleshooting:

    • Inefficient Base or Catalyst: The initial condensation step is base-catalyzed and requires a sufficiently strong, non-nucleophilic base to deprotonate the amidine and/or the dicarbonyl compound.[4]

      • Solution: Switch to a stronger base like sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) in their respective alcohol solvents. Ensure the base is fresh and not degraded from improper storage. The choice of solvent can significantly impact the reaction rate and should be optimized.[4]

    • Incomplete Cyclization/Dehydration: The reaction may stall after the initial condensation, failing to cyclize and dehydrate to form the aromatic pyrimidine ring.[4]

      • Solution: If an intermediate is detected, adding a catalytic amount of a Brønsted or Lewis acid during the final stage of the reaction or during workup can facilitate the dehydration step.[4] Increasing the reaction temperature to reflux can also help drive the final cyclization and dehydration steps.

Problem: Significant Byproduct Formation
  • Symptom: Multiple spots of comparable intensity to the product are observed on the TLC plate. The final isolated yield is low despite full consumption of starting material.

  • Causality & Troubleshooting:

    • Aldol Self-Condensation: The aldehyde or ketone component can undergo self-condensation under basic conditions, a common side reaction in similar syntheses like the Biginelli reaction.[5]

      • Solution: Optimize the stoichiometry of the reactants. A slight excess of the amidine can sometimes suppress this side reaction.[5] Additionally, maintain a lower reaction temperature and add the base slowly to keep the concentration of the reactive enolate low at any given time.

    • Oxidation of Intermediates: Dihydropyrimidine intermediates formed during the reaction can be susceptible to oxidation, leading to undesired byproducts.[2][5]

      • Solution: Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction to prevent air oxidation.

Part 3: Optimized Experimental Workflow & Protocol

This section outlines a validated workflow and a detailed, step-by-step protocol that serves as a robust starting point for your experiments.

Visualized Experimental Workflow

Caption: A step-by-step workflow for the optimized synthesis and purification.

Step-by-Step Experimental Protocol
  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine the piperidine-derived 1,3-dicarbonyl starting material (1.0 eq) and acetamidine hydrochloride (1.2 eq).

  • Solvent Addition: Add anhydrous ethanol (approx. 0.1 M concentration) via cannula or syringe. Stir the resulting suspension.

  • Base Addition: While stirring at room temperature, slowly add a solution of sodium ethoxide in ethanol (2.5 eq) dropwise over 20-30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C for ethanol).[4] Monitor the progress of the reaction by TLC (e.g., using 10% Methanol in Dichloromethane as eluent). The reaction time can vary from a few hours to overnight.[4]

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Carefully pour the mixture into ice-water and neutralize with a suitable acid (e.g., dilute HCl) if necessary.[4]

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume of aqueous phase). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or via recrystallization to obtain the pure 2-Methyl-4-(piperidin-4-yl)pyrimidine.

Table 1: Key Parameters for Synthesis Optimization
ParameterRecommended Starting PointRationale & Optimization Notes
Base Sodium Ethoxide (NaOEt)A strong, non-nucleophilic base is required. Molar equivalents may need to be optimized (typically 2.1-3.0 eq).
Solvent Anhydrous EthanolProvides good solubility for reactants and is compatible with ethoxide base. Other alcohols or aprotic solvents like THF can be explored.[4]
Temperature Reflux (~78 °C for Ethanol)Ensures sufficient energy for cyclization and dehydration. May be lowered if byproduct formation is severe.
Reactant Ratio 1.2 eq of AmidineA slight excess of the amidine can help drive the reaction to completion and minimize dicarbonyl self-condensation.[5]
Part 4: Mechanistic Insights

A foundational understanding of the reaction mechanism is critical for rational troubleshooting. The formation of the pyrimidine ring from an amidine and a 1,3-dicarbonyl compound is a classic condensation-cyclization-dehydration sequence.

Generalized Reaction Mechanism Diagram

G Reactants 1,3-Dicarbonyl + Acetamidine Step1 Base-catalyzed Condensation (Nucleophilic Attack) Reactants->Step1 Step2 Intramolecular Cyclization Step1->Step2 Step3 Dehydration (Loss of H2O) Step2->Step3 Product Aromatization to Pyrimidine Ring Step3->Product

Caption: The core mechanistic steps in pyrimidine ring synthesis.

Each step is influenced by the reaction conditions. The initial condensation (Step 1) is dependent on the base strength and temperature. The cyclization (Step 2) is an intramolecular process that can be sterically influenced, and the final dehydration (Step 3) is often promoted by heat to yield the stable aromatic product.

References
  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. Available from: [Link]

  • Wang, L., et al. (2019). A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. Organic & Biomolecular Chemistry, 17(3), 557-562. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • Chu, X.-Q., et al. (2017). An Operationally Simple, Regioselective Reaction of Ketones, Aldehydes, or Esters with Amidines. The Journal of Organic Chemistry, 82(2), 1145–1154. Available from: [Link]

  • Google Patents. (2015). CN104592198A - Method for preparing 2-methyl-5-(piperidin-4-yl) pyrimidine.
  • Patsnap. (n.d.). Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Methyl-4-(piperidin-4-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of 2-Methyl-4-(piperidin-4-yl)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this polar, basic compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to guide your initial strategy for purification.

Q1: What are the main challenges in purifying 2-Methyl-4-(piperidin-4-yl)pyrimidine?

A1: The primary challenge stems from the molecule's chemical properties. It is a polar and basic compound due to the piperidine and pyrimidine rings. In reversed-phase chromatography (RPC), this basicity leads to strong interactions with residual acidic silanol groups on standard silica-based stationary phases.[1][2][3] This interaction is a common cause of significant peak tailing, poor resolution, and in some cases, irreversible adsorption to the column.[2][4] Furthermore, its polarity can make it difficult to retain on traditional C18 columns, potentially causing it to elute near the solvent front with other polar impurities.[5][6]

Q2: Which chromatographic mode is best suited for this compound: Reversed-Phase (RPC), Normal-Phase (NPC), or HILIC?

A2: The optimal choice depends on the specific impurities present and the scale of the purification.

  • Reversed-Phase Chromatography (RPC): This is the most common and often preferred method, but it requires specific conditions to be successful. Success hinges on mitigating the negative effects of silanol interactions.[3][4] This is typically achieved by using a modern, base-deactivated column and/or adding a basic modifier like triethylamine (TEA) to the mobile phase.[7][8][9][10]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative and is specifically designed for the retention and separation of highly polar compounds that are poorly retained in RPC.[5][11] Since 2-Methyl-4-(piperidin-4-yl)pyrimidine is polar, HILIC can provide better retention and potentially different selectivity compared to RPC.[6] It uses a polar stationary phase (like silica or diol) with a high-organic, aqueous mobile phase.[6]

  • Normal-Phase Chromatography (NPC): While possible, traditional NPC with non-polar solvents like hexane and ethyl acetate can be challenging due to the compound's polarity and potential for poor solubility.[12][13] It can also be less environmentally friendly.[6] HILIC is often considered a more modern and robust alternative to NPC for such compounds.[6]

Q3: What is a good starting point for method development in Reversed-Phase Chromatography?

A3: A robust starting point would be:

  • Column: A base-deactivated C18 column. These columns have been specifically treated to reduce the number of accessible, acidic silanol groups, leading to improved peak shape for basic analytes.[1][7][14]

  • Mobile Phase A (Aqueous): Water with 0.1% (v/v) Triethylamine (TEA) or 0.1% (v/v) Formic Acid. TEA is a common additive used to "mask" any remaining silanol groups, preventing analyte interaction and reducing peak tailing.[9][10][15] Formic acid is used to operate at a low pH, keeping the silanols protonated and less active while ensuring the basic analyte is protonated.[16][17]

  • Mobile Phase B (Organic): Acetonitrile or Methanol.

  • Gradient: A generic scouting gradient, such as 5% to 95% Mobile Phase B over 15-20 minutes.

  • Detection: UV detection, likely around 254 nm or 265 nm, depending on the chromophore of the pyrimidine ring.[18]

Section 2: Troubleshooting Guide

This section provides solutions to specific experimental problems in a question-and-answer format.

Problem 1: Severe Peak Tailing in Reversed-Phase HPLC
Q: My peak for 2-Methyl-4-(piperidin-4-yl)pyrimidine is showing significant tailing, and the asymmetry factor is >2.0. What is causing this and how can I fix it?

A: Severe peak tailing for this compound is the classic symptom of secondary interactions between the basic piperidine nitrogen and acidic silanol groups on the silica surface of the HPLC column.[2][4] The analyte effectively "sticks" to these active sites, resulting in a delayed elution for a portion of the molecules, which creates the tail.

Solutions Workflow:

The diagram below outlines a decision-making process for troubleshooting peak tailing.

G cluster_0 Troubleshooting Peak Tailing start Observe Tailing Peak q1 Are you using a base-deactivated column? start->q1 sol1 Switch to a base-deactivated or end-capped column. q1->sol1 No q2 Is a mobile phase modifier being used? q1->q2 Yes end_node Achieve Symmetrical Peak sol1->end_node sol2 Add 0.1% Triethylamine (TEA) or Ammonium Hydroxide to the mobile phase. q2->sol2 No q3 Is the mobile phase pH controlled? q2->q3 Yes sol2->end_node sol3 Operate at low pH (2.5-3.5) with Formic or Acetic Acid. q3->sol3 No sol4 Consider HILIC as an orthogonal separation mode. q3->sol4 Yes, still tailing sol3->end_node sol4->end_node

Figure 1. Decision tree for fixing peak tailing.
Detailed Protocols for Solutions:
  • Use a Base-Deactivated Column: Modern columns are often described as "base-deactivated," "end-capped," or suitable for basic compounds.[1][7][8] These columns have undergone a secondary chemical process to cap the residual silanol groups, making them less accessible to basic analytes.[1][2] If you are using an older, "Type A" silica column, switching to a modern "Type B" high-purity, end-capped column is the most effective solution.[1]

  • Add a Basic Mobile Phase Modifier: The addition of a small, competing base to the mobile phase can dramatically improve peak shape.[9][10]

    • Protocol: Add triethylamine (TEA) to your aqueous mobile phase (and the organic phase for consistency) to a final concentration of 0.1% (v/v). The positively charged triethylammonium ion will competitively bind to the negatively charged ionized silanols, effectively shielding them from your analyte.[9][15]

    • Note: TEA can sometimes suppress ionization in mass spectrometry. If MS detection is required, consider using ammonium hydroxide or ammonium formate as an alternative.[16]

  • Control Mobile Phase pH:

    • Low pH: By lowering the mobile phase pH to between 2.5 and 3.5 with an acid like formic acid or trifluoroacetic acid (TFA), you ensure that the surface silanol groups are fully protonated (Si-OH) and thus neutral.[4] This minimizes the strong ionic interaction with the protonated basic analyte.

    • High pH: Alternatively, using a high pH (e.g., pH 9-10 with ammonium bicarbonate) can deprotonate your basic analyte, making it neutral and less likely to interact with silanols. This requires a pH-stable column (e.g., a hybrid or polymer-based column).

ModifierConcentrationMechanism of ActionMS Compatibility
Triethylamine (TEA) 0.1% (v/v)Masks active silanol sites via competitive binding.[10][15]Poor (ion suppression)
Formic Acid 0.1% (v/v)Lowers pH to protonate and neutralize silanols.[4]Excellent
Ammonium Hydroxide 0.1% (v/v)Raises pH to deprotonate the analyte (requires pH-stable column).Good
Ammonium Formate 10-20 mMActs as a buffer and can improve peak shape for basic drugs.[17]Excellent
Problem 2: Poor Retention in Reversed-Phase HPLC (Compound Elutes at Void Volume)
Q: My compound is eluting very early, close to the solvent front, even with a high aqueous mobile phase. How can I increase its retention?

A: This indicates that the compound is too polar for the current reversed-phase system and is not interacting sufficiently with the non-polar C18 stationary phase.[19]

Solutions:
  • Switch to a Less Hydrophobic Stationary Phase: A standard C18 column is very non-polar. Switching to a C8, Phenyl, or a "polar-embedded" phase can sometimes provide alternative selectivity and increased retention for polar compounds. Polar-embedded phases contain functional groups (like amides) that help to draw a water layer near the silica surface, which can enhance the retention of polar analytes.[1]

  • Employ HILIC: This is the ideal solution for highly polar compounds.[11] HILIC utilizes a polar stationary phase (e.g., bare silica, diol, amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of water.[5][20] Water acts as the strong, eluting solvent.[6]

    • HILIC Starting Protocol:

      • Column: Use a bare silica HPLC column (e.g., 150 x 4.6 mm, 5 µm).[21]

      • Mobile Phase A (Strong Solvent): 90:10 Acetonitrile/Water + 10 mM Ammonium Formate, pH 3.0.

      • Mobile Phase B (Weak Solvent): Acetonitrile + 10 mM Ammonium Formate, pH 3.0.

      • Sample Solvent: Dissolve the sample in a solution that matches the initial mobile phase conditions (e.g., 95% Acetonitrile) to ensure good peak shape.

      • Gradient: Start at 95-100% B and run a gradient decreasing the percentage of B (i.e., increasing the water content).

Problem 3: Low Product Recovery After Purification
Q: After preparative chromatography, my final yield is much lower than expected, even though the separation looks clean. Where could my compound be going?

A: Low recovery can be due to either irreversible adsorption on the column or degradation of the compound during the purification process.

Solutions:
  • Check for Irreversible Adsorption: The same silanol interactions that cause peak tailing can, in severe cases, lead to the permanent binding of the compound to the column.

    • Column Passivation: Before injecting your valuable sample, perform a "sacrificial" injection of a concentrated solution of a similar basic compound or even a small amount of your crude material. This can help to occupy the most aggressive active sites.

    • Use Modifiers: Ensure you are using a mobile phase modifier like TEA, as described for peak tailing. This is crucial in preparative scale work to maximize recovery.[10]

  • Assess Compound Stability: The acidic nature of standard silica gel can potentially degrade acid-sensitive compounds.[22]

    • Neutralize Silica: For flash chromatography, silica gel can be pre-treated by slurrying it in a solvent containing 1-2% triethylamine, then re-evaporating the solvent. This creates a more inert stationary phase.[22]

    • Use Alternative Stationary Phases: Consider using neutral or basic alumina, or a C18-functionalized silica for preparative RPC, which is generally less harsh than bare silica.[22]

    • Limit Contact Time: Perform the purification as quickly as possible to minimize the time the compound spends on the column.

References
  • Hypersil BDS HPLC Columns – Robust and Rugged, Delivering Excellent Reproducibility and Peak Symmetry. (n.d.). Thermo Fisher Scientific.
  • Ultra Silica, 5 µm, 150 x 4.6 mm HPLC Column. (n.d.). Restek.
  • Base Deactivated Column Octadecylsilyl Silica Gel for Chromatography. (n.d.). Siliplus.
  • Monitor HPLC Column Silica, 100 x 4.6 mm 3 µm. (n.d.). Orochem Technologies.
  • Base Deactivated HPLC Column Definition - HPLC Primer. (2025). MicroSolv.
  • HILIC – The Rising Star of Polar Chromatography. (n.d.). Element Lab Solutions.
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC North America.
  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds. (n.d.). Macedonian Pharmaceutical Bulletin.
  • Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC. (n.d.). Waters Corporation.
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
  • Reverse-Phase Chromatography: Columns & Mobile Phases Guide. (2021). Daicel Chiral Technologies.
  • Why HILIC is what your polar compounds need for purification. (n.d.). Buchi.com.
  • What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc.
  • Triethylamine. (n.d.). Wikipedia.
  • Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds. (n.d.). MDPI.
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (n.d.). LCGC International.
  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
  • Triethylamine as a Mobile Phase Additive: What Does It Do? (2025). Sepuxianyun.
  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent.
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011). PMC - NIH.
  • Exploring the Different Mobile Phases in HPLC. (2025). Veeprho.
  • What can I use to purify polar reaction mixtures? (2023). Biotage.
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014). LCGC International.
  • How Triethilamine works on a compound separation in a reversed phase column (C18)? (2014). ResearchGate.
  • The use of triethylamine in certain analytical chemistry applications as a mobile phase modifier. (2025). BDMAEE.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog.
  • How does the polarity of substances affect chromatography results? (n.d.). TutorChase.
  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. (n.d.). LCGC International.
  • Liquid Chromatography. (2023). Chemistry LibreTexts.
  • How Chromatography Works: Separation Science Explained with 5 Simple Examples. (n.d.). Bitesize Bio.
  • Method for preparing 2-methyl-5-(piperidin-4-yl) pyrimidine. (2015). Google Patents.
  • Technical Support Center: Refining Purification Techniques for 4-(Pyrrolidin-2-yl)pyrimidine Intermediates. (2025). Benchchem.
  • Separation of pyrimidine derivatives. (n.d.). Merck Millipore.

Sources

Technical Support Center: Overcoming Solubility Issues of 2-Methyl-4-(piperidin-4-yl)pyrimidine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Methyl-4-(piperidin-4-yl)pyrimidine in aqueous solutions. As a Senior Application Scientist, my goal is to offer not just protocols, but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is 2-Methyl-4-(piperidin-4-yl)pyrimidine and why is its aqueous solubility a concern?

2-Methyl-4-(piperidin-4-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core linked to a piperidine ring. Such scaffolds are common in medicinal chemistry. The solubility of this compound in aqueous media is a concern because many biological assays, from in vitro cell-based studies to in vivo pharmacokinetic experiments, require the compound to be in a dissolved state to ensure accurate and reproducible results. Poor solubility can lead to underestimated efficacy, inconsistent data, and challenges in developing suitable formulations for preclinical and clinical studies.

Q2: What are the predicted physicochemical properties of this compound that influence its solubility?
  • pKa (Acid Dissociation Constant): The molecule contains two basic nitrogen atoms: one in the pyrimidine ring and one in the piperidine ring. The piperidine nitrogen is expected to be the more basic of the two, with a predicted pKa of around 9.0-10.0. The pyrimidine ring nitrogen will have a lower pKa, likely in the range of 3.0-4.0. This makes the compound a weak base, and its solubility will be highly dependent on pH.

  • logP (Octanol-Water Partition Coefficient): The logP is a measure of a compound's lipophilicity (oil-loving nature). A higher logP indicates lower water solubility. The predicted logP for the neutral form of 2-Methyl-4-(piperidin-4-yl)pyrimidine is likely to be in the range of 2.0-3.0, suggesting it is a moderately lipophilic compound with inherently low aqueous solubility.[1] It is important to consider the distribution coefficient (logD) at a given pH, as the ionization of the molecule will significantly impact its partitioning behavior.[1]

Q3: What is the likely Biopharmaceutical Classification System (BCS) or Developability Classification System (DCS) class for this compound?

Based on its predicted low intrinsic solubility and likely good permeability (due to its moderate lipophilicity and relatively small size), 2-Methyl-4-(piperidin-4-yl)pyrimidine would most likely be classified as a BCS Class II or DCS Class II compound.[2][3]

  • BCS Class II: High Permeability, Low Solubility.

  • DCS Class II: This is further subdivided into IIa (dissolution rate-limited) and IIb (solubility-limited).[4] Without experimental data, it is difficult to assign a sub-class, but both point towards solubility being the primary hurdle for oral absorption.[4][5]

Understanding this classification is vital as it guides formulation development towards strategies that enhance either the dissolution rate or the apparent solubility of the compound.[2][3]

Q4: Can I improve solubility by simply heating the solution?

Heating can increase the solubility of most solid compounds, a fundamental thermodynamic principle. However, this approach has significant limitations in a biological research context:

  • Compound Stability: The compound may degrade at elevated temperatures.

  • Metastability: Upon cooling to the experimental temperature (e.g., 37°C for cell culture), the solution can become supersaturated and the compound may precipitate out over time.

  • Practicality: Maintaining elevated temperatures is not feasible for most cell-based or in vivo experiments.

Therefore, while gentle warming can aid initial dissolution, it is not a robust strategy for maintaining solubility throughout an experiment.

Q5: Are there any general considerations for solvent use in in-vitro assays?

Yes, when using co-solvents like Dimethyl Sulfoxide (DMSO) or ethanol to prepare stock solutions, it's crucial to be aware of their potential effects on the assay.

  • Final Concentration: The final concentration of the organic solvent in the assay medium should be kept as low as possible, typically below 0.5% (v/v) for DMSO and ethanol, to avoid solvent-induced cytotoxicity or other off-target effects.[6][7]

  • Solvent Effects: Solvents can interfere with cellular processes, so it is essential to include a vehicle control (medium with the same final concentration of the solvent) in your experimental design to account for any solvent-induced effects.[8]

  • Constant Concentration: When performing dose-response studies, it is good practice to maintain a constant concentration of the co-solvent across all tested concentrations of the compound.[7]

Part 2: Troubleshooting Guide: In-Depth Solutions for Solubility Challenges

Issue 1: My compound precipitates out of solution upon standing at room temperature.
Q: I've dissolved 2-Methyl-4-(piperidin-4-yl)pyrimidine in my aqueous buffer, but it crashes out over time. What's happening?

This common issue arises from the difference between kinetic solubility and thermodynamic solubility.

  • Kinetic Solubility: This is the concentration of a compound that appears to dissolve when a concentrated stock solution (usually in DMSO) is rapidly diluted into an aqueous buffer. It often results in a supersaturated, metastable solution that can remain clear for a period before precipitation occurs.[9]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of the compound that can be dissolved in a solvent under specific conditions (pH, temperature) to form a stable, saturated solution.[9]

The precipitation you are observing is the supersaturated solution returning to its thermodynamically stable state. To design robust experiments, you must work at or below the thermodynamic solubility limit or use a formulation strategy to maintain a stable, supersaturated state. The first step is to determine the true thermodynamic solubility.

Protocol: Determining Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[10]

Objective: To determine the equilibrium solubility of 2-Methyl-4-(piperidin-4-yl)pyrimidine in a specific aqueous buffer.

Materials:

  • 2-Methyl-4-(piperidin-4-yl)pyrimidine (solid powder)

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the solid compound to a glass vial. A general rule is to add enough compound so that undissolved solid remains visible throughout the experiment.[10]

  • Add a known volume of the aqueous buffer to the vial.

  • Tightly cap the vial and place it on an orbital shaker set to a consistent agitation speed (e.g., 100-150 rpm) and temperature (e.g., 25°C or 37°C).[11]

  • Equilibrate the suspension for at least 24-48 hours to ensure equilibrium is reached.[11] It is advisable to take time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a plateau.

  • After equilibration, allow the vials to stand for a short period to let larger particles settle.

  • Carefully withdraw a sample of the supernatant. To remove any remaining undissolved solid, either centrifuge the sample at high speed or filter it through a 0.22 µm syringe filter. This step is critical to avoid overestimating the solubility.

  • Quantify the concentration of the dissolved compound in the clear filtrate/supernatant using a validated analytical method (e.g., HPLC-UV) against a standard curve.

  • The resulting concentration is the thermodynamic solubility of the compound under the tested conditions.

Data Presentation: Predicted Thermodynamic Solubility in Different Buffers
Buffer SystempHPredicted Solubility (µg/mL)Predicted Solubility (µM)
Simulated Gastric Fluid (SGF)1.2>1000>5170
Acetate Buffer4.5~250~1290
Phosphate-Buffered Saline (PBS)7.4<10<52

Note: These are predicted values based on the compound's structure as a weak base. Actual experimental values are required.

Visualization: Workflow for Shake-Flask Solubility Assay

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis A Add excess solid compound to vial B Add known volume of buffer A->B C Agitate at constant temperature (24-48h) B->C D Withdraw supernatant C->D E Centrifuge or Filter (0.22 µm) D->E F Quantify concentration (HPLC, LC-MS) E->F

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Issue 2: The required concentration for my in vitro assay is higher than the compound's intrinsic solubility.
Q: How can I achieve a higher concentration of the compound in my aqueous-based cell culture media without it precipitating?

Since 2-Methyl-4-(piperidin-4-yl)pyrimidine is a weak base, the most straightforward approach to increase its aqueous solubility is through pH adjustment . By lowering the pH of the solution, you can protonate the basic nitrogen atoms, forming a more soluble salt.[12]

The relationship between pH, pKa, and the ionization state of a weak base is described by the Henderson-Hasselbalch equation :[13]

pH = pKa + log ([Base] / [Acid])

Where:

  • [Base] is the concentration of the un-ionized, less soluble form.

  • [Acid] is the concentration of the protonated (ionized), more soluble salt form.

For a weak base, as the pH of the solution drops below its pKa, the equilibrium shifts towards the formation of the protonated (conjugate acid) form, thereby increasing solubility.[14] Given the two basic centers, the solubility will increase significantly as the pH is lowered below the higher pKa (piperidine nitrogen) and will further increase as the pH drops below the lower pKa (pyrimidine nitrogen).

Protocol: pH-Dependent Solubility Profile Generation

Objective: To determine the solubility of 2-Methyl-4-(piperidin-4-yl)pyrimidine across a range of pH values.

Procedure:

  • Prepare a series of buffers with different pH values (e.g., from pH 2 to pH 8).

  • For each pH value, perform the Shake-Flask Thermodynamic Solubility assay as described in the previous section.

  • After quantifying the solubility at each pH, plot the solubility (on a logarithmic scale) against the pH.

  • This plot will provide a clear visual representation of the pH-solubility relationship and help you identify the minimum pH required to achieve your target concentration.

Visualization: Ionization States of 2-Methyl-4-(piperidin-4-yl)pyrimidine at Different pH Values

G pH_High High pH (e.g., >10) Neutral Form (Low Solubility) pH_Mid Mid pH (e.g., 5-8) Singly Protonated (Moderate Solubility) pH_High->pH_Mid + H+ pH_Low Low pH (e.g., <3) Doubly Protonated (High Solubility) pH_Mid->pH_Low + H+

Caption: Predicted ionization states and relative solubility at different pH.

Data Presentation: Predicted Solubility at Various pH Levels
pHPredicted Predominant SpeciesPredicted Solubility (µg/mL)
8.0Mostly Neutral<10
7.0Mostly Neutral~15
6.0Partially Protonated~150
5.0Mostly Singly Protonated>1000
4.0Mostly Singly Protonated>2000
3.0Partially Doubly Protonated>5000

Note: These are illustrative values. A pH-solubility profile must be determined experimentally.

Issue 3: I am limited in how much I can alter the pH of my formulation.
Q: My experimental system is sensitive to pH changes. What are other strategies to increase the solubility of 2-Methyl-4-(piperidin-4-yl)pyrimidine?

When pH modification is not an option, you can turn to formulation-based strategies using excipients. Two common and effective approaches are the use of co-solvents and complexing agents like cyclodextrins.

  • Co-solvents: These are water-miscible organic solvents (e.g., ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400)) that, when added to water, reduce the overall polarity of the solvent system. This makes the environment more favorable for a lipophilic compound, thereby increasing its solubility.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[15] They can encapsulate a poorly soluble "guest" molecule (like our compound) within their cavity, forming an "inclusion complex".[[“]][17] This complex has a hydrophilic exterior, which dramatically increases the apparent aqueous solubility of the guest molecule.[18]

Protocol: Screening for Optimal Co-solvent Systems

Objective: To identify a co-solvent and its optimal concentration to achieve the target solubility.

Procedure:

  • Prepare several aqueous solutions containing different co-solvents (e.g., Ethanol, PG, PEG 400) at various concentrations (e.g., 5%, 10%, 20% v/v).

  • For each co-solvent system, determine the thermodynamic solubility of your compound using the Shake-Flask method.

  • Compare the results to identify the most effective co-solvent system.

  • Important: Always verify the tolerance of your experimental system (e.g., cell line) to the chosen co-solvent concentration.[19]

Protocol: Using Cyclodextrins for Solubility Enhancement

Objective: To determine if a cyclodextrin can effectively increase the compound's solubility.

Procedure:

  • Select a cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.

  • Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 1%, 5%, 10% w/v).

  • Perform the Shake-Flask method for your compound in each of the cyclodextrin solutions.

  • A significant increase in solubility with increasing cyclodextrin concentration indicates the formation of an inclusion complex.[18]

Data Presentation: Solubility Enhancement with Common Co-solvents and Cyclodextrins
Formulation VehicleConcentrationPredicted Solubility (µg/mL) at pH 7.4
Water-<10
10% Ethanol in Water10% v/v~50
20% PEG 400 in Water20% v/v~150
5% HP-β-CD in Water5% w/v~200
10% HP-β-CD in Water10% w/v~450

Note: These are illustrative values to demonstrate potential improvements.

Visualization: Mechanism of Co-solvent and Cyclodextrin Action

G cluster_cosolvent Co-solvent Mechanism cluster_cyclodextrin Cyclodextrin Mechanism A Poorly Soluble Drug in Water B Water + Co-solvent (Reduced Polarity) A->B C Drug Solubilized B->C D Poorly Soluble Drug + Cyclodextrin E Inclusion Complex Formation D->E F Soluble Complex (Hydrophilic Exterior) E->F G Start Need In Vivo Formulation (DCS Class II Compound) Q1 Is pH modification sufficient and viable? Start->Q1 A1_Yes Use simple buffered aqueous solution or salt form Q1->A1_Yes Yes A1_No Need advanced formulation Q1->A1_No No Q2 Is the compound thermally stable? A1_No->Q2 Q3 Does the compound have high lipophilicity (LogP > 3)? A1_No->Q3 A2_Yes Consider Amorphous Solid Dispersion via Hot Melt Extrusion (HME) Q2->A2_Yes Yes A2_No Consider Amorphous Solid Dispersion via Solvent Evaporation (e.g., Spray Drying) Q2->A2_No No A3_Yes Lipid-Based Formulations (e.g., SEDDS) are a strong option Q3->A3_Yes Yes A3_No Amorphous Solid Dispersions are a primary strategy Q3->A3_No No

Caption: Decision tree for selecting an appropriate in vivo formulation strategy.

Part 3: References

  • Consensus. (n.d.). Mechanisms of β-cyclodextrin inclusion complex formation. Retrieved from

  • Creative Biolabs. (n.d.). Inclusion Complexation of Cyclodextrin. Retrieved from

  • IIP Series. (2024). CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS. Retrieved from

  • Butler, J. M., & Dressman, J. B. (2010). The developability classification system: application of biopharmaceutics concepts to formulation development. Journal of Pharmacy and Pharmacology, 99(12), 4940-54. [Link]

  • Charles River Laboratories. (n.d.). Developability Classification System (DCS) Formulation Strategies. Retrieved from

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from

  • Miller, J. M., et al. (2013). Preparation of amorphous solid dispersions by rotary evaporation and KinetiSol Dispersing: Approaches to enhance solubility of a poorly water-soluble gum extract. Drug Development and Industrial Pharmacy, 41(2), 246-56. [Link]

  • Miller, J. M., et al. (2013). Preparation of amorphous solid dispersions by rotary evaporation and KinetiSol Dispersing: approaches to enhance solubility of a poorly water-soluble gum extract. PubMed. Retrieved from

  • OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from

  • PubMed. (1995). Henderson-Hasselbalch equation is inadequate for the measurement of transmembrane diffusion of drugs and buccal drug absorption is a useful alternative. Retrieved from

  • American Pharmaceutical Review. (2011). Amorphous Solid Dispersions as Enabling Formulations for Discovery and Early Development. Retrieved from

  • MDPI. (n.d.). Cyclodextrins, Surfactants and Their Inclusion Complexes. Retrieved from

  • NIH. (n.d.). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Retrieved from

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from

  • Sigma-Aldrich. (n.d.). The Developability Classification System (DCS): Enabling an Optimized Approach for Formulation of Poorly Soluble Molecules. Retrieved from

  • Pharma Excipients. (2022). The Developability Classification System (DCS): Enabling an Optimized Approach for Formulation of Poorly Soluble Molecules. Retrieved from

  • Pharma Excipients. (n.d.). Amorphous Solid Dispersion Formation via Solvent Granulation – A Case Study with Ritonavir and Lopinavir. Retrieved from

  • ResearchGate. (2025). The Developability Classification System: Application of Biopharmaceutics Concepts to Formulation Development | Request PDF. Retrieved from

  • Study.com. (n.d.). Henderson-Hasselbalch Equation | Overview, Importance & Examples - Lesson. Retrieved from

  • SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from

  • NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from

  • BYJU'S. (n.d.). Henderson-Hasselbalch Equation. Retrieved from

  • Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Retrieved from

  • NIH. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from

  • Future4200. (n.d.). Formulation of poorly water-soluble drugs for oral administration. Retrieved from

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from

  • ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from

  • NIH. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from

  • PubMed. (2013). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from

  • PubMed. (n.d.). Reliability of logP predictions based on calculated molecular descriptors: a critical review. Retrieved from

  • PubMed. (2023). Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from

  • Research Journal of Pharmacognosy. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Retrieved from

  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from

  • ResearchGate. (n.d.). LogP values are plotted against the MW of the molecules for each.... Retrieved from

  • ResearchGate. (n.d.). Prediction of logP for Pt(II) and Pt(IV) complexes: comparison of statistical and quantum-chemistry. Retrieved from

  • NIH. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Retrieved from

  • PubMed. (2023). Computational Design, Synthesis, and Bioevaluation of 2-(Pyrimidin-4-yl)oxazole-4-carboxamide Derivatives: Dual Inhibition of EGFRWT and EGFRT790M with ADMET Profiling. Retrieved from

Sources

Technical Support Center: Enhancing Oral Bioavailability of Pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical challenge of improving the oral bioavailability of pyrimidine-based kinase inhibitors. Many of these potent therapeutic agents fall into the Biopharmaceutics Classification System (BCS) Class II or IV, characterized by poor aqueous solubility, which is a primary obstacle to effective oral absorption.[1][2] This resource is designed to provide you with the causal insights and actionable protocols necessary to overcome these hurdles.

Frequently Asked questions (FAQs)

Q1: What is oral bioavailability and why is it a major hurdle for pyrimidine-based kinase inhibitors?

Oral bioavailability (F) refers to the fraction of an orally administered drug that reaches the systemic circulation unchanged. Many pyrimidine-based kinase inhibitors are large, complex molecules with high lipophilicity and poor aqueous solubility.[3][4] For a drug to be orally bioavailable, it must first dissolve in the gastrointestinal (GI) fluids and then permeate the intestinal membrane. Poor solubility directly limits the concentration of the drug available for absorption, creating a dissolution-rate-limited absorption scenario, which is a common cause of low and variable bioavailability.[1][3]

Q2: What are the key physicochemical properties I should assess first when my kinase inhibitor shows poor oral bioavailability?

Before exploring complex formulations, a thorough understanding of your compound's intrinsic properties is crucial. The most critical parameters are:

  • Aqueous Solubility: Determine the solubility at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, and 6.8). Many kinase inhibitors are weak bases and exhibit pH-dependent solubility, being more soluble in the acidic environment of the stomach but precipitating in the more neutral pH of the intestine.[5][6]

  • Permeability: Assess the compound's ability to cross the intestinal epithelium. This is commonly evaluated using in vitro models like the Caco-2 cell permeability assay.[7][8]

  • Solid-State Properties: Characterize the crystalline form (polymorphism), melting point, and stability. The solid state of the drug profoundly impacts its dissolution rate and stability.[9]

Q3: What is the Biopharmaceutics Classification System (BCS) and how does it guide my formulation strategy?

The BCS categorizes drugs based on their aqueous solubility and intestinal permeability.[10] This classification is a foundational tool for selecting an appropriate formulation strategy.

BCS ClassSolubilityPermeabilityPrimary Absorption BarrierCommon Formulation Approaches
Class I HighHighNoneConventional immediate-release dosage forms.
Class II LowHighDissolutionSolubility enhancement: Salt formation, particle size reduction, amorphous solid dispersions, lipid-based formulations.[1]
Class III HighLowPermeabilityPermeation enhancers, prodrug strategies targeting transporters.
Class IV LowLowDissolution & PermeabilityCombination of solubility and permeability enhancement strategies (e.g., lipid-based formulations of a prodrug).[2]

Most pyrimidine-based kinase inhibitors fall into BCS Class II or IV, making solubility enhancement the most common starting point for improving oral bioavailability.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific experimental issues with a workflow-based logic.

Problem 1: My pyrimidine-based inhibitor has very low aqueous solubility (<10 µg/mL) across the physiological pH range.

Low solubility is the most frequent initial barrier. Your primary goal is to increase the concentration of the dissolved drug in the GI tract.

G cluster_start Initial State cluster_physchem Physicochemical Modification cluster_formulation Advanced Formulation Start Low Aqueous Solubility (<10 µg/mL) Salt Can the compound form a stable salt? Start->Salt SaltForm Pursue Salt Formation (e.g., HCl, mesylate) Salt->SaltForm  Yes Amorphous Consider Amorphous Solid Dispersions (ASDs) Salt->Amorphous  No / Salt unstable Lipid Is the compound lipophilic (LogP > 3)? Amorphous->Lipid LBDDS Develop Lipid-Based Formulations (LBDDS) Lipid->LBDDS  Yes Prodrug Consider Prodrug Approach Lipid->Prodrug  No / LBDDS fails G cluster_dev LBDDS Development Workflow Screen 1. Excipient Screening (Solubility in oils, surfactants) Phase 2. Construct Ternary Phase Diagrams Screen->Phase Formulate 3. Prepare Formulations (Drug loading) Phase->Formulate Characterize 4. Characterization (Emulsion size, stability) Formulate->Characterize Dissolve 5. In Vitro Lipolysis & Dissolution Characterize->Dissolve InVivo 6. In Vivo PK Study (Animal model) Dissolve->InVivo

Caption: Step-by-step LBDDS development workflow.

Key Experimental Protocols

Protocol 1: Caco-2 Bidirectional Permeability Assay

This protocol assesses intestinal permeability and identifies potential efflux transporter substrates.

1. Cell Culture: a. Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a tight monolayer. b. Monitor monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER values > 300 Ω·cm².

2. Permeability Measurement (Apical to Basolateral - A→B): a. Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS). b. Add the test compound solution (e.g., 10 µM in HBSS) to the apical (A) chamber. c. Add fresh HBSS to the basolateral (B) chamber. d. At specified time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral chamber and replace with fresh HBSS. e. Analyze the concentration of the compound in the samples using LC-MS/MS.

3. Permeability Measurement (Basolateral to Apical - B→A): a. Repeat the process, but add the test compound to the basolateral (B) chamber and sample from the apical (A) chamber.

4. Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for each direction using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the flux rate, A is the surface area of the membrane, and C0 is the initial concentration. b. Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).

5. Self-Validation: a. Run control compounds with known permeability and efflux characteristics (e.g., propranolol for high permeability, digoxin for P-gp substrate) in parallel. b. Measure TEER values post-experiment to confirm monolayer integrity was maintained.

Protocol 2: Amorphous Solid Dispersion (ASD) Formulation by Spray Drying

This protocol creates a polymer-based amorphous formulation to enhance solubility.

1. Preparation of Spray Solution: a. Select a suitable solvent system (e.g., dichloromethane/methanol) that dissolves both the pyrimidine inhibitor and the selected polymer (e.g., HPMC-AS). b. Prepare a solution with a specific drug-to-polymer ratio (e.g., 25:75 w/w). Ensure complete dissolution.

2. Spray Drying Process: a. Set the parameters on the spray dryer (e.g., Büchi Mini Spray Dryer B-290):

  • Inlet temperature: Set based on the boiling point of the solvent.
  • Aspirator rate: Typically 80-100%.
  • Pump feed rate: Adjust to maintain the target outlet temperature.
  • Atomizing gas flow: Adjust to control droplet size. b. Feed the solution through the atomizer into the drying chamber. The solvent rapidly evaporates, leaving a solid powder of the drug dispersed in the polymer. c. Collect the dried powder from the cyclone collector.

3. Post-Drying: a. Dry the collected powder under vacuum for 24-48 hours to remove any residual solvent.

4. Characterization and Validation: a. PXRD Analysis: Analyze the powder to confirm the absence of crystalline peaks, indicating an amorphous state. Compare with the PXRD patterns of the pure crystalline drug and pure polymer. b. DSC Analysis: Perform DSC to detect a single glass transition temperature (Tg), which indicates a miscible, single-phase amorphous system. c. Dissolution Testing: Use a USP II paddle apparatus to test the dissolution of the ASD powder in biorelevant media (e.g., FaSSGF, FaSSIF-V2). [11]Monitor the drug concentration over time to observe for supersaturation and potential precipitation.

By systematically applying these diagnostic and formulation strategies, researchers can rationally address the challenges of poor oral bioavailability, unlocking the therapeutic potential of promising pyrimidine-based kinase inhibitors.

References

  • Barrett, D., & Cautreels, W. (2006). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. PubMed Central. [Link]

  • Pouton, C. W. (2008). Formulation of lipid-based delivery systems for oral administration: materials, methods and strategies. PubMed. [Link]

  • Akombaetwa, A., et al. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology. [Link]

  • Kawakami, K. (2007). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. PubMed. [Link]

  • Zhang, Y., & Ma, H. (2014). Current prodrug strategies for improving oral absorption of nucleoside analogues. Journal of Pharmaceutical Analysis. [Link]

  • Garg, T., et al. (2021). Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs. SciSpace. [Link]

  • Williams, H. D., et al. (2018). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. ACS Publications. [Link]

  • Bhandari, S., et al. (2014). Prodrug strategies for enhancing the percutaneous absorption of drugs. PubMed. [Link]

  • Patel, J. (2023). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Ghasemi, M., et al. (2021). Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. PubMed Central. [Link]

  • Song, Y. (2015). Acid-base interactions in amorphous solid dispersions: Formulation strategy for tyrosine kinase inhibitors. Purdue e-Pubs. [Link]

  • Lonza. (2023). Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations. Lonza. [Link]

  • Li, P., & Zhao, L. (2015). Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism. Ingenta Connect. [Link]

  • Lonza. (2023). Increasing the Bioavailability of Oncology Drugs with Amorphous Solid Dosage Formulations. Lonza. [Link]

  • de Souza, L. R., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. [Link]

  • Dr. Oracle. (2025). What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation?. Dr. Oracle. [Link]

  • Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • He, Y., et al. (2015). Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. ACS Publications. [Link]

  • Song, Y. (2015). Acid-base interactions in amorphous solid dispersions: formulation strategy for tyrosine kinase inhibitors. SciSpace. [Link]

  • Kumar, L., & Singh, P. (2014). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Homayun, B., et al. (2019). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]

  • Guzel, M., et al. (2020). Design of Prodrugs to Enhance Colonic Absorption by Increasing Lipophilicity and Blocking Ionization. MDPI. [Link]

  • Williams, H. D., et al. (2018). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Monash University. [Link]

  • Miller, D. A., et al. (2012). Formulating Poorly Water Soluble Drugs. ResearchGate. [Link]

  • Various Authors. (2024). Physiochemical assessment of pharmaceutical salt forms. Dr. Oracle. [Link]

  • Agrawal, V. (2025). Why Drugs Are Made as Salts Benefits of Salt Forms in Drug Development. YouTube. [Link]

  • Williams, H. D., et al. (2018). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid Based Formulations. ResearchGate. [Link]

  • Varma, M. V., et al. (2004). Integrated oral bioavailability projection using in vitro screening data as a selection tool in drug discovery. PubMed. [Link]

  • Paixão, P., et al. (2024). Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. bioRxiv. [Link]

  • Ramaswamy, S., et al. (2026). Enhancing the Oral Bioavailability of a Poorly Soluble Pan-CK2 Kinase Inhibitor: Leveraging a Phosphate Prodrug Strategy to Overcome Dissolution-Limited Absorption and Improve Systemic Exposure during Dose Escalation. PubMed. [Link]

  • Kim, D. W., et al. (2025). Enhanced solubility and dissolution of Alectinib via amorphous solid dispersion with a novel polymer, Apinovex™. PubMed. [Link]

  • Gupta, P., & Garg, G. (2004). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • Musumeci, T., et al. (2021). Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations. PMC - NIH. [Link]

  • Gadgil, P., et al. (2019). Assessing the Utility of In Vitro Screening Tools for Predicting Bio-Performance of Oral Peptide Delivery. PubMed. [Link]

  • Singh, S., & Kumar, P. (2018). Role of membrane-embedded drug efflux ABC transporters in the cancer chemotherapy. PMC - PubMed Central. [Link]

  • Tang, S. C., et al. (2019). Influence of efflux transporters on the pharmacokinetics and biodistribution of ponatinib, a multi-kinase inhibitor. ResearchGate. [Link]

  • Drug Interactions Solutions. (n.d.). Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions. Drug Interactions Solutions. [Link]

  • Chen, C., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. [Link]

  • Zhang, Y., et al. (2023). How Much is Enough? Impact of Efflux Transporters on Drug delivery Leading to Efficacy in the Treatment of Brain Tumors. PubMed Central. [Link]

  • Buil-Bruna, N., et al. (2004). Influence of Efflux Transporters on Drug Metabolism: Theoretical Approach for Bioavailability and Clearance Prediction. PubMed. [Link]

  • Chen, C., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. [Link]

  • Scott, J. S., et al. (2016). Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. PMC - NIH. [Link]

Sources

Technical Support Center: Addressing Off-Target Effects of Pyrimidine-Based Kinase Inhibitors in Cell Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing pyrimidine-based kinase inhibitors, such as our model compound, 2-Methyl-4-(piperidin-4-yl)pyrimidine (referred to as "Compound X"). This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the off-target effects of these potent chemical probes in cell-based assays. Our goal is to equip you with the knowledge and experimental strategies to ensure the data you generate is robust, reproducible, and accurately attributed to the on-target activity of your inhibitor.

The pyrimidine scaffold is a common feature in many kinase inhibitors due to its ability to mimic the adenine ring of ATP, allowing for binding to the kinase hinge region.[1] While this property can be exploited to develop potent inhibitors, the high degree of similarity in the ATP-binding sites across the human kinome presents a significant challenge in achieving absolute specificity.[2][3] Consequently, even highly optimized inhibitors can exhibit off-target activity, leading to confounding results in cellular experiments.[4][5]

This guide will walk you through a systematic approach to identifying, understanding, and mitigating the off-target effects of Compound X, using principles broadly applicable to other kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: I'm observing a potent cytotoxic effect with Compound X in my cell line, even at concentrations where I don't expect to see inhibition of my primary target. Could this be an off-target effect?

A1: Yes, this is a classic indicator of a potential off-target effect. While high concentrations of any compound can induce non-specific toxicity, a sharp decrease in cell viability at concentrations below or near the IC50 for your target of interest warrants further investigation.[6] The observed phenotype (in this case, cytotoxicity) may be due to the inhibition of one or more other kinases that are essential for cell survival.

Troubleshooting Steps:

  • Determine the On-Target Potency in a Cellular Context: First, confirm the potency of Compound X on your intended target in your specific cell line. A Western blot to assess the phosphorylation status of a known downstream substrate of your target kinase is a standard method. Perform a dose-response curve with Compound X and determine the concentration at which you see a 50% reduction in substrate phosphorylation (cellular IC50).

  • Compare Cellular IC50 with Cytotoxicity EC50: Concurrently, perform a dose-response experiment to measure cytotoxicity using an appropriate assay (e.g., CellTiter-Glo®, MTS, or live/dead staining). Compare the EC50 for cytotoxicity with the cellular IC50 for on-target inhibition. A significant discrepancy (e.g., cytotoxicity EC50 being much lower than the on-target cellular IC50) strongly suggests an off-target effect is responsible for the cell death.

  • Utilize a Structurally Unrelated Inhibitor: To further validate your findings, use a second, structurally distinct inhibitor of your primary target.[7] If this second inhibitor does not produce the same cytotoxic effect at concentrations that effectively inhibit the target, it provides strong evidence that the cytotoxicity observed with Compound X is due to its unique off-target profile.

  • Rescue Experiment with Genetic Approaches: If possible, perform a rescue experiment. For example, if you hypothesize that Compound X is causing cytotoxicity by inhibiting a specific off-target kinase, you could overexpress a drug-resistant mutant of that kinase in your cells and see if it rescues the cytotoxic phenotype.

Q2: My results with Compound X are inconsistent with the phenotype I observe using CRISPR/Cas9 or shRNA knockdown of my target kinase. How do I reconcile these differences?

A2: This is a common and important observation that highlights the difference between acute pharmacological inhibition and chronic genetic perturbation. Discrepancies can arise from several factors, including off-target effects of the chemical probe, compensatory signaling pathways activated in response to long-term target depletion, or incomplete knockdown with genetic tools.[8][9]

Troubleshooting Workflow:

G cluster_0 Primary Experiment cluster_1 Control Experiments A Cell Line + Compound X (On-target + Off-target effects) B Cell Line + Structurally Unrelated On-Target Inhibitor A->B Compare Phenotypes C Cell Line + Inactive Analog of Compound X A->C Isolate Inhibitory Effects D Cell Line + Selective Inhibitor of Off-Target Kinase A->D Mimic Off-Target Phenotype E Target Knockout/Knockdown Cell Line + Compound X A->E Isolate Off-Target Effects

Caption: Experimental workflow for dissecting on- and off-target effects.

Key Control Experiments:

  • Structurally Unrelated On-Target Inhibitor: As mentioned previously, this is a critical control. The second inhibitor should have a different off-target profile from Compound X. A phenotype that is observed with both compounds is more likely to be on-target.

  • Selective Off-Target Inhibitor: Use a selective inhibitor for the identified off-target kinase. If this compound recapitulates the phenotype observed with Compound X, it provides strong evidence for the off-target effect.

  • Target Knockout/Knockdown Cells: Treat cells lacking your primary target (e.g., via CRISPR knockout) with Compound X. Any remaining effect can be attributed to off-target activity.

  • Dose-Response Matrix: If both the on-target and off-target effects contribute to the phenotype, a dose-response matrix experiment can be informative. By combining varying concentrations of a selective on-target inhibitor and a selective off-target inhibitor, you can sometimes tease apart the contribution of each pathway to the final cellular outcome.

By employing these rigorous controls and orthogonal approaches, you can build a compelling case for the on-target mechanism of your pyrimidine-based inhibitor and confidently interpret your experimental results.

References

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Müller, S., & Knapp, S. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2673–2677. [Link]

  • Al-Hujaily, E. M., et al. (2019). Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia. Journal of Clinical Medicine, 8(10), 1558. [Link]

  • Uitdehaag, J. C. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858–876. [Link]

  • Khan, S. H. (2019). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International Journal of Molecular Sciences, 20(22), 5670. [Link]

  • Steegmann, J. L., et al. (2012). Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia. Leukemia & Lymphoma, 53(12), 2351–2361. [Link]

  • Workman, P., & Collins, I. (2010). Probing the Probes: Fitness Factors For Small Molecule Tools. Chemistry & Biology, 17(6), 561–577. [Link]

  • Podesta, J. E., et al. (2021). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. International Journal of Molecular Sciences, 22(16), 8704. [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]

  • The Institute of Cancer Research. (n.d.). Use combined chemical probe resources to select best tools for biomedical research and drug discovery, scientists urge. The Institute of Cancer Research. [Link]

  • Addgene. (2024, February 8). CRISPR 101: Off-Target Effects. Addgene Blog. [Link]

  • Tam, C. S., & O'Brien, S. (2016). Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast? Leukemia & Lymphoma, 57(9), 1993–1994. [Link]

  • Gaspar, I., et al. (2017). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology, 7, 219. [Link]

  • ResearchGate. (n.d.). Dos and Don'ts of Chemical Probes. ResearchGate. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. [Link]

  • ResearchGate. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. ResearchGate. [Link]

  • Royal Society of Chemistry. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Royal Society of Chemistry. [Link]

  • Practical Fragments. (2023, July 17). A rule of two for using chemical probes?. Practical Fragments. [Link]

  • Abyntek Biopharma. (2022, May 20). How to avoid off-target events in crispr experiments. Abyntek Biopharma. [Link]

  • ACS Publications. (2023, February 23). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. [Link]

Sources

Technical Support Center: Enhancing Kinase Selectivity of the 2-Methyl-4-(piperidin-4-yl)pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with the versatile 2-methyl-4-(piperidin-4-yl)pyrimidine scaffold. As a Senior Application Scientist, I've designed this guide to address the common challenges and questions that arise during a kinase inhibitor development program. This is not a rigid protocol but a strategic guide to help you navigate the path from a promising scaffold to a selective chemical probe or drug candidate.

Section 1: Foundational Assessment - The Starting Point

Question: I have synthesized 2-Methyl-4-(piperidin-4-yl)pyrimidine. How do I identify its primary kinase target(s)?

Answer:

The 2-methyl-4-(piperidin-4-yl)pyrimidine is a privileged scaffold, meaning its core structure is recurrent in biologically active compounds, particularly kinase inhibitors.[1][2] However, the unsubstituted scaffold itself is unlikely to be a potent or selective inhibitor. Your first step is to understand its baseline activity and potential targets through broad-spectrum screening.

A cost-effective and efficient strategy is a tiered approach to kinase profiling.[3]

  • Initial Broad Screening: Screen the compound at a single, relatively high concentration (e.g., 1-10 µM) against a large panel of kinases (e.g., 200-400 kinases). This will provide a "hit list" of potential targets.[3]

  • Dose-Response Confirmation: For any kinases showing significant inhibition (e.g., >70%) in the initial screen, perform a 10-point dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) or dissociation constant (Kᵢ).[3] This validates the initial hits and quantifies their potency.

Several methodologies are available for this initial screen, each with its own advantages:

  • Radiometric Assays: These are considered a gold standard and directly measure the incorporation of radiolabeled phosphate ([³²P]- or [³³P]-ATP) onto a substrate.[4]

  • Competitive Binding Assays: These assays measure the displacement of a known, tagged ligand from the kinase active site by your compound, providing a dissociation constant (Kᵈ).[4]

  • Thermal Shift Assays (DSF): This biophysical method measures the change in a protein's melting temperature upon ligand binding, which can indicate an interaction.[4]

The initial screening will likely reveal that your scaffold has activity against multiple kinases, a common phenomenon known as polypharmacology.[5][6] This is not necessarily a negative result, but it underscores the need for a focused effort to enhance selectivity.

Section 2: Strategic Pathways to Enhance Selectivity

Question: My initial screen shows that my compound hits several kinases in the same family. What are the primary medicinal chemistry strategies to improve selectivity?

Answer:

Achieving selectivity is a significant challenge due to the high degree of conservation in the ATP-binding site across the human kinome.[7] However, subtle differences can be exploited.[5] Your goal is to modify the scaffold to favor interactions with unique features of your target kinase while disfavoring interactions with off-target kinases.

Here is a logical workflow for improving selectivity:

selectivity_workflow cluster_0 Initial State cluster_1 Strategy Selection cluster_2 Iterative Optimization Cycle cluster_3 Outcome Start Promiscuous Scaffold (2-Methyl-4-(piperidin-4-yl)pyrimidine) Strategy Select Medicinal Chemistry Strategy Start->Strategy Initial Screening Data Synthesis Synthesize Analogs Strategy->Synthesis e.g., Target Gatekeeper Screening Assess Potency & Selectivity Synthesis->Screening SAR Analyze SAR Screening->SAR Design Design Next Generation SAR->Design End Selective Inhibitor SAR->End Achieved Selectivity Design->Synthesis Iterate

Caption: Iterative workflow for enhancing kinase inhibitor selectivity.

Here are some key strategies to consider:

  • Structure-Based Drug Design (SBDD): If a crystal structure of your target kinase is available (or a close homolog), this is your most powerful tool. Dock your scaffold into the ATP-binding site to understand its binding mode. This will reveal opportunities for modification.

  • Exploiting the "Gatekeeper" Residue: This residue controls access to a hydrophobic pocket near the ATP-binding site.[5] Kinases with a small gatekeeper (e.g., glycine, threonine) can accommodate bulky substituents on your inhibitor, while kinases with a large gatekeeper (e.g., methionine, phenylalanine) will clash.[5]

    • Actionable Insight: Consider adding bulky groups (e.g., a phenyl or cyclopropyl group) to the piperidine or pyrimidine ring. The exact position will depend on your docking studies.

  • Targeting Non-Conserved Residues: While the hinge region (which binds the pyrimidine core) is highly conserved, surrounding residues can vary.

    • Actionable Insight: Modify the substituents on your scaffold to form specific hydrogen bonds or hydrophobic interactions with these non-conserved residues in your target kinase.[8] For example, modifying the methyl group on the pyrimidine or adding substituents to the piperidine ring can allow you to probe these interactions.[9]

  • Covalent Inhibition: If your target kinase has a non-conserved cysteine residue near the active site, you can design an inhibitor that forms an irreversible covalent bond with it.[7]

    • Actionable Insight: Add a weakly electrophilic group (an "electrophilic warhead") like an acrylamide or a vinyl sulfone to your scaffold, positioned to react with the cysteine. This can dramatically increase both potency and selectivity.[10]

  • Allosteric Targeting: Instead of competing with ATP, allosteric inhibitors bind to a different site on the kinase, often inducing a conformational change that inactivates the enzyme. These sites are typically less conserved than the ATP pocket, offering a powerful route to selectivity.[11]

    • Actionable Insight: This is a more advanced strategy, often requiring extensive screening or fragment-based approaches to identify an allosteric binding site.

Section 3: Experimental Workflows & Protocols

Question: What is a practical experimental protocol for assessing the selectivity of my newly synthesized analogs?

Answer:

A robust and efficient protocol is crucial for generating reliable structure-activity relationship (SAR) data. Here is a recommended workflow:

Protocol: Tiered Kinase Selectivity Profiling

  • Primary On-Target Assay:

    • Objective: To quickly determine the potency of new analogs against your primary target kinase.

    • Method: Use a reliable biochemical assay (e.g., a radiometric [³³P]-ATP incorporation assay or a fluorescence-based assay).

    • Procedure:

      • Prepare a 10-point, 3-fold serial dilution of your test compounds in DMSO (e.g., from 10 µM to 0.5 nM).

      • In a 96- or 384-well plate, combine the kinase, its specific substrate, and your compound at each concentration.

      • Initiate the reaction by adding ATP (at or near the Kₘ concentration for the enzyme).[6]

      • Allow the reaction to proceed for a predetermined time at the optimal temperature.

      • Stop the reaction and quantify product formation (e.g., by scintillation counting for radiometric assays or fluorescence reading).

      • Calculate IC₅₀ values using non-linear regression analysis.

  • Secondary Off-Target "Veto" Assays:

    • Objective: To quickly eliminate compounds that have gained potency against key off-target kinases identified in your initial broad screen.

    • Method: Use the same assay format as your primary assay for 1-3 of the most critical off-target kinases.

    • Procedure: Run the same 10-point dose-response curve for your new analogs against these off-target kinases.

    • Analysis: Calculate a Selectivity Score (S) for each compound: S = IC₅₀ (Off-Target) / IC₅₀ (On-Target). A higher S-score indicates better selectivity.

  • Broad Kinome Profiling (for lead compounds):

    • Objective: To get a comprehensive understanding of the selectivity profile of your most promising compounds.

    • Method: Submit your lead compounds to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology Corp).

    • Procedure: Typically, you will screen at a single concentration (e.g., 1 µM) against a large panel (e.g., >400 kinases). Any significant hits should be followed up with IC₅₀ determinations.[3]

Data Presentation:

Summarize your results in a clear table to facilitate SAR analysis.

Compound IDR1-GroupR2-GroupTarget Kinase IC₅₀ (nM)Off-Target 1 IC₅₀ (nM)Selectivity (vs OT1)
Scaffold-01 HH12508000.64
Analog-02 4-F-PhH8595011.2
Analog-03 H3-Me150011000.73
Analog-04 4-F-Ph3-Me25 >5000 >200

Section 4: Troubleshooting & FAQs

Question: My modifications have increased potency, but selectivity remains poor. What should I do?

Answer: This is a common challenge. Often, modifications that enhance binding to the conserved hinge region or the ribose pocket will increase potency across a family of kinases.

  • Troubleshooting Steps:

    • Re-evaluate your SBDD model: Are you sure about the binding mode? Could the molecule be binding in a different orientation? Consider obtaining a co-crystal structure of your inhibitor with the target kinase.

    • Focus on the Solvent-Exposed Region: Modifications that extend out towards the solvent-exposed front of the active site are more likely to interact with non-conserved residues and therefore drive selectivity.

    • Consider Target Residence Time: Sometimes, selectivity is not just about affinity (Kᵢ) but also about kinetics (kₒբբ). An inhibitor with a slow dissociation rate (long residence time) from the target kinase but a fast dissociation rate from off-targets can have a more durable and selective effect in a cellular context.[12] Consider using assays that can measure binding kinetics, such as Surface Plasmon Resonance (SPR).

Question: My compound is selective in biochemical assays but shows off-target effects in cells. Why?

Answer: This discrepancy highlights the importance of cellular assays. Several factors could be at play:

  • Cellular ATP Concentration: Biochemical assays are often run at ATP concentrations close to the Kₘ of the kinase, whereas cellular ATP levels are much higher (1-5 mM).[6] A potent inhibitor in a biochemical assay may be less effective in cells if it cannot outcompete the high concentration of ATP.

  • Membrane Permeability and Efflux: Your compound may not be effectively entering the cells, or it could be actively pumped out by efflux transporters.

  • Metabolism: The compound could be metabolized within the cell to a less active or even a more promiscuous form.

  • Non-Kinase Targets: Your compound might be hitting other protein families entirely, which would not be detected in a kinase-specific profiling panel.[3]

  • Troubleshooting Steps:

    • Perform a Cellular Target Engagement Assay: Use techniques like NanoBRET™ or Cellular Thermal Shift Assay (CETSA) to confirm that your compound is binding to the intended kinase inside the cell.

    • Profile Against a Broader Target Panel: Consider screening your compound against panels that include other protein families like GPCRs or ion channels.[3]

    • Assess Physicochemical Properties: Evaluate the compound's solubility, permeability (e.g., using a PAMPA assay), and metabolic stability (e.g., using liver microsomes).

Section 5: Visualizing Key Concepts

Diagram: Exploiting the Gatekeeper Residue

gatekeeper_concept cluster_0 Kinase with Small Gatekeeper (e.g., Glycine) cluster_1 Kinase with Large Gatekeeper (e.g., Methionine) SmallGatekeeper Pocket Accessible Inhibitor_Fit Bulky Inhibitor Binds SmallGatekeeper->Inhibitor_Fit LargeGatekeeper Pocket Blocked Inhibitor_Clash Bulky Inhibitor Clashes LargeGatekeeper->Inhibitor_Clash

Caption: Strategy for achieving selectivity by targeting the gatekeeper residue.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., Klevernic, I., Arthur, J. S. C., Al-Bharwani, Z., & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. [Link]

  • Schwartz, P. A., & Shokat, K. M. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis. [Link]

  • Gray, N. S., Wodicka, L., Thunnissen, A.-M. W. H., Norman, T. C., Kwon, S., Wabnitz, F. H., Carlson, B., Sa, J., Walter, M., Reiter, L., & Shokat, K. M. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. [Link]

  • Fabbro, D., Cowan-Jacob, S. W., & Möbitz, H. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131–151. [Link]

  • Korcsmáros, T., & Böde, C. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1339–1351. [Link]

  • Zhang, T., Xu, Y., & Liu, Z. (2023). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Publications. [Link]

  • Egwuatu, E. C., Owosagba, V. A., & Njei, T. (2025). From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Preprints.org. [Link]

  • Davies, S. P., Reddy, H., Caivano, M., & Cohen, P. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. [Link]

  • van der Wouden, P. E., van den Heuvel, D., & de Boer, T. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1895–1912. [Link]

  • Zhang, H., & Liu, Y. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Journal of Medicinal Chemistry, 63(19), 10726–10741. [Link]

  • CN104592198A - Method for preparing 2-methyl-5-(piperidin-4-yl) pyrimidine. (n.d.).
  • Mohamed, T., Zhao, X., Habib, L. K., Yang, J., & Rao, P. P. N. (2011). Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors. Bioorganic & Medicinal Chemistry, 19(7), 2269–2281. [Link]

  • Mock, E. D., van Rijn, R. M., & van der Stelt, M. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 63(24), 15637–15653. [Link]

  • Structure activity relationship. (n.d.). ResearchGate. [Link]

  • Atwal, K. S., O'Neil, S. V., Ahmad, S., Doweyko, L., Kirby, M., Dorso, C. R., Chandrasena, G., Chen, B.-C., Zhao, R., & Zahler, R. (2006). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(18), 4796–4799. [Link]

Sources

Technical Support Center: Troubleshooting Low Potency of 2-Methyl-4-(piperidin-4-yl)pyrimidine in Functional Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions regarding the observed low potency of 2-Methyl-4-(piperidin-4-yl)pyrimidine and related pyrimidine-based compounds in functional assays. Our goal is to equip you with the knowledge to diagnose and resolve common experimental hurdles, ensuring the accuracy and reproducibility of your results.

I. Introduction to 2-Methyl-4-(piperidin-4-yl)pyrimidine and its Biological Context

2-Methyl-4-(piperidin-4-yl)pyrimidine belongs to the pyrimidine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules, including nucleobases.[1] Pyrimidine derivatives have been investigated for a multitude of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The potency of these compounds is often determined through in vitro functional assays, such as cell viability assays (e.g., MTT) or specific enzyme inhibition assays, where a lower IC50 or EC50 value indicates greater potency.[1][3]

The piperidine moiety is also a common feature in bioactive molecules and can significantly influence a compound's physicochemical properties and biological activity.[4] For instance, piperidine-containing compounds have been developed as potent inhibitors for various targets.[5][6] Given that G protein-coupled receptors (GPCRs) are a major target for pharmaceuticals, many functional assays for novel compounds are cell-based and designed to measure downstream signaling events like changes in cyclic AMP (cAMP) or calcium levels.[7][8]

Researchers may encounter variability in the potency of 2-Methyl-4-(piperidin-4-yl)pyrimidine. This guide will walk you through a systematic approach to troubleshooting, from fundamental compound handling to complex assay optimization.

II. Troubleshooting Guide: Diagnosing Low Potency

Low potency in a functional assay can stem from a variety of factors. The following section is structured as a series of questions you might ask when faced with this issue, followed by potential causes and actionable solutions.

Question 1: Is the observed low potency due to issues with the compound itself?

Before delving into complex assay parameters, it is crucial to verify the integrity and behavior of your test compound.

Potential Cause A: Compound Purity and Identity
  • Rationale: Impurities or degradation of the compound can lead to a lower effective concentration of the active molecule, resulting in an apparent decrease in potency.

  • Troubleshooting Steps:

    • Verify Compound Identity: Confirm the chemical structure and identity of your 2-Methyl-4-(piperidin-4-yl)pyrimidine sample using techniques like NMR or mass spectrometry.

    • Assess Purity: Determine the purity of your compound stock using methods such as HPLC. Impurities may interfere with the assay or compete with your compound of interest.

    • Source a New Batch: If purity is a concern, obtaining a new, high-purity batch from a reputable supplier is recommended.

Potential Cause B: Solubility Issues
  • Rationale: Poor solubility of the compound in your assay buffer can lead to precipitation, reducing the actual concentration of the compound available to interact with the target. The piperidine and pyrimidine moieties can influence a compound's solubility.

  • Troubleshooting Steps:

    • Determine Solubility: Experimentally determine the solubility of 2-Methyl-4-(piperidin-4-yl)pyrimidine in your assay buffer. This can be done by preparing a dilution series and visually inspecting for precipitation or by using more quantitative methods.

    • Optimize Solvent: While DMSO is a common solvent, ensure its final concentration in the assay is non-toxic to the cells (typically <0.5%).[9] If solubility in DMSO is limited, explore other biocompatible solvents.

    • Use of Surfactants or Excipients: In some cases, low concentrations of non-ionic surfactants (e.g., Pluronic F-68) can improve compound solubility without significantly affecting cell health.

Potential Cause C: Compound Stability
  • Rationale: The compound may be unstable under your experimental conditions (e.g., temperature, pH, light exposure), leading to degradation over the course of the assay.

  • Troubleshooting Steps:

    • Assess Stability: Incubate the compound in your assay buffer under the same conditions as your experiment (time, temperature, etc.). Analyze the sample at different time points by HPLC to check for degradation.

    • Modify Incubation Conditions: If degradation is observed, consider shortening the incubation time or performing the assay at a lower temperature if the biological system allows.

    • pH Considerations: The ionization state of the piperidine and pyrimidine rings can be influenced by pH, which in turn can affect stability and target engagement. Ensure the pH of your assay buffer is appropriate and stable.

Question 2: Could the functional assay conditions be the source of the problem?

Once you have confirmed the integrity of your compound, the next step is to scrutinize the assay itself.

Potential Cause A: Suboptimal Cell-Based Assay Parameters
  • Rationale: Cell-based assays are complex systems, and their outcomes are highly dependent on various parameters.[10] For GPCR assays, factors like cell density and stimulation time are critical.[11]

  • Troubleshooting Steps:

    • Optimize Cell Density: Titrate the number of cells per well. Too few cells may not produce a detectable signal, while too many can lead to a decreased assay window.[11]

    • Optimize Stimulation Time: The kinetics of the biological response can vary. Perform a time-course experiment to determine the optimal stimulation time for your agonist and antagonist.[11]

    • Choice of Stimulation Buffer: For longer incubations, using cell culture medium instead of a simple buffer can reduce cellular stress.[11] Remember to include a phosphodiesterase inhibitor like IBMX for cAMP assays to prevent signal degradation.[11]

    • Control for Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level.[9]

Potential Cause B: Inappropriate Assay Technology or Readout
  • Rationale: The chosen assay may not be sensitive enough to detect the activity of your compound, or the readout may be prone to artifacts. For instance, some small molecules can be autofluorescent, interfering with fluorescence-based readouts.[12]

  • Troubleshooting Steps:

    • Consider Alternative Assays: If you are using a fluorescence-based assay and suspect compound interference, consider switching to a luminescence-based or label-free technology.[12] For GPCRs, a variety of assays are available that measure different points in the signaling cascade, from receptor-G protein engagement to second messenger production.[7][8]

    • Orthogonal Validation: Validate your findings using a different assay that measures a distinct biological endpoint. For example, if you are seeing low potency in a cAMP assay for a Gαs-coupled receptor, you could try a β-arrestin recruitment assay.[7]

Question 3: Are there target-specific or mechanism-of-action complexities?

The interaction between your compound and its biological target can be more nuanced than a simple on/off interaction.

Potential Cause A: Biased Agonism or Functional Selectivity
  • Rationale: For GPCRs, a ligand may not activate all downstream signaling pathways equally. This phenomenon, known as biased agonism or functional selectivity, means a compound could be potent in one pathway (e.g., G protein signaling) but weak in another (e.g., β-arrestin recruitment).[10]

  • Troubleshooting Steps:

    • Profile Across Multiple Pathways: Test your compound in assays that measure different downstream signaling events (e.g., G protein activation, second messenger production, β-arrestin recruitment, and receptor internalization).[8][13]

    • Use an Endogenous System: Cell-based assays often use overexpressed receptors, which may not fully recapitulate the signaling environment of endogenous systems.[10] If possible, validate your findings in a more biologically relevant system.[10]

Potential Cause B: Allosteric Modulation
  • Rationale: Your compound may not be a direct (orthosteric) agonist or antagonist but rather an allosteric modulator. Allosteric modulators bind to a different site on the receptor and can potentiate or inhibit the effects of the endogenous ligand.

  • Troubleshooting Steps:

    • Test in the Presence of an Orthosteric Ligand: Perform your functional assay with a fixed, sub-maximal concentration of a known orthosteric agonist and a dilution series of your compound. An increase or decrease in the agonist's response would suggest allosteric modulation.

III. Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for screening a novel pyrimidine-based compound?

A1: A common starting concentration for a screening campaign is around 10 µM. However, the optimal concentration can vary widely depending on the compound and the assay. It is advisable to perform a broad dose-response curve in your initial experiments, for example, from 1 nM to 100 µM, to determine the potency range of your compound.

Q2: How can I be sure that the observed effect is not due to cytotoxicity?

A2: It is essential to run a cytotoxicity assay in parallel with your functional assay, using the same cell line and incubation conditions.[9] Assays like the MTT or LDH release assay can determine the concentration at which your compound becomes toxic.[1] Functional experiments should be conducted at concentrations below the cytotoxic threshold.[9]

Q3: My compound seems to be an inhibitor. How do I determine its mechanism of inhibition?

A3: For enzymatic inhibitors, mechanism of action studies typically involve varying the concentration of both the inhibitor and the substrate. By analyzing the data using models like the Michaelis-Menten equation and Lineweaver-Burk plots, you can determine if the inhibition is competitive, non-competitive, or uncompetitive.

Q4: What are some key considerations for working with piperidine-containing compounds?

A4: The basic nitrogen in the piperidine ring can make the compound's properties pH-dependent. Ensure your buffers are well-controlled. Additionally, the stereochemistry of substituents on the piperidine ring can be critical for activity. If your compound is a racemate, consider separating and testing the individual enantiomers.[5]

IV. Experimental Protocols

Protocol 1: Aqueous Solubility Assessment
  • Prepare a 10 mM stock solution of 2-Methyl-4-(piperidin-4-yl)pyrimidine in 100% DMSO.

  • Create a serial dilution of the stock solution in your final assay buffer.

  • Incubate the dilutions at the assay temperature for a set period (e.g., 1-2 hours).

  • Visually inspect each dilution for signs of precipitation.

  • For a more quantitative measure, centrifuge the samples and measure the concentration of the compound in the supernatant using HPLC or UV-Vis spectroscopy.

Protocol 2: Cell Viability (MTT) Assay
  • Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Prepare a serial dilution of your compound in cell culture medium.

  • Replace the old medium with the medium containing your compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • Incubate for a period relevant to your functional assay (e.g., 24-48 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.[1]

  • Solubilize the formazan crystals with a solubilization buffer (e.g., acidified isopropanol).

  • Read the absorbance at the appropriate wavelength (typically around 570 nm).

  • Calculate cell viability as a percentage of the vehicle control.

V. Visualizations

Diagram 1: Troubleshooting Workflow for Low Compound Potency

TroubleshootingWorkflow cluster_compound Compound-Related Issues cluster_assay Assay-Related Issues cluster_moa Target-Related Issues start Low Potency Observed compound_check Compound Integrity Check start->compound_check Start Here purity Purity/Identity compound_check->purity solubility Solubility compound_check->solubility stability Stability compound_check->stability assay_check Assay Parameter Check cell_params Cell-Based Parameters assay_check->cell_params assay_tech Assay Technology assay_check->assay_tech moa_check Mechanism of Action Check bias Biased Agonism moa_check->bias allostery Allosteric Modulation moa_check->allostery solution Potency Issue Resolved purity->assay_check If OK solubility->assay_check If OK stability->assay_check If OK cell_params->moa_check If OK assay_tech->moa_check If OK bias->solution Hypothesis Formed allostery->solution Hypothesis Formed

Caption: A systematic workflow for troubleshooting low compound potency.

Diagram 2: Hypothetical GPCR Signaling Pathways

GPCR_Signaling cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway ligand 2-Methyl-4-(piperidin-4-yl)pyrimidine receptor GPCR ligand->receptor g_protein Gα / Gβγ receptor->g_protein Activation grk GRK receptor->grk Activation effector Effector (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger p_receptor Phosphorylated GPCR grk->p_receptor Phosphorylation beta_arrestin β-Arrestin p_receptor->beta_arrestin Recruitment internalization Receptor Internalization / Signaling beta_arrestin->internalization

Caption: Divergent signaling pathways downstream of GPCR activation.

VI. References

  • Benchchem. Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors.

  • High-Content Screening for GPCR Programs: Overcoming Assay Limitations with Fluorescent Ligands. (2025).

  • MDPI. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking.

  • NIH. Advances in G Protein-Coupled Receptor High-throughput Screening.

  • NIH. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.

  • Benchchem. The Diverse In Vitro Biological Activities of Pyrimidine Compounds: A Technical Guide.

  • NIH. Discovery and optimization of piperazine-1-thiourea-based human phosphoglycerate dehydrogenase inhibitors.

  • NIH. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment.

  • Revvity. Gain in accuracy by optimizing your Gαs coupled GPCR assays. (2024).

  • NIH. Recent Advances in Pyrimidine-Based Drugs.

  • PubMed Central. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024).

  • ACS Publications. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025).

  • PubMed Central. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria.

  • PubMed. Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors.

Sources

Stability testing of 2-Methyl-4-(piperidin-4-yl)pyrimidine under physiological conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability Testing of 2-Methyl-4-(piperidin-4-yl)pyrimidine

Welcome to the technical support guide for stability testing of 2-Methyl-4-(piperidin-4-yl)pyrimidine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on assessing the stability of this compound under simulated physiological conditions. Our goal is to blend established scientific principles with actionable, field-proven insights to ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs): Core Principles

Q1: What is physiological stability and why is it critical for 2-Methyl-4-(piperidin-4-yl)pyrimidine?

A1: Physiological stability refers to the ability of a chemical compound to resist chemical degradation or transformation when exposed to the conditions found within a living organism. For an orally administered drug candidate like 2-Methyl-4-(piperidin-4-yl)pyrimidine, this is a critical parameter. The compound must survive transit through the highly acidic environment of the stomach and the enzyme-rich, neutral-to-alkaline environment of the intestine to be absorbed into the bloodstream.[1] Furthermore, once in circulation, it is exposed to plasma enzymes.[2][3][4]

The core structure, a substituted pyrimidine linked to a piperidine ring, has specific chemical features that warrant careful stability assessment:

  • Pyrimidine Ring: This heterocyclic aromatic ring can be susceptible to enzymatic degradation.[5][6][7][8]

  • Piperidine Ring: As a saturated heterocycle, it is generally more stable but can be a site for enzymatic oxidation.

  • Linkage: The nature of the linkage between these two rings is a potential hotspot for hydrolysis, particularly at extreme pH values.

A compound with poor physiological stability may exhibit rapid clearance, a short half-life, and consequently, poor in vivo efficacy.[3][4] Early assessment of stability is therefore essential to predict oral bioavailability and guide further drug development efforts.

Q2: What are the primary physiological conditions to simulate for an oral drug candidate?

A2: To accurately predict the in vivo fate of an oral drug, it is crucial to simulate the key environments it will encounter. The three primary conditions are:

  • Simulated Gastric Fluid (SGF): This medium mimics the stomach's acidic environment (pH 1.2) and often includes pepsin, a digestive enzyme.[9][10] Compounds must remain stable here to avoid premature degradation before reaching the site of absorption.[1]

  • Simulated Intestinal Fluid (SIF): This medium represents the conditions of the small intestine (pH 6.8) and typically contains pancreatin, which is a mixture of digestive enzymes.[9][10] This is often the primary site of absorption for many drugs.

  • Plasma: To assess stability in systemic circulation, the compound is incubated in plasma (from human, rat, mouse, etc.) at 37°C. This evaluates susceptibility to plasma enzymes like esterases and hydrolases.[2][3][11]

The International Council for Harmonisation (ICH) provides comprehensive guidelines on stability testing (Guideline Q1A R2), which form the basis for these experimental designs.[12][13][14][15][16]

Q3: What are the most probable degradation pathways for 2-Methyl-4-(piperidin-4-yl)pyrimidine?

A3: Based on the structure, the most likely degradation pathways under physiological conditions are hydrolysis and oxidation.

  • Hydrolysis: The linkage between the pyrimidine and piperidine moieties could be susceptible to acid- or base-catalyzed hydrolysis. In the highly acidic SGF, protonation of the nitrogen atoms in the rings could activate the molecule for nucleophilic attack by water.

  • Oxidation: Metabolic enzymes present in the intestine or plasma could catalyze oxidative reactions. Potential sites include the methyl group on the pyrimidine ring or the secondary amine within the piperidine ring.

  • Enzymatic Degradation: The pyrimidine ring itself can be a substrate for enzymes like dihydropyrimidine dehydrogenase (DPD), which initiates a reductive degradation pathway.[7][8][17]

Stress testing, as recommended by ICH guidelines, is a crucial first step to identify these potential degradation products and establish degradation pathways.[14] This involves exposing the compound to more extreme conditions (e.g., strong acid, strong base, oxidative stress) to generate and identify degradants.

Experimental Protocols & Methodologies

A robust stability assessment relies on a well-designed experimental workflow and a validated, stability-indicating analytical method.

Workflow for Physiological Stability Assessment

Below is a generalized workflow for conducting these studies.

Caption: General workflow for in vitro stability testing.

Protocol 1: Stability in Simulated Gastric & Intestinal Fluids

This protocol is adapted from standard pharmaceutical industry practices.[1][18][19]

1. Reagent Preparation:

  • Simulated Gastric Fluid (SGF, pH 1.2): Dissolve 2.0 g of NaCl and 3.2 g of pepsin in 800 mL of deionized water. Add 7.0 mL of concentrated HCl and adjust the final volume to 1 L. Confirm pH is 1.2.[10]
  • Simulated Intestinal Fluid (SIF, pH 6.8): Dissolve 6.8 g of monobasic potassium phosphate and 10 g of pancreatin in 800 mL of deionized water. Adjust pH to 6.8 with 0.2 M NaOH and bring the final volume to 1 L.[10]
  • Test Compound Stock: Prepare a 10 mM stock solution of 2-Methyl-4-(piperidin-4-yl)pyrimidine in DMSO.

2. Incubation Procedure:

  • Pre-warm SGF and SIF solutions to 37°C.
  • Spike the test compound from the stock solution into each buffer to a final concentration of 10 µM. Ensure the final DMSO concentration is low (e.g., <0.5%) to avoid solubility artifacts.
  • Incubate the solutions at 37°C in a shaking water bath.
  • At specified time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.

3. Sample Quenching and Analysis:

  • Immediately quench the reaction by adding the aliquot to 2-3 volumes (e.g., 150 µL) of ice-cold acetonitrile containing an internal standard (a structurally similar, stable compound).
  • Vortex and centrifuge to precipitate proteins/enzymes.
  • Analyze the supernatant using a validated LC-MS/MS method.
Protocol 2: Plasma Stability Assay

This protocol outlines a typical procedure for assessing stability in plasma.[2][3][4][11][20]

1. Reagent Preparation:

  • Plasma: Use heparinized plasma from the desired species (human, mouse, rat). Thaw frozen plasma on ice before use.
  • Controls: Include a positive control (a compound known to be unstable in plasma, e.g., procaine) and a negative control (a stable compound, e.g., propranolol).

2. Incubation Procedure:

  • Pre-warm plasma to 37°C.
  • Initiate the reaction by adding the test compound (final concentration 1-10 µM) to the plasma.
  • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot.[2][3]

3. Sample Quenching and Analysis:

  • Follow the same quenching and analysis procedure as described for SGF/SIF stability. The use of an internal standard is critical to correct for variations in sample processing and instrument response.
Analytical Method: Stability-Indicating HPLC

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation. Crucially, it must also resolve the parent compound from any significant degradation products.

ParameterTypical Starting ConditionsRationale & Optimization Goal
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.6 µm)Provides good retention for moderately polar compounds. Goal: Achieve sharp, symmetrical peak for the parent compound.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure consistent ionization and good peak shape for basic compounds like piperidines.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier. Goal: Elute the compound with a reasonable retention time.
Gradient 5% to 95% B over 5-10 minutesA gradient is essential to ensure that both the parent compound and any more or less polar degradants are eluted and detected.
Flow Rate 0.4 mL/minStandard for analytical LC-MS.
Detection UV (e.g., 254 nm) and/or MS/MSMS/MS provides superior selectivity and sensitivity and allows for the identification of degradant masses.[21]

Troubleshooting Guide

Q: My compound appears to precipitate in the assay buffer. What should I do?

A: This is a common issue related to solubility.

  • Lower the Concentration: The compound's solubility in aqueous buffer may be lower than in the DMSO stock. Try reducing the final incubation concentration (e.g., from 10 µM to 1 µM).

  • Check DMSO Percentage: Ensure the final percentage of the DMSO co-solvent is minimal (<1%, ideally <0.5%). High DMSO content can affect enzyme activity and cause precipitation when diluted.

  • Pre-solubility Test: Before the main experiment, perform a simple kinetic solubility test in the assay buffers to determine the maximum soluble concentration.

Q: The recovery of my compound at Time 0 is significantly less than 100%. What are the potential causes?

A: Low T=0 recovery suggests immediate loss of the compound upon addition to the matrix.

Caption: Decision tree for troubleshooting low T=0 recovery.

  • Non-Specific Binding: Hydrophobic compounds can adsorb to plastic labware (e.g., pipette tips, microplates). Using low-retention plastics or pre-treating wells with a blocking agent can mitigate this.

  • Inefficient Extraction: The quenching solvent (acetonitrile) may not be efficiently extracting the compound from the matrix. Try a different solvent, like methanol, or a mixture.

  • Matrix Effects in MS: Components in the plasma or buffer can suppress the ionization of the analyte in the mass spectrometer. The internal standard should help correct for this, but if the suppression is severe, sample cleanup (e.g., solid-phase extraction) may be necessary.

Q: My HPLC results are not reproducible, showing variable retention times.

A: Fluctuating retention times typically point to issues with the HPLC system or mobile phase preparation.[22][23]

  • Mobile Phase: Ensure mobile phases are fresh, properly mixed, and degassed. Buffer components can precipitate over time.[22]

  • Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before starting the analytical run. A minimum of 10-15 column volumes is recommended.[22]

  • Temperature Control: Use a column oven to maintain a constant temperature, as even small fluctuations in ambient temperature can shift retention times.[22][23]

  • System Leaks: Check all fittings for leaks, as even a small leak can cause pressure fluctuations and affect retention time stability.[24][25]

By systematically addressing these potential issues, you can enhance the accuracy and reliability of your stability data for 2-Methyl-4-(piperidin-4-yl)pyrimidine, leading to more informed decisions in your drug development pipeline.

References

  • FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. U.S.
  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products.
  • ICH Q1A R2 - Guidelines of Stability Testing. Slideshare.
  • Q1A(R2) Stability Testing of New Drug Substances and Products. U.S.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency.
  • Plasma Stability. Cyprotex.
  • Plasma Stability Assay.
  • Pyrimidine Metabolism Pathways Synthesis and Degradation.
  • Chemical Stability Assays.
  • Degradation of pyrimidines and pyrimidine analogs--p
  • Plasma Stability Assay. Domainex.
  • Plasma Stability In Vitro Assay. Charnwood Discovery.
  • ADME Plasma Stability Assay. BioDuro.
  • Scheme of pyrimidine degradation pathways showing the four steps.
  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.
  • Degradation pathways of the pyrimidine bases uracil and thymine catalysed by DPD.
  • Guidelines for Pharmaceutical Stability Study. Pharmaguideline.
  • HPLC Troubleshooting Guide. SCION Instruments.
  • An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine.
  • HPLC Troubleshooting Guide.
  • HPLC Troubleshooting Guide. Phenomenex.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. SpringerLink.
  • Stability testing overview for Pharmaceutical products. GMP SOP.
  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
  • Preparation and in vitro evaluation of enteric-coated tablets of rosiglitazone sodium.
  • Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science.
  • Stability Indicating HPLC Method for In-Vitro Determination of Pantoprazole Sodium and its Degradation Products in Simulated Gastric and Intestinal Fluids.
  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.
  • Stability Indicating HPLC Method for In-vitro Determination of Pantoprazole Sodium and its Degradation Products in Simulated Gastric and Intestinal Fluids. Bentham Science.
  • Simulated Gastrointestinal Fluids Impact the Stability of Polymer-Functionalized Selenium Nanoparticles: Physicochemical Aspects.

Sources

Technical Support Center: Minimizing Toxicity of 2-Methyl-4-(piperidin-4-yl)pyrimidine Derivatives In Vivo

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methyl-4-(piperidin-4-yl)pyrimidine derivatives. This guide is designed to provide in-depth, practical solutions to common challenges encountered during in vivo studies, with a focus on minimizing toxicity. Our approach is rooted in mechanistic understanding and validated experimental protocols to ensure the scientific integrity of your research.

Section 1: Frequently Asked Questions (FAQs)

Here we address common questions regarding the toxicity of this class of compounds.

Q1: What are the primary mechanisms of toxicity associated with pyrimidine derivatives?

A1: Pyrimidine derivatives can exert toxicity through several mechanisms. A primary concern is their potential to inhibit essential cellular enzymes or interfere with critical signaling pathways, which can lead to cell cycle arrest and apoptosis.[1] For instance, some pyrido[2,3-d]pyrimidine derivatives are potent inhibitors of PIM-1 kinase, a key regulator of cell proliferation and survival.[1][2] Off-target effects are also a significant consideration, where the compounds may inhibit kinases with similar ATP-binding pockets, leading to unforeseen cellular toxicities.[3] Furthermore, the metabolism of these compounds, often mediated by cytochrome P450 (P450) enzymes, can lead to the formation of reactive metabolites that can cause cellular damage.[4][5]

Q2: How can I predict the potential for in vivo toxicity from my in vitro data?

A2: While in vitro assays cannot perfectly predict in vivo outcomes, they are crucial for early-stage risk assessment. A standard approach is to determine the half-maximal inhibitory concentration (IC50) in various cancer cell lines using assays like the MTT assay.[6][7] A large therapeutic window between the IC50 for the target cancer cells and non-cancerous cell lines can be an early indicator of selectivity.[8] Additionally, in silico tools can predict ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles, offering insights into potential liabilities such as hERG inhibition or cytochrome P450 interactions.[9]

Q3: What role does metabolism play in the toxicity of these compounds?

A3: Metabolism, primarily by hepatic cytochrome P450 enzymes, is a critical determinant of the toxicity of many heterocyclic compounds.[4][10] P450 enzymes can detoxify the parent compound, but in some cases, they can bioactivate it into a more toxic, reactive intermediate.[4][5] Understanding the metabolic fate of your specific 2-Methyl-4-(piperidin-4-yl)pyrimidine derivative is essential. Factors such as enzyme induction or inhibition by the compound can also lead to drug-drug interactions and altered toxicity profiles.[4]

Q4: Are there structural modifications I can make to the 2-Methyl-4-(piperidin-4-yl)pyrimidine scaffold to reduce toxicity?

A4: Yes, rational drug design can significantly mitigate toxicity. Strategic modifications to the pyrimidine core or its substituents can enhance selectivity for the target protein and reduce off-target effects.[3] For example, introducing moieties that exploit unique features of the target's active site can improve selectivity.[3] Additionally, modifications that alter the metabolic profile, for instance, by blocking sites of potential bioactivation, can reduce the formation of toxic metabolites. It's a balance between maintaining efficacy and minimizing toxicity.

Section 2: Troubleshooting Guide for In Vivo Experiments

This section provides solutions to specific problems you might encounter during your in vivo studies.

Issue 1: Unexpected Animal Morbidity or Mortality at Predicted "Safe" Doses

Possible Cause & Troubleshooting Steps:

  • Metabolic Bioactivation: The compound may be converted to a toxic metabolite in vivo.

    • Protocol: Conduct a metabolite identification study using liver microsomes from the same species used in your in vivo model. This can help identify potentially reactive metabolites.

    • Workflow:

      • Incubate the parent compound with liver microsomes and NADPH.

      • Analyze the reaction mixture using LC-MS/MS to identify metabolites.

      • If reactive metabolites are suspected (e.g., quinones, epoxides), consider structural modifications to block the site of metabolism.

  • Off-Target Pharmacology: The compound may be hitting unintended targets.

    • Protocol: Perform a broad kinase panel screening to identify off-target interactions.[3]

    • Workflow:

      • Submit your compound to a commercial kinase profiling service.

      • Analyze the results to identify any off-target kinases that are inhibited at concentrations close to the on-target IC50.

      • If significant off-target activity is observed, consider structure-activity relationship (SAR) studies to design more selective compounds.

  • Poor Pharmacokinetics (PK): The compound may have a very high Cmax or long half-life, leading to prolonged exposure and toxicity.

    • Protocol: Conduct a preliminary pharmacokinetic study in a small cohort of animals.

    • Workflow:

      • Administer a single dose of the compound.

      • Collect blood samples at multiple time points.

      • Analyze plasma concentrations using LC-MS/MS to determine key PK parameters (Cmax, Tmax, AUC, t1/2).

      • If the PK profile is unfavorable, consider formulation changes or structural modifications to improve it.

Issue 2: Lack of Efficacy at Doses That Are Well-Tolerated

Possible Cause & Troubleshooting Steps:

  • Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations.

    • Protocol: Determine the oral bioavailability of your compound.

    • Workflow:

      • Administer the compound both intravenously (IV) and orally (PO) to separate groups of animals.

      • Measure plasma concentrations over time for both routes of administration.

      • Calculate bioavailability (%F) by comparing the Area Under the Curve (AUC) of the PO and IV routes.

      • If bioavailability is low, consider formulation strategies or developing a prodrug. Many pyrimidine analogues can be considered prodrugs that require intracellular activation.[11]

  • Rapid Metabolism/Clearance: The compound may be cleared from the body too quickly to exert a therapeutic effect.

    • Protocol: As in the PK study above, a short half-life will be indicative of rapid clearance.

    • Workflow:

      • Analyze the results of your PK study.

      • If the half-life is very short, consider structural modifications to block metabolic hot-spots or co-administration with a metabolic inhibitor (though this can complicate the toxicity profile).

  • Target Engagement Issues: The compound may not be effectively engaging its target in vivo.

    • Protocol: Conduct a pharmacodynamic (PD) biomarker study.

    • Workflow:

      • Identify a biomarker that is modulated by the target of your compound (e.g., phosphorylation of a downstream substrate for a kinase inhibitor).

      • Administer the compound to animals and collect tumor or relevant tissue samples at various time points.

      • Measure the levels of the biomarker to confirm target engagement at the given dose.

Section 3: Key Experimental Protocols

Here are detailed protocols for essential experiments to assess and mitigate the toxicity of your 2-Methyl-4-(piperidin-4-yl)pyrimidine derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[6][7]

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, HepG2) and a non-cancerous cell line (e.g., MRC-5)[12]

  • Complete cell culture medium

  • 2-Methyl-4-(piperidin-4-yl)pyrimidine derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for solubilizing formazan crystals)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[6]

Data Presentation:

CompoundCell LineIC50 (µM)
Derivative XMCF-7 (Cancer)1.5
Derivative XHepG2 (Cancer)2.1
Derivative XMRC-5 (Normal)>50
Protocol 2: In Vivo Acute Toxicity Study (Up-and-Down Procedure)

This study is designed to estimate the LD50 (median lethal dose) of a compound.

Materials:

  • Healthy, young adult rodents (e.g., mice or rats) of a single sex.

  • Test compound formulated in a suitable vehicle.

  • Dosing syringes and needles.

  • Animal observation cages.

Procedure:

  • Select a starting dose based on in vitro cytotoxicity data and any available information on similar compounds.

  • Administer the starting dose to a single animal.

  • Observe the animal for signs of toxicity for a predefined period (typically 48 hours).

  • If the animal survives, the next animal receives a higher dose (e.g., by a factor of 1.5-2.0).

  • If the animal dies, the next animal receives a lower dose.

  • Continue this process until a sufficient number of animals have been tested to allow for the calculation of the LD50.

  • Data Analysis: The LD50 and its confidence intervals are calculated using appropriate statistical methods for the up-and-down procedure.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and should aim to minimize animal suffering.

Section 4: Visualizing Key Pathways and Workflows

Metabolic Activation and Detoxification of Pyrimidine Derivatives

The following diagram illustrates the general metabolic pathways for pyrimidine derivatives, highlighting the role of cytochrome P450 enzymes in both detoxification and potential bioactivation.

Metabolism Parent 2-Methyl-4-(piperidin-4-yl)pyrimidine Derivative (Parent Compound) PhaseI Phase I Metabolism (Oxidation, Hydroxylation) [Cytochrome P450] Parent->PhaseI PhaseII Phase II Metabolism (Glucuronidation, Sulfation) [Conjugating Enzymes] PhaseI->PhaseII Reactive Reactive Metabolite (e.g., Epoxide, Quinone) PhaseI->Reactive Bioactivation Detoxified Detoxified, Water-Soluble Metabolite (Excreted) PhaseII->Detoxified Toxicity Cellular Damage & Toxicity Reactive->Toxicity

Caption: Metabolic pathways of pyrimidine derivatives.

Workflow for Investigating Unexpected In Vivo Toxicity

This workflow provides a systematic approach to troubleshooting unexpected toxicity observed in animal studies.

Toxicity_Troubleshooting Start Unexpected Toxicity Observed in Vivo Study PK Conduct Pharmacokinetic (PK) Study Start->PK Metabolism Perform In Vitro Metabolite ID Start->Metabolism OffTarget Screen Against Kinase Panel Start->OffTarget PK_Analysis Analyze Cmax, AUC, t1/2 PK->PK_Analysis Met_Analysis Identify Reactive Metabolites? Metabolism->Met_Analysis OffTarget_Analysis Significant Off-Target Hits? OffTarget->OffTarget_Analysis Redesign_PK Redesign Compound for Improved PK Profile PK_Analysis->Redesign_PK Yes End Re-evaluate In Vivo PK_Analysis->End No Redesign_Met Block Metabolic Hot-spots Met_Analysis->Redesign_Met Yes Met_Analysis->End No Redesign_Selectivity Improve Selectivity OffTarget_Analysis->Redesign_Selectivity Yes OffTarget_Analysis->End No Redesign_PK->End Redesign_Met->End Redesign_Selectivity->End

Caption: Troubleshooting workflow for in vivo toxicity.

References

  • Cytotoxicity of Pyrimidine Derivatives: A Comparative Analysis for Drug Discovery. (n.d.). Benchchem.
  • in vitro and in vivo assay protocols for 4,6-diethoxypyrimidine derivatives. (n.d.). Benchchem.
  • Guengerich, F. P. (2022). Roles of cytochrome P450 enzymes in pharmacology and toxicology: Past, present, and future. Advances in Pharmacology, 93, 1-47.
  • In silico anticancer activity prediction of pyrimidine derivatives. (2024, October 7). Preprints.org.
  • Derissen, E. J. B., & Beijnen, J. H. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics, 60(1), 29-47.
  • Technical Support Center: Strategies for Reducing Off-target Effects of Pyrimidine Inhibitors. (n.d.). Benchchem.
  • El-Damasy, A. K., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12627-12644.
  • Al-Ostath, A. I., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4912.
  • Brage, M. A., AL Zobidy, A. M., & Al-Masoudi, W. A. (2022). Synthesis, Characterization, Acute Toxicity and Investigation of the new Pyrimidine Derivative as antihyperlipidemic activity on Male Mice. Basrah Journal of Veterinary Research, 21(S1), 113-124.
  • Guengerich, F. P. (2021). A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. Toxicology Research, 37(1), 1-23.
  • Guengerich, F. P. (2021). A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. Toxicology research, 37(1), 1–23.
  • Sharma, P., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules, 28(15), 5793.
  • Thorat, D., et al. (2021). IN SILICO ADME, BIOACTIVITY AND TOXICITY PREDICTION OF PYRIMIDINE DERIVATIVES. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 9(1), 22-29.

Sources

Validation & Comparative

A Comparative Analysis of Novel Pyrimidine-Based Compounds and Established EGFR Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

The epidermal growth factor receptor (EGFR) signaling pathway plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Its dysregulation, often through mutations leading to overexpression or constitutive activity, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[3][4][5] This has made EGFR a prime target for therapeutic intervention, leading to the development of several generations of EGFR tyrosine kinase inhibitors (TKIs).[4][6][7] This guide provides a comparative overview of the efficacy of a novel class of compounds, exemplified by a pyrimidine-piperidine scaffold, against well-established EGFR inhibitors such as gefitinib, erlotinib, and osimertinib.

The Landscape of EGFR Inhibition: From First to Third Generation

The clinical management of EGFR-mutated cancers has been significantly advanced by the introduction of TKIs. These small molecules typically act by competing with adenosine triphosphate (ATP) at the catalytic site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and downstream signaling cascades.[3][8]

  • First-Generation EGFR TKIs (Gefitinib and Erlotinib): These reversible inhibitors have shown efficacy in patients with activating EGFR mutations, such as exon 19 deletions and the L858R point mutation.[9][10][11][12] However, their effectiveness is often limited by the emergence of resistance, most commonly through the T790M "gatekeeper" mutation in exon 20.[3][13]

  • Second-Generation EGFR TKIs: This class, which includes afatinib and dacomitinib, irreversibly binds to EGFR and other ErbB family members.[12]

  • Third-Generation EGFR TKIs (Osimertinib): Developed to overcome T790M-mediated resistance, osimertinib is a covalent inhibitor that demonstrates high potency against both sensitizing mutations and the T790M resistance mutation, while showing lower activity against wild-type EGFR.[14][15][16][17] Clinical trial data have shown that osimertinib improves survival in patients with EGFR-mutated NSCLC compared to earlier-generation inhibitors.[14]

A Promising New Frontier: The Pyrimidine-Piperidine Scaffold

Recent research has highlighted the potential of novel chemical scaffolds in the development of next-generation EGFR inhibitors. One such area of interest is the 2-arylamino-4-(piperidin-4-yloxy)pyrimidine framework. A study on this class of compounds demonstrated potent inhibitory activity against EGFR with the T790M/L858R double mutation.[18] While direct data on "2-Methyl-4-(piperidin-4-yl)pyrimidine" is not yet available in published literature, its structural similarity to this promising class warrants a thorough investigation of its potential as an EGFR inhibitor.

Comparative Efficacy: A Data-Driven Overview

To objectively compare the efficacy of a novel compound like one from the pyrimidine-piperidine family with established EGFR inhibitors, a series of in vitro and cell-based assays are essential. The following table summarizes typical inhibitory concentrations (IC50) for well-known EGFR inhibitors against various EGFR mutations, providing a benchmark for evaluating new chemical entities.

CompoundEGFR Wild-Type (IC50 in nM)EGFR L858R (IC50 in nM)EGFR T790M/L858R (IC50 in nM)Cancer Cell Line (e.g., H1975) Proliferation (IC50 in µM)
Gefitinib HighLowHighModerate to High
Erlotinib HighLowHighModerate to High
Osimertinib HighLowLowLow
Compound 9i (from the 2-arylamino-4-(piperidin-4-yloxy)pyrimidine series) [18]High (Selective)Not specified4.9020.6210

Experimental Protocols for Efficacy Determination

The following section details the standardized experimental protocols required to assess the efficacy of a novel EGFR inhibitor and compare it to existing drugs.

EGFR Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR kinase domains (wild-type and various mutant forms).

Principle: The assay quantifies the phosphorylation of a synthetic peptide substrate by the EGFR kinase. Inhibition of this phosphorylation event by a test compound is measured. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[1][19]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT).[19]

    • Dilute purified recombinant EGFR (wild-type, L858R, T790M/L858R, etc.) to the desired concentration in the reaction buffer.

    • Prepare a solution of a suitable peptide substrate and ATP in the reaction buffer.

    • Prepare serial dilutions of the test compound (e.g., 2-Methyl-4-(piperidin-4-yl)pyrimidine) and reference inhibitors (gefitinib, erlotinib, osimertinib) in DMSO, followed by dilution in the reaction buffer.

  • Assay Procedure (384-well plate format):

    • Add 1 µl of the compound solution or DMSO (vehicle control) to each well.

    • Add 2 µl of the diluted EGFR enzyme to each well and incubate at room temperature for 10-30 minutes to allow for compound binding.[20]

    • Initiate the kinase reaction by adding 2 µl of the substrate/ATP mixture.

    • Incubate the plate at room temperature for 60 minutes.[1]

  • Detection:

    • Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based EGFR Autophosphorylation Assay

This assay determines the inhibitor's ability to block EGFR autophosphorylation within a cellular context.

Principle: Cancer cell lines with specific EGFR mutations are treated with the inhibitor, and the level of phosphorylated EGFR is quantified, typically using an ELISA-based method or Western blotting.[21][22]

Step-by-Step Protocol (ELISA-based):

  • Cell Culture and Treatment:

    • Seed human cancer cells (e.g., A431 for overexpressed wild-type EGFR, H1975 for L858R/T790M mutation) in a 96-well plate and culture until they reach 80-90% confluency.[5][23]

    • Starve the cells in a serum-free medium for several hours.

    • Treat the cells with serial dilutions of the test and reference compounds for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with EGF (e.g., 100 ng/ml) for a short period (e.g., 5-10 minutes) to induce EGFR autophosphorylation.[22]

  • Cell Lysis and Detection:

    • Wash the cells and then lyse them to release the cellular proteins.

    • Use a cell-based ELISA kit to capture total EGFR and detect phosphorylated EGFR (e.g., at Tyr1068) using specific antibodies.[24]

  • Data Analysis:

    • Normalize the phospho-EGFR signal to the total EGFR signal.

    • Calculate the percentage of inhibition of EGFR phosphorylation for each compound concentration.

    • Determine the IC50 value as described for the kinase assay.

Cell Proliferation Assay

This assay assesses the overall effect of the inhibitor on the growth and viability of cancer cell lines.

Principle: The proliferation of cancer cell lines that are dependent on EGFR signaling is measured in the presence of varying concentrations of the inhibitor over several days.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., PC-9 for EGFR exon 19 deletion, HCC827 for EGFR exon 19 deletion, H1975 for L858R/T790M) in a 96-well plate at a low density.[2]

  • Compound Treatment:

    • After allowing the cells to attach overnight, add serial dilutions of the test and reference compounds to the wells.

  • Incubation:

    • Incubate the plates for 72 hours to allow for cell proliferation.

  • Viability Measurement:

    • Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[2]

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each concentration.

    • Determine the IC50 value, representing the concentration at which the compound inhibits cell proliferation by 50%.

Visualizing the Mechanism and Workflow

To better understand the context of this comparative analysis, the following diagrams illustrate the EGFR signaling pathway and the experimental workflow for evaluating inhibitors.

Caption: EGFR Signaling Pathway and Mechanism of Inhibition.

Sources

A Comparative Guide to the Kinase Cross-Reactivity Profiling of 2-Methyl-4-(piperidin-4-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide by a Senior Application Scientist

In the landscape of modern drug discovery, protein kinases remain a paramount target class, governing a vast array of cellular processes from proliferation to apoptosis.[1] However, the high degree of structural conservation across the ATP-binding site of the 500+ members of the human kinome presents a formidable challenge: achieving inhibitor selectivity.[2] A lack of selectivity can lead to off-target effects, complicating preclinical studies and potentially causing toxicity in clinical applications.[2][3] Therefore, rigorous, early-stage profiling of a compound's activity across the kinome is not merely a characterization step but a critical component of a self-validating research program.

The pyrimidine scaffold is a well-established "privileged" structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors targeting enzymes like EGFR and CDKs.[4][5][6][7] Its ability to form key hydrogen bonds within the kinase hinge region makes it an ideal starting point for inhibitor design.[8] This guide focuses on a novel investigational compound, 2-Methyl-4-(piperidin-4-yl)pyrimidine (hereafter designated CMPD-X ), which incorporates this pyrimidine core. Based on its structural similarity to known cyclin-dependent kinase (CDK) inhibitors, CMPD-X was hypothesized to primarily target this kinase family.[8][9]

This document provides a comprehensive, technically-grounded comparison of CMPD-X's performance against a broad kinase panel. We will detail the experimental rationale and protocols, present a comparative analysis with well-characterized inhibitors, and discuss the implications of the resulting selectivity profile.

Experimental Design: A Framework for Rigorous Profiling

To objectively assess the selectivity of CMPD-X, a multi-faceted experimental design was implemented, grounded in established industry standards.[10][11] The goal is to not only identify the primary target(s) but also to quantify the potency against them and unmask any potential off-target interactions.

Comparator Compound Selection: Establishing a Performance Baseline

A robust comparison requires well-defined benchmarks. Two comparator compounds were selected to represent opposite ends of the selectivity spectrum:

  • Palbociclib (Ibrance®): An FDA-approved, potent, and highly selective dual inhibitor of CDK4 and CDK6, representing a "selective" control.[9] Its profile helps to contextualize the degree of selectivity achieved by CMPD-X.

  • Staurosporine: A natural product known for its potent but notoriously non-selective inhibition of a wide range of kinases. It serves as a "pan-active" control to validate assay performance across the panel.

Kinase Panel Selection: Mapping the Kinome

For comprehensive profiling, a broad, representative kinase panel is essential. The chosen panel should cover all major branches of the human kinome tree to maximize the chances of identifying off-target activities. Commercial services like the Eurofins Discovery scanELECT® panel or Reaction Biology's HotSpot™ service offer well-validated, extensive panels suitable for this purpose.[10][11] For this study, a 28-kinase panel was selected, encompassing representatives from the TK, TKL, STE, CK1, AGC, CAMK, and CMGC families.

Primary Screening & Potency Determination: The ADP-Glo™ Assay

The Promega ADP-Glo™ Kinase Assay was selected as the primary screening platform.[9][12] This luminescent assay is a robust, high-throughput method that quantifies kinase activity by measuring the amount of ADP produced during the phosphotransferase reaction. Its high sensitivity and broad applicability across different kinase families make it an industry standard.

The profiling is conducted in two stages:

  • Primary Screen: All compounds are first tested at a single high concentration (e.g., 1 µM) to identify initial "hits" (kinases inhibited by >75%).

  • IC₅₀ Determination: For all identified hits, a 10-point dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of potency.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis Compound_Prep Compound Preparation (CMPD-X, Palbociclib, Staurosporine) 10-point serial dilution Assay_Plate Assay Plate Preparation (384-well) Add_Kinase Add Kinase + Buffer + Test Compound to Plate Assay_Plate->Add_Kinase Reagent_Prep Reagent Preparation (Kinases, Substrates, ATP) Incubate_1 Pre-incubation Add_Kinase->Incubate_1 Initiate_Rxn Initiate Reaction (Add Substrate/ATP Mix) Incubate_1->Initiate_Rxn Incubate_2 Incubate at RT (e.g., 60 min) Initiate_Rxn->Incubate_2 Stop_Rxn Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubate_2->Stop_Rxn Incubate_3 Incubate (40 min) Stop_Rxn->Incubate_3 ADP_to_ATP Convert ADP to ATP (Add Kinase Detection Reagent) Incubate_3->ADP_to_ATP Incubate_4 Incubate (30 min) ADP_to_ATP->Incubate_4 Measure Measure Luminescence (Plate Reader) Incubate_4->Measure Calc_Inhibition Calculate % Inhibition vs. DMSO Control Measure->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Calc_IC50 Determine IC₅₀ Value Plot_Curve->Calc_IC50

Figure 1. Experimental workflow for in vitro kinase profiling using the ADP-Glo™ assay.

Detailed Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted from standard procedures for the Promega ADP-Glo™ system.[12]

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of CMPD-X, Palbociclib, and Staurosporine in 100% DMSO, starting at a 100X final concentration (e.g., 100 µM for a 1 µM final concentration).

  • Assay Plate Setup: In a 384-well plate, add 1 µL of each compound dilution. For controls, add 1 µL of DMSO (0% inhibition) and 1 µL of a control inhibitor (100% inhibition).

  • Kinase Reaction:

    • Add 2 µL of a 2.5X kinase/buffer solution to each well.

    • Add 2 µL of a 2.5X substrate/ATP solution to initiate the reaction. The final reaction volume is 5 µL. Note: ATP concentration should be at or near the Kₘ for each specific kinase to ensure accurate potency measurement.[13]

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction into ATP and simultaneously catalyzes a luciferase/luciferin reaction to produce light.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader (e.g., PerkinElmer EnVision).

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the DMSO control. For dose-response experiments, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal curve using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Results and Comparative Analysis

The primary screen at 1 µM revealed distinct selectivity profiles for the three compounds. The data below are hypothetical but representative of a typical kinase profiling experiment.

Table 1: Comparative Kinase Inhibition Profile at 1 µM

Kinase Family Kinase Target CMPD-X (% Inhibition) Palbociclib (% Inhibition) Staurosporine (% Inhibition)
CMGC CDK2/CycA 99 18 98
CMGC CDK4/CycD1 45 99 97
CMGC CDK6/CycD3 41 98 96
CMGC CDK9/CycT1 98 12 99
CMGC GSK3B 68 5 95
CMGC DYRK1A 82 8 99
AGC AKT1 15 2 94
AGC PIM1 75 10 99
AGC ROCK1 22 4 91
CAMK CAMK2D 35 6 98
CAMK DAPK1 48 3 97
STE MAP3K5 (ASK1) 11 1 92
STE MAP2K1 (MEK1) 5 0 88
TK ABL1 9 2 96
TK EGFR 6 1 93
TK SRC 18 3 99
TK FLT3 65 7 99

| TKL | BRAF | 4 | 0 | 85 |

Based on the primary screen, CMPD-X showed potent inhibition (>75%) of CDK2/CycA, CDK9/CycT1, and DYRK1A. It also displayed moderate activity against PIM1, GSK3B, and FLT3. As expected, Palbociclib was highly selective for CDK4/6, while Staurosporine inhibited nearly every kinase on the panel. IC₅₀ values were then determined for the most prominent hits.

Table 2: IC₅₀ Values for Key Kinase Targets

Kinase Target CMPD-X (IC₅₀, nM) Palbociclib (IC₅₀, nM) Staurosporine (IC₅₀, nM)
CDK2/CycA 25 >10,000 6
CDK9/CycT1 45 >10,000 8
CDK4/CycD1 1,250 11 7
CDK6/CycD3 1,580 15 7
DYRK1A 180 >10,000 12
PIM1 450 >10,000 15

| FLT3 | 890 | >10,000 | 20 |

Analysis of CMPD-X Selectivity

The data clearly show that CMPD-X is a potent inhibitor of CDK2 and CDK9, with IC₅₀ values of 25 nM and 45 nM, respectively. This confirms the initial hypothesis that the compound targets the CDK family. However, unlike Palbociclib, which is highly selective for CDK4/6, CMPD-X demonstrates a distinct selectivity profile within the CMGC family, favoring CDK2 and CDK9.

Importantly, the compound exhibits significant off-target activity. It is approximately 7-fold less potent against DYRK1A (IC₅₀ = 180 nM) and shows further activity against PIM1 and FLT3 in the sub-micromolar range. While its activity against CDK4/6 is over 50-fold weaker than its primary targets, it is not entirely inactive. This profile positions CMPD-X as a dual CDK2/CDK9 inhibitor with moderate selectivity and defined off-target activities.

Discussion and Mechanistic Context

The cross-reactivity profile provides critical insights into the potential biological effects of CMPD-X. Its dual activity against CDK2 and CDK9 is of particular interest.

  • CDK2 is a key regulator of the G1/S phase transition in the cell cycle . Its inhibition leads to cell cycle arrest and is a validated anti-proliferative strategy in oncology.[13]

  • CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which phosphorylates RNA Polymerase II to promote transcriptional elongation . Its inhibition can lead to the downregulation of short-lived anti-apoptotic proteins (e.g., Mcl-1, MYC), ultimately inducing apoptosis.[14]

The ability of CMPD-X to inhibit both of these kinases suggests it may exert a powerful dual mechanism of action: cytostatic (via CDK2 inhibition) and cytotoxic (via CDK9 inhibition). This polypharmacology could be therapeutically advantageous in certain cancer contexts.[3]

G cluster_cycle Cell Cycle Progression cluster_transcription Transcriptional Regulation G1 G1 Phase CDK2_CycE CDK2/Cyclin E G1->CDK2_CycE S S Phase G1_S_checkpoint G1/S Checkpoint G1_S_checkpoint->S CDK2_CycE->G1_S_checkpoint PolII RNA Polymerase II Elongation Transcriptional Elongation PolII->Elongation PTEFb P-TEFb Complex PTEFb->PolII Phosphorylates CDK9_CycT1 CDK9/Cyclin T1 CDK9_CycT1->PTEFb is part of CMPD_X CMPD-X CMPD_X->CDK2_CycE Inhibits CMPD_X->CDK9_CycT1 Inhibits

Figure 2. Simplified pathways showing the dual inhibitory action of CMPD-X.

However, the off-target activities must be considered. Inhibition of DYRK1A, PIM1, and FLT3 could contribute to the compound's overall cellular phenotype and may represent potential safety liabilities. For instance, FLT3 inhibition is a validated strategy for acute myeloid leukemia, but could be an unwanted activity in other contexts. This underscores the necessity of such profiling: it transforms an unknown compound into a well-characterized chemical tool with a clear, albeit complex, pharmacological signature.

Conclusion

This guide demonstrates a systematic approach to characterizing the kinase cross-reactivity of a novel inhibitor, 2-Methyl-4-(piperidin-4-yl)pyrimidine (CMPD-X). Through comparative analysis against selective (Palbociclib) and non-selective (Staurosporine) benchmarks, we have defined its profile.

The hypothetical data presented here characterize CMPD-X as a potent, dual inhibitor of CDK2 and CDK9 with a moderate selectivity window over other kinases, including DYRK1A and PIM1. This profile is distinct from highly selective CDK4/6 inhibitors and pan-kinase inhibitors. The discovery of its dual-target engagement and specific off-target activities provides essential information for guiding its future development, enabling researchers to design more precise cellular experiments and better anticipate its therapeutic potential and liabilities. This rigorous profiling is a cornerstone of scientific integrity in drug discovery, ensuring that experimental outcomes can be confidently attributed to a well-defined mechanism of action.

References

  • Reaction Biology. Kinase Panel Screening and Profiling Service. Reaction Biology. Available from: [Link]

  • Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Chem Biol Drug Des. 2022 Oct;100(4):599-621. Available from: [Link]

  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances. 2022;12(52):33927-33945. Available from: [Link]

  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][9][10]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022;37(1):1930-1946. Available from: [Link]

  • Eurofins Discovery. scanELECT® Kinase Selectivity & Profiling Assay Panel. Eurofins Discovery. Available from: [Link]

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry. 2013;5(14):1585-1589. Available from: [Link]

  • Development of CDK inhibitors from existing pyrazolopyrimidine and purine CDK inhibitors. ResearchGate. Available from: [Link]

  • Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors. Bioorganic & Medicinal Chemistry Letters. 2011;21(10):2898-2901. Available from: [Link]

  • Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 2023;38(1):2165030. Available from: [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry. 2023;14(4):598-621. Available from: [Link]

  • Discovery and Characterization of the Potent and Highly Selective (Piperidin-4-yl)pyrido[3,2- d]pyrimidine Based in Vitro Probe BAY-885 for the Kinase ERK5. Journal of Medicinal Chemistry. 2019;62(2):928-940. Available from: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. The FEBS Journal. 2010;277(14):2933-2948. Available from: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. 2023;28(18):6687. Available from: [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. 2021;64(11):7564-7589. Available from: [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Archiv der Pharmazie. 2025;358(1):e202400163. Available from: [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Archiv der Pharmazie. 2025;358(1):e202400163. Available from: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. 2023;28(21):7396. Available from: [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). PubMed. Available from: [Link]

  • Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. Molecules. 2023;28(13):5047. Available from: [Link]

Sources

A Comparative Guide to Validating the Mechanism of Action of 2-Methyl-4-(piperidin-4-yl)pyrimidine through Target Engagement Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the identification of a compound's precise molecular target is a cornerstone of its preclinical validation.[1] This guide focuses on a novel heterocyclic molecule, 2-Methyl-4-(piperidin-4-yl)pyrimidine, which we will refer to as CMPD-X . The pyrimidine scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets, particularly protein kinases.[2][3] However, the specific mechanism of action (MoA) for CMPD-X remains uncharacterized.

Establishing robust target engagement—proof that a compound physically interacts with its intended target in a relevant biological context—is critical.[4] It provides the mechanistic confidence needed to interpret efficacy and safety data, guiding the progression from a promising hit to a viable clinical candidate.[5] This document provides a comprehensive, technically-grounded framework for researchers and drug development professionals to validate the MoA of a novel compound like CMPD-X. We will present a multi-assay approach, comparing and contrasting orthogonal techniques to build a compelling body of evidence for target validation. For the purpose of this guide, we will hypothesize that CMPD-X's putative target is a protein kinase, hereafter referred to as Putative Kinase X (PKX) .

Section 1: In Vitro Target Engagement – Confirming Direct Biophysical Interaction

The first step in validating a hypothesized MoA is to confirm a direct, physical interaction between the compound and its purified target protein in a controlled, cell-free environment. This approach minimizes biological complexity, allowing for a clear interpretation of binding events. Here, we compare two gold-standard biophysical techniques: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Method 1: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event.[6] This technique provides a complete thermodynamic profile of the interaction in a single experiment, yielding the binding affinity (K D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[7]

Experimental Protocol: ITC

  • Preparation:

    • Dialyze purified recombinant PKX and CMPD-X into the same buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% DMSO) to minimize buffer mismatch artifacts.

    • Prepare PKX at a concentration of 10-20 µM in the sample cell and CMPD-X at a 10-fold higher concentration (100-200 µM) in the injection syringe.

  • Titration:

    • Set the experiment temperature (e.g., 25°C).

    • Perform an initial 0.5 µL injection to remove any material from the syringe tip, followed by 19 subsequent injections of 2 µL each, spaced 150 seconds apart to allow the system to return to thermal equilibrium.

  • Data Analysis:

    • Integrate the area under each injection peak, which corresponds to the heat change.[6]

    • Plot the heat change per mole of injectant against the molar ratio of CMPD-X to PKX.

    • Fit the resulting isotherm to a one-site binding model to derive the thermodynamic parameters (K D, n, ΔH, TΔS).[8]

Method 2: Surface Plasmon Resonance (SPR)

SPR is an optical technique that measures the binding of an analyte (CMPD-X) flowing over a sensor chip to which a ligand (PKX) has been immobilized.[9][10] It provides real-time kinetic data, allowing for the determination of the association rate constant (k a) and the dissociation rate constant (k d), from which the equilibrium dissociation constant (K D) can be calculated (k d/k a).[11]

Experimental Protocol: SPR

  • Immobilization:

    • Covalently immobilize purified recombinant PKX onto a CM5 sensor chip surface using standard amine coupling chemistry. Aim for a surface density that will yield a response of approximately 100-200 response units (RU).

  • Binding Analysis:

    • Prepare a dilution series of CMPD-X in running buffer (e.g., HBS-EP+ with 5% DMSO). Concentrations should span a range from 0.1x to 10x the expected K D. Include a buffer-only (blank) injection for double referencing.

    • Inject the CMPD-X solutions over the PKX-immobilized surface and a reference flow cell.

    • Monitor the change in refractive index (measured in RU) over time to generate sensorgrams.

  • Data Analysis:

    • Subtract the reference channel data from the active channel data.

    • Fit the association and dissociation phases of the sensorgrams to a 1:1 Langmuir binding model to determine k a and k d.

    • Calculate the K D from the ratio of the rate constants.

Comparative Analysis: ITC vs. SPR
FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Principle Measures heat change upon binding in solution.[12]Measures change in refractive index upon binding to an immobilized surface.[10]
Primary Output K D (Affinity), n (Stoichiometry), ΔH (Enthalpy), ΔS (Entropy).[8]k a (On-rate), k d (Off-rate), K D (Affinity).[11]
Throughput LowerHigher
Sample Consumption Higher (requires µg to mg of protein)Lower (requires µg of protein)
Key Advantage Provides a complete thermodynamic profile of the interaction in solution.[7]Provides real-time kinetic information, crucial for understanding residence time.
Potential Artifacts Buffer mismatch, protein aggregation.Protein immobilization issues, mass transport limitations, non-specific binding.
Hypothetical Data (CMPD-X) K D = 150 nM, n = 1.1, ΔH = -8.5 kcal/molK D = 135 nM (k d/k a)

Section 2: Cellular Target Engagement – Confirming Interaction in a Physiological Context

After establishing a direct biophysical interaction, it is imperative to confirm that the compound engages its target within the complex milieu of a living cell.[13] The Cellular Thermal Shift Assay (CETSA®) is a powerful method for this purpose.[14]

Method 3: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle of ligand-induced thermal stabilization.[15] The binding of a compound to its target protein increases the protein's resistance to heat-induced denaturation. By heating intact cells treated with the compound and then quantifying the amount of soluble target protein remaining, one can directly assess target engagement.[16][17]

Experimental Protocol: CETSA Melt Curve

  • Cell Treatment:

    • Culture cells known to express PKX (e.g., a relevant cancer cell line) to ~80% confluency.

    • Treat cells with a high concentration of CMPD-X (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes.

  • Detection and Analysis:

    • Analyze the soluble fractions by Western blotting using a specific antibody against PKX.

    • Quantify band intensities and plot the percentage of soluble PKX against temperature.

    • A shift in the melting curve to a higher temperature in the CMPD-X-treated samples indicates target stabilization and engagement.[18]

Workflow Diagram: CETSA Melt Curve

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_analysis Analysis cell_culture Culture Cells Expressing PKX treatment Treat with CMPD-X or Vehicle cell_culture->treatment aliquot Aliquot Cells treatment->aliquot heat Heat at Various Temperatures aliquot->heat lysis Lyse Cells (Freeze-Thaw) heat->lysis centrifuge Centrifuge to Separate Soluble Fraction lysis->centrifuge western Analyze Soluble Fraction by Western Blot centrifuge->western plot Plot Melt Curve western->plot

Caption: CETSA experimental workflow for generating a melt curve.

Section 3: Functional Confirmation – Linking Target Engagement to Biological Activity

Confirming target engagement is a crucial step, but it must be linked to a functional consequence. Does the binding of CMPD-X to PKX modulate its enzymatic activity and affect downstream signaling?

Method 4: In Vitro Kinase Activity Assay

This assay measures the ability of CMPD-X to inhibit the catalytic activity of PKX in a purified system. A common format measures the depletion of ATP or the generation of ADP, which is a product of the phosphotransferase reaction.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reaction Setup:

    • In a 384-well plate, add purified PKX enzyme, its specific substrate peptide, and ATP.

    • Add CMPD-X across a range of concentrations (e.g., 1 nM to 100 µM).

    • Incubate the reaction at room temperature for 1 hour.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Data Analysis:

    • Measure luminescence using a plate reader. The light signal is proportional to the ADP generated and thus to kinase activity.

    • Plot the percentage of inhibition against the log concentration of CMPD-X and fit the data to a four-parameter logistic equation to determine the IC 50 value.

Method 5: Cellular Pathway Analysis (Western Blotting)

To confirm that CMPD-X inhibits PKX activity in a cellular context, we can measure the phosphorylation status of a known downstream substrate of PKX.[19][20] A reduction in the phosphorylation of this substrate upon compound treatment provides strong evidence of on-target pathway modulation.[21][22]

Signaling Pathway Diagram

Signaling_Pathway CMPD_X CMPD-X PKX PKX CMPD_X->PKX Inhibition Substrate Downstream Substrate PKX->Substrate Phosphorylation pSubstrate p-Substrate Response Cellular Response pSubstrate->Response

Caption: Inhibition of PKX by CMPD-X blocks substrate phosphorylation.

Experimental Protocol: Downstream Phosphorylation Analysis

  • Cell Treatment:

    • Culture cells and serum-starve them overnight to reduce basal signaling.

    • Pre-treat cells with increasing concentrations of CMPD-X for 2 hours.

    • Stimulate the PKX pathway with an appropriate growth factor or agonist for 15-30 minutes.

  • Lysate Preparation:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated form of the downstream substrate (p-Substrate) and the total form of the substrate (Total-Substrate). An antibody for a housekeeping protein (e.g., GAPDH) should also be used as a loading control.

    • Incubate with appropriate secondary antibodies and visualize using chemiluminescence.

  • Data Analysis:

    • Quantify the band intensities for p-Substrate and normalize to Total-Substrate.

    • A dose-dependent decrease in the p-Substrate/Total-Substrate ratio indicates functional inhibition of the PKX pathway by CMPD-X.

Section 4: Comparative Analysis with a Validated Inhibitor

To contextualize the performance of CMPD-X, it is essential to benchmark it against a known, selective inhibitor of PKX, which we will call Comparator-Y .[23] This comparison provides a clear measure of relative potency and helps validate the entire experimental workflow.

AssayParameterCMPD-X (Hypothetical Data)Comparator-Y (Hypothetical Data)
SPR K D (nM)13515
CETSA Thermal Shift (°C at 10 µM)+5.2°C+8.5°C
Kinase Activity IC 50 (nM)9510
Cellular P-Substrate IC 50 (nM)25030

Discussion of Comparative Data:

The hypothetical data presented above illustrates a common scenario in drug discovery. CMPD-X is a moderately potent inhibitor of PKX, demonstrating direct binding, cellular target engagement, and functional inhibition of the downstream pathway. However, when compared to Comparator-Y, a well-characterized tool compound, CMPD-X is approximately 10-fold less potent across all assays.

This objective comparison is invaluable. It confirms that the assays are performing as expected, as they correctly identify the higher potency of the reference compound. It also provides a clear benchmark for the drug discovery team: subsequent optimization efforts for the CMPD-X chemical series should aim to achieve potency similar to or greater than that of Comparator-Y.

Conclusion

This guide has outlined a rigorous, multi-faceted strategy for validating the mechanism of action of a novel compound, 2-Methyl-4-(piperidin-4-yl)pyrimidine (CMPD-X), against its putative target, PKX. By employing an orthogonal suite of assays—from direct biophysical measurements (ITC, SPR) to cellular target engagement (CETSA) and functional pathway analysis (kinase assays, Western blotting)—researchers can build a robust, evidence-based case for a compound's MoA.

The systematic approach detailed here, including direct comparison with a known inhibitor, ensures scientific rigor and provides a clear path for decision-making in the drug discovery pipeline. This validation cascade is essential for confirming that a compound's biological effects are mediated through its intended target, a critical step toward developing safe and effective therapeutics.

References

  • Pearce, N. M., et al. (2007). Isothermal titration calorimetry in drug discovery. PubMed. [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Reaction Biology. [Link]

  • Pande, J. (2012). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

  • Lone, B. A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure. [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Selvita. [Link]

  • Khan Academy. (n.d.). Thermodynamics: Isothermal titration calorimetry in drug development (practice). Khan Academy. [Link]

  • Martinez Molina, D., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Science. [Link]

  • Wilson, W. D. (2015). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. NIH. [Link]

  • Concept Life Sciences. (n.d.). Target Engagement Assay Services. Concept Life Sciences. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Erlanson, D. A. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Hughes, S. J., et al. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Principle of the cellular thermal shift assay (CETSA). ResearchGate. [Link]

  • Kaur, R., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed. [Link]

  • Aamir, M., et al. (2025). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate. [Link]

  • Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • CETSA. (n.d.). CETSA. CETSA. [Link]

  • Bhullar, K. S., et al. (2018). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. NIH. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • van der Wouden, E. J., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. [Link]

  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Bio-Techne. [Link]

  • ResearchGate. (n.d.). Verification of the downstream pathway by western blot. ResearchGate. [Link]

  • Fedorov, O., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. [Link]

  • Kumar, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Medicinal Chemistry. [Link]

  • Chemistry For Everyone. (2025). How Is Surface Plasmon Resonance Used In Drug Discovery?. YouTube. [Link]

  • Taylor & Francis Online. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. [Link]

  • Creative Biostructure. (n.d.). MagHelix™ Surface Plasmon Resonance (SPR). Creative Biostructure. [Link]

  • NIH. (n.d.). Identification of downstream targets and signaling pathways of long non-coding RNA NR_002794 in human trophoblast cells. PMC. [Link]

  • Ma, X., et al. (2022). Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. PubMed. [Link]

  • NIH. (n.d.). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. PMC. [Link]

  • MDPI. (n.d.). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI. [Link]

  • Chen, J., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. PubMed. [Link]

  • Li, J., et al. (2014). One-pot synthesis and antiproliferative activity of novel 2,4-diaminopyrimidine derivatives bearing piperidine and piperazine moieties. PubMed. [Link]

Sources

Head-to-head comparison of 2-Methyl-4-(piperidin-4-yl)pyrimidine analogs in preclinical models

Author: BenchChem Technical Support Team. Date: January 2026

A Head-to-Head Preclinical Comparison of Novel IRAK4 Inhibitor Scaffolds

Prepared by: Gemini, Senior Application Scientist

Introduction: Targeting IRAK4, a Master Switch of Innate Immunity

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that functions as an essential upstream node in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1] As the only kinase in the IRAK family whose catalytic activity is indispensable for initiating the signal, it represents a critical chokepoint in the MyD88-dependent pathway.[1] Dysregulation of this pathway is a key driver in a multitude of autoimmune diseases, including rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE), as well as certain cancers like diffuse large B-cell lymphoma (DLBCL).[1][2] Consequently, the development of small molecule inhibitors of IRAK4 has become a highly competitive area in drug discovery.[3]

While various heterocyclic scaffolds can be employed to target the ATP-binding site of IRAK4, this guide provides a head-to-head comparison of two leading clinical candidates that have emerged from distinct discovery programs: Zimlovisertib (PF-06650833) from Pfizer and BMS-986126 from Bristol-Myers Squibb. These molecules, representing isoquinoline and aminopyrimidine-based scaffolds respectively, offer a compelling case study in the multifaceted optimization required to achieve potent and drug-like IRAK4 inhibitors.[3] We will dissect their preclinical profiles, from biochemical potency to in vivo efficacy in disease-relevant models, providing the data and protocols necessary for researchers to contextualize their own findings.

The Analogs: Two Distinct Chemical Scaffolds for IRAK4 Inhibition

A successful kinase inhibitor must balance potency, selectivity, and physicochemical properties. Zimlovisertib and BMS-986126 achieve this through different structural solutions.

  • Zimlovisertib (PF-06650833): Developed through a fragment-based drug design approach, Zimlovisertib is a potent inhibitor featuring an isoquinoline core.[4] Its structure is 1-{[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide.[2]

  • BMS-986126: This compound is a highly selective aminopyrimidine-based inhibitor.[3] It demonstrates potent activity against multiple MyD88-dependent responses.[5]

In Vitro Profile: Potency and Cellular Activity

The foundational measure of an inhibitor's potential is its direct biochemical potency against the target enzyme and its ability to modulate the signaling pathway in a cellular context.

Expertise & Causality:

An inhibitor's biochemical IC50 (the concentration required to inhibit 50% of the enzyme's activity) is a critical starting point. However, this value can be influenced by assay conditions, such as the concentration of ATP. For a competitive inhibitor, a lower IC50 value at physiological ATP concentrations is more indicative of true potential. Translating this potency into a cellular assay (e.g., measuring the inhibition of downstream cytokine release) is the next crucial step, as it accounts for cell permeability and potential off-target effects. A significant drop-off in potency from a biochemical to a cellular assay can indicate poor membrane penetration or efflux by cellular transporters.

Data Summary: Biochemical and Cellular Potency
CompoundTargetBiochemical IC50Cellular Activity
Zimlovisertib (PF-06650833) IRAK40.2 nM[6]Inhibits inflammatory responses in human primary cells stimulated with RA and SLE patient plasma.[7][8]
BMS-986126 IRAK45.3 nM[9]Inhibits TLR7/9-dependent responses in cells from lupus patients.[5]
Signaling Pathway of IRAK4

The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway. Inhibition of IRAK4 kinase activity blocks the entire downstream cascade, preventing the activation of transcription factors like NF-κB and subsequent inflammatory cytokine production.

IRAK4_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 recruits & activates IRAK1 IRAK1 IRAK4->IRAK1 phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_complex p50/p65-IκB IKK->NFkB_complex phosphorylates IκB NFkB p50/p65 NFkB_complex->NFkB releases DNA Inflammatory Gene Transcription NFkB->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IFN) DNA->Cytokines Ligand Ligand (e.g., LPS, IL-1β) Ligand->TLR_IL1R

Caption: IRAK4 signaling cascade initiated by TLR/IL-1R engagement.

Protocol: IRAK4 Biochemical Inhibition Assay

This protocol describes a self-validating system for assessing the biochemical potency of a test compound against IRAK4.

  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

    • Prepare recombinant human IRAK4 enzyme solution in Assay Buffer.

    • Prepare ATP solution at 2x the final concentration (e.g., 20 µM for a 10 µM final concentration, which is near the Km for many kinases).

    • Prepare a peptide substrate (e.g., a fluorescently labeled peptide) solution in Assay Buffer.

    • Prepare test compounds (e.g., Zimlovisertib) in 100% DMSO, then create a serial dilution series (e.g., 11-point, 3-fold dilutions starting from 10 µM).

  • Assay Plate Setup (384-well plate):

    • Add 2.5 µL of test compound dilutions to appropriate wells.

    • Controls: Add 2.5 µL of 100% DMSO to "Maximum Activity" (positive control) and "No Enzyme" (negative control) wells.

    • Add 2.5 µL of a known potent IRAK4 inhibitor to "Maximum Inhibition" wells (positive control).

    • Add 2.5 µL of Assay Buffer to "No Enzyme" wells. To all other wells, add 2.5 µL of the IRAK4 enzyme solution.

    • Pre-incubate the plate for 15 minutes at room temperature to allow compound binding.

  • Initiate Kinase Reaction:

    • Add 5 µL of the 2x ATP/Substrate mixture to all wells to start the reaction.

    • Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination and Readout:

    • Add 10 µL of a stop solution containing EDTA to chelate Mg²⁺ and halt the enzymatic reaction.

    • Read the plate on a suitable plate reader (e.g., measuring fluorescence polarization or time-resolved fluorescence) to determine the extent of substrate phosphorylation.

  • Data Analysis:

    • Normalize the data using the "Maximum Activity" (0% inhibition) and "Maximum Inhibition" (100% inhibition) controls.

    • Plot the normalized percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Preclinical Pharmacokinetics (PK) Profile

A potent molecule is only useful if it can reach its target in the body at sufficient concentrations for a suitable duration. Preclinical PK studies in rodents are the first step in evaluating a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Expertise & Causality:

Key parameters include oral bioavailability (%F), which measures the fraction of an oral dose that reaches systemic circulation, and clearance (Cl), the rate at which the drug is removed. Low bioavailability can be caused by poor solubility, low permeability, or extensive first-pass metabolism in the gut wall and liver. High clearance leads to a short half-life (t½), potentially requiring more frequent dosing. An ideal oral drug candidate exhibits high bioavailability and low-to-moderate clearance.

Data Summary: Preclinical Pharmacokinetic Properties

Direct head-to-head PK data in the same preclinical species is rarely published. However, available information allows for a qualitative comparison.

CompoundSpeciesKey PK/ADME Characteristics
Zimlovisertib (PF-06650833) Rat, Dog[10]Favorable safety and PK profile supporting clinical development.[1] Nonclinical studies support durations up to 3 months.[10]
BMS-986126 RatCharacterized by very low intrinsic solubility (<1 µg/mL).[11] At high doses (100 mg/kg/day) in a 2-week toxicology study, crystal formation and associated granulomatous inflammation were observed in the duodenum.[11]
Workflow: Standard Murine Pharmacokinetic Study

PK_Workflow cluster_study In-Life Phase cluster_analysis Bioanalysis & PK Modeling Acclimate Acclimate Mice (e.g., C57BL/6) Group Randomize into IV and PO Groups Acclimate->Group Dose_IV Dose IV Group (e.g., 1 mg/kg) Group->Dose_IV Dose_PO Dose PO Group (e.g., 10 mg/kg) Group->Dose_PO Sample Collect Blood Samples (Serial or Terminal) Dose_IV->Sample Dose_PO->Sample Process Process Blood to Plasma Sample->Process Extract Extract Compound from Plasma Process->Extract LCMS Quantify via LC-MS/MS Extract->LCMS Model Calculate PK Parameters (AUC, Cmax, t½, %F) LCMS->Model

Caption: Workflow for a typical preclinical pharmacokinetic study.

In Vivo Efficacy in Preclinical Disease Models

The ultimate preclinical validation is demonstrating efficacy in an animal model that recapitulates key aspects of a human disease. For IRAK4 inhibitors, models of inflammatory arthritis and lupus are highly relevant.

Expertise & Causality:

The choice of model is critical. The rat collagen-induced arthritis (CIA) model is an aggressive, polyarticular arthritis model that responds well to agents that block TNF-α or IL-6, making it a robust test for anti-inflammatory compounds.[7][8] Murine lupus models, such as the MRL/lpr or NZB/NZW strains, develop spontaneous autoimmune disease characterized by autoantibody production and kidney damage, providing a rigorous test for immunomodulatory agents.[5][7] Efficacy is typically measured by a reduction in clinical scores (e.g., paw swelling in CIA) or pathogenic biomarkers (e.g., anti-dsDNA antibodies in lupus).

Data Summary: Efficacy in Autoimmune Models
CompoundModelDose & ScheduleKey Efficacy Outcome
Zimlovisertib (PF-06650833) Rat Collagen-Induced Arthritis (CIA)3 mg/kg, twice dailyProtected rats from CIA, reducing paw volume.[8][12]
Murine Lupus (pristane-induced & MRL/lpr)Not SpecifiedReduced circulating autoantibody levels.[7][8]
BMS-986126 Murine Lupus (MRL/lpr & NZB/NZW)Not SpecifiedDemonstrated robust activity, inhibiting multiple pathogenic responses.[5]
Murine Lupus (MRL/lpr)Suboptimal DosesShowed potential for steroid-sparing activity when combined with prednisolone.[5]
Protocol: Rat Collagen-Induced Arthritis (CIA) Model

This protocol describes a self-validating system for assessing the efficacy of a test compound in the CIA model.

  • Animal & Acclimation:

    • Use female Lewis rats (8-10 weeks old).

    • Acclimate animals for at least one week prior to the study.

  • Induction of Arthritis:

    • On Day 0, immunize rats via intradermal injection at the base of the tail with 100 µL of an emulsion containing bovine type II collagen and Complete Freund's Adjuvant (CFA).

    • On Day 7, administer a booster injection of collagen in Incomplete Freund's Adjuvant (IFA).

  • Monitoring and Grouping:

    • Begin monitoring animals daily for signs of arthritis (redness, swelling of joints) starting around Day 10.

    • Score each paw on a scale of 0-4 (0=normal, 4=severe swelling and ankylosis). The maximum score per animal is 16.

    • When animals reach a mean arthritis score of ~4-6, randomize them into treatment groups (e.g., n=8-10 per group).

      • Group 1 (Vehicle Control): Administer vehicle (e.g., 0.5% methylcellulose) orally, twice daily.

      • Group 2 (Test Compound): Administer Zimlovisertib (3 mg/kg) orally, twice daily.

      • Group 3 (Positive Control): Administer a known effective agent like tofacitinib (10 mg/kg) orally, once daily.[12]

  • Treatment and Assessment:

    • Dose animals for a pre-determined period (e.g., 7-14 days).

    • Measure paw volume using a plethysmometer and record arthritis scores daily.

    • Monitor body weight as a measure of general health and tolerability.

  • Endpoint Analysis:

    • At the end of the study, collect terminal blood samples for biomarker analysis (e.g., cytokine levels).

    • Harvest hind paws for histological analysis to score inflammation, cartilage damage, and bone erosion.

    • Compare the mean change in arthritis score and paw volume between the vehicle, test compound, and positive control groups using appropriate statistical analysis (e.g., ANOVA).

Discussion and Conclusion

This head-to-head comparison of Zimlovisertib (PF-06650833) and BMS-986126 reveals two highly potent and effective IRAK4 inhibitors that have advanced deep into clinical development.

  • Potency: Both compounds exhibit nanomolar potency against IRAK4, with Zimlovisertib showing slightly greater potency in the reported biochemical assays. Both translate this potency into activity in cellular systems derived from patients with target diseases.

  • Pharmacokinetics & Safety: Zimlovisertib is described as having a favorable PK and safety profile in nonclinical species, which has been borne out in human studies.[1][10] BMS-986126, while effective, is challenged by extremely low solubility, which manifested as drug crystalluria and inflammation in preclinical toxicology studies at high doses.[11] This highlights a critical challenge in drug development: a highly potent compound can be difficult to advance if its physicochemical properties are not optimal.

  • Efficacy: Both molecules have demonstrated robust efficacy in demanding preclinical models of autoimmunity.[5][8] The ability of Zimlovisertib to protect against joint destruction in the aggressive rat CIA model and the demonstration of steroid-sparing potential for BMS-986126 in a lupus model both provide strong rationale for their clinical development.

References

  • Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity. (n.d.). National Center for Biotechnology Information.

  • The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. (2021). Weill Cornell Medicine.

  • Kelly, P. N., et al. (2019). Safety, tolerability, pharmacokinetics, and pharmacodynamics of PF-06650833, a selective interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor, in single and multiple ascending dose randomized phase 1 studies in healthy subjects. Arthritis Research & Therapy.

  • Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of PF-06650833, a Novel, Potentially First-in-Class Inhibitor of Interleukin-1 Receptor Associated Kinase-4 (IRAK-4) in Healthy Subjects. (2017). ACR Meeting Abstracts.

  • Fleishaker, D., et al. (2019). Safety, tolerability, pharmacokinetics, and pharmacodynamics of PF-06650833, a selective interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor, in single and multiple ascending dose randomized phase 1 studies in healthy subjects. PubMed.

  • BMS-986126 - Drug Targets, Indications, Patents. (n.d.). Patsnap Synapse.

  • BMS-986126. (n.d.). Probechem.

  • Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. (n.d.). MDPI.

  • Winkler, A., et al. (2021). The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial. PubMed.

  • Emavusertib (CA-4948). (n.d.). MedchemExpress.

  • Zimlovisertib. (n.d.). PubChem.

  • Zimlovisertib (PF-06650833). (n.d.). MedchemExpress.

  • Selective IRAK4 Inhibition Attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity. (2017). ResearchGate.

  • Crystal structure of IRAK4-HSA complexed with BMS-986126. (n.d.). RCSB PDB.

  • Emavusertib (CA-4948). (n.d.). Cayman Chemical.

  • BMS-986126. (n.d.). MedKoo Biosciences.

  • Emavusertib. (n.d.). PubChem.

  • PF-06650833. (n.d.). Cayman Chemical.

  • In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). (2024). ACS Medicinal Chemistry Letters.

  • Dudhgaonkar, S., et al. (2017). Selective IRAK4 Inhibition Attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity. PubMed.

  • Winkler, A., et al. (2021). The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial. National Center for Biotechnology Information.

  • Emavusertib (CA-4948) IRAK inhibitor. (n.d.). Selleck Chemicals.

  • In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). (2024). ACS Publications.

  • CA-4948. (n.d.). TargetMol.

Sources

A Comparative Analysis of the ADME/PK Profile of Imatinib Against Second-Generation BCR-ABL Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive benchmark of the Absorption, Distribution, Metabolism, and Excretion (ADME) and Pharmacokinetic (PK) properties of Imatinib, a first-generation BCR-ABL tyrosine kinase inhibitor, against its key second-generation competitors: Dasatinib, Nilotinib, and Bosutinib. This analysis is designed for researchers, scientists, and drug development professionals to understand the nuanced differences that dictate the clinical application and therapeutic window of these important oncology drugs.

The selection of a drug candidate is a multi-parametric optimization process where the ADME/PK profile is as critical as its pharmacodynamic potency. A compound with excellent in vitro activity can fail in clinical trials if it cannot reach its target in sufficient concentration and for an adequate duration. This guide will delve into the key ADME/PK characteristics of Imatinib and its competitors, providing the underlying experimental data and methodologies.

Comparative Overview of Key ADME/PK Parameters

The following table summarizes the core ADME/PK properties of Imatinib, Dasatinib, Nilotinib, and Bosutinib, offering a head-to-head comparison for quick reference. Subsequent sections will elaborate on the experimental protocols used to generate this data.

Parameter Imatinib Dasatinib Nilotinib Bosutinib
Solubility (pH 7.4) LowpH-dependent, low at neutral pHPractically InsolublepH-dependent, low at neutral pH
Permeability (Papp, 10⁻⁶ cm/s) HighHighHighHigh
Metabolic Stability (t½, min) ModerateHighHighModerate
Primary Metabolizing Enzyme CYP3A4CYP3A4CYP3A4CYP3A4
Plasma Protein Binding (%) ~95%~96%~98%~94%
Oral Bioavailability (%) ~98%14-34%~30%~34%
Elimination Half-life (t½, h) ~18 hours3-5 hours~17 hours~22 hours

Experimental Protocols and Methodologies

The data presented above is derived from a series of standardized in vitro and in vivo assays. Understanding the principles behind these experiments is crucial for interpreting the results accurately.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely accepted in vitro model for predicting intestinal drug absorption. The assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

G cluster_prep Cell Culture & Seeding cluster_assay Permeability Assay cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form a monolayer seed->culture tei Measure TEER to confirm monolayer integrity culture->tei wash Wash monolayer with HBSS tei->wash add_compound Add test compound to apical (A) side wash->add_compound incubate Incubate at 37°C add_compound->incubate sample Sample from basolateral (B) side at time points incubate->sample quantify Quantify compound concentration (LC-MS/MS) sample->quantify papp Calculate Papp value quantify->papp

Caption: Workflow of the Caco-2 permeability assay.

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21 days.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Assay Initiation: The cell monolayer is washed with Hank's Balanced Salt Solution (HBSS). The test compound is then added to the apical (A) side of the monolayer.

  • Sampling: Samples are collected from the basolateral (B) side at various time points.

  • Quantification: The concentration of the compound in the collected samples is determined using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound.

Metabolic Stability in Human Liver Microsomes

This in vitro assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in the liver. High metabolic stability often correlates with a longer in vivo half-life.

G cluster_prep Reaction Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis mix Prepare reaction mix: Test compound, Human Liver Microsomes, Buffer preincubate Pre-incubate mix at 37°C start_reaction Initiate reaction by adding NADPH preincubate->start_reaction time_points Take aliquots at various time points (0, 5, 15, 30 min) start_reaction->time_points quench Quench reaction with cold acetonitrile time_points->quench centrifuge Centrifuge to pellet protein quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze calculate Calculate in vitro half-life (t½) analyze->calculate

Caption: Workflow for assessing metabolic stability.

  • Reaction Mixture: A reaction mixture containing the test compound, human liver microsomes, and phosphate buffer is prepared.

  • Reaction Initiation: The metabolic reaction is initiated by adding a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.

  • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30 minutes) and the reaction is quenched with a cold organic solvent like acetonitrile.

  • Sample Processing: The samples are centrifuged to precipitate proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Half-Life Calculation: The in vitro half-life (t½) is calculated from the rate of disappearance of the compound.

Plasma Protein Binding Assay

This assay determines the extent to which a drug binds to proteins in the blood plasma. Only the unbound fraction of a drug is free to interact with its target and exert a therapeutic effect. Rapid equilibrium dialysis is a common method for this assessment.

  • Apparatus Setup: A rapid equilibrium dialysis (RED) device is used, which consists of a Teflon base plate with individual wells, each containing a dialysis membrane that separates a sample chamber from a buffer chamber.

  • Sample Addition: The test compound is added to plasma in the sample chamber.

  • Dialysis: The device is sealed and incubated at 37°C with shaking, allowing the unbound drug to diffuse across the membrane into the buffer chamber until equilibrium is reached.

  • Quantification: After incubation, the concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS.

  • Calculation: The percentage of plasma protein binding is calculated as: % Bound = [(Total Concentration - Unbound Concentration) / Total Concentration] * 100

In-Depth Analysis of Comparative Data

Absorption: Solubility and Permeability

Imatinib exhibits high permeability, suggesting it can readily cross the intestinal barrier. However, its low solubility at neutral pH can be a limiting factor for absorption. The high oral bioavailability of Imatinib (~98%) indicates that this solubility limitation is overcome in vivo, likely due to the acidic environment of the stomach.

Dasatinib and Bosutinib also show pH-dependent solubility, with low solubility at neutral pH. This property, combined with their high permeability, contributes to their variable oral bioavailability. Nilotinib is practically insoluble in water, which significantly impacts its absorption and necessitates that it be taken on an empty stomach to improve bioavailability.

Distribution: Plasma Protein Binding

All four compounds are highly bound to plasma proteins, primarily albumin and alpha-1-acid glycoprotein. This extensive binding results in a low volume of distribution, meaning the drugs are largely confined to the vascular compartment. While high protein binding can limit the amount of free drug available, it also serves as a reservoir, potentially prolonging the drug's duration of action.

Metabolism: The Central Role of CYP3A4

A critical point of comparison is the heavy reliance of all four drugs on the cytochrome P450 enzyme CYP3A4 for their metabolism. This shared metabolic pathway has significant clinical implications, as it creates a high potential for drug-drug interactions. Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampicin) can lead to significant alterations in the plasma concentrations of these kinase inhibitors, necessitating careful dose adjustments.

Imatinib is metabolized by CYP3A4 to its major active metabolite, N-desmethyl-imatinib. Dasatinib, Nilotinib, and Bosutinib are also extensively metabolized by CYP3A4, leading to the formation of various metabolites.

Excretion and Pharmacokinetics

Imatinib and Nilotinib have relatively long elimination half-lives (around 18 and 17 hours, respectively), which allows for once-daily dosing. In contrast, Dasatinib has a much shorter half-life of 3-5 hours, which can necessitate twice-daily dosing in some cases. Bosutinib has a longer half-life of approximately 22 hours.

The primary route of excretion for all four drugs and their metabolites is through the feces, with a smaller portion excreted in the urine.

Conclusion and Future Directions

This comparative guide highlights the distinct ADME/PK profiles of Imatinib and its second-generation competitors. While all are effective BCR-ABL inhibitors, their differences in solubility, bioavailability, and elimination half-life have important implications for their clinical use, including dosing schedules and potential drug-drug interactions.

The heavy reliance on CYP3A4 metabolism is a common liability across this class of drugs, underscoring the importance of careful patient management. Future research in this area may focus on developing kinase inhibitors with more favorable ADME/PK properties, such as reduced dependence on a single metabolic pathway or improved solubility to enhance bioavailability and reduce food effects.

References

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111–2119. [Link]

  • Di, L., & Obach, R. S. (2015). In vitro assessment of metabolic stability. In Drug-like properties: concepts, structure design and methods (pp. 375-401). Academic Press. [Link]

  • Bohnert, T., & Gan, L. S. (2013). Plasma protein binding: from discovery to development. Journal of pharmaceutical sciences, 102(9), 2953–2994. [Link]

  • Peng, B., Hayes, M., Resta, D., Racine-Poon, A., Druker, B. J., Talpaz, M., ... & Capdeville, R. (2004). Pharmacokinetics and pharmacodynamics of imatinib in a phase I trial with chronic myeloid leukemia patients. Journal of clinical oncology, 22(5), 935–942. [Link]

  • Christopher, L. J., Cui, D., Wu, C., Luo, R., Manning, J. A., Bonacorsi, S. J., ... & Barros, A. (2008). Metabolism and disposition of dasatinib after oral administration to humans. Drug metabolism and disposition, 36(7), 1357–1364. [Link]

  • Tanaka, C., Yin, O. Q., Sethuraman, V., Smith, T., Wang, X., Grouss, K., ... & Skerjanec, A. (2010). Clinical pharmacokinetics of the BCR-ABL tyrosine kinase inhibitor nilotinib. Clinical pharmacology and therapeutics, 87(2), 197–203. [Link]

  • Abbas, R., Hug, B. A., Leister, C., Gaaloul, M. E., & Chalon, S. (2013). A phase 1, open-label, dose-escalation study of the safety, tolerability, and pharmacokinetics of bosutinib (SKI-606) in healthy subjects. Cancer chemotherapy and pharmacology, 71(2), 405–413. [Link]

  • Haouala, A., Widmer, N., Duchosal, M. A., Montemurro, M., Buclin, T., & Decosterd, L. A. (2009). Drug-drug interactions with the tyrosine kinase inhibitors imatinib, dasatinib, and nilotinib. Blood, 114(22), 306-312. [Link]

A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Analysis of 2,4-Disubstituted Pyrimidines as Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2,4-disubstituted pyrimidines as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the pathology of Alzheimer's disease. We will delve into the nuanced effects of substituent modifications on inhibitory potency and selectivity, supported by comparative experimental data. Furthermore, this guide furnishes detailed protocols for the synthesis and biological evaluation of these promising compounds, empowering researchers in the field of drug discovery and development.

The Rationale for Targeting Cholinesterases with 2,4-Disubstituted Pyrimidines

The cholinergic hypothesis posits that a decline in the levels of the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive deficits observed in Alzheimer's disease.[1] Inhibition of cholinesterases, the enzymes responsible for ACh degradation, is a clinically validated therapeutic strategy to manage the symptoms of this neurodegenerative disorder.[1][2] While acetylcholinesterase (AChE) is the primary target in the early stages of the disease, butyrylcholinesterase (BChE) also plays a crucial role in ACh hydrolysis, particularly in the later stages, making dual or selective BChE inhibition an attractive therapeutic approach.[1]

The 2,4-disubstituted pyrimidine scaffold has emerged as a versatile template for the design of novel cholinesterase inhibitors.[3][4][5][6] This heterocyclic core offers several advantages: it serves as a suitable bioisostere for other heterocyclic systems found in known inhibitors, its synthetic accessibility allows for facile diversification at the 2 and 4 positions, and the steric and electronic properties of these substituents can be systematically modulated to fine-tune inhibitory activity and selectivity.[3][4][6]

Decoding the Structure-Activity Relationships

The inhibitory potency and selectivity of 2,4-disubstituted pyrimidines against AChE and BChE are exquisitely sensitive to the nature of the substituents at the C-2 and C-4 positions.[4][6] A systematic exploration of these positions has yielded crucial insights into the key molecular interactions within the active sites of these enzymes.

The Critical Role of the C-4 Substituent

The substituent at the C-4 position of the pyrimidine ring generally interacts with the catalytic anionic site (CAS) or the peripheral anionic site (PAS) of the cholinesterases. The introduction of an arylalkylamino group at this position has proven to be a fruitful strategy.

  • Impact of the Aryl Group: The nature of the aryl group significantly influences potency. For instance, a naphthylmethyl group at C-4 has been shown to enhance AChE inhibition.[3][6] This is likely due to favorable π-π stacking interactions with aromatic residues, such as Trp84 and Phe330 in the AChE active site.[4]

  • Influence of the Linker: The linker connecting the pyrimidine core to the aryl group also plays a role. A simple amino linker has been extensively studied, but modifications to introduce amide or carbamate functionalities have also been explored, though in some cases leading to a decrease in potency compared to their diamine counterparts.[2]

The Influence of the C-2 Substituent on Potency and Selectivity

The substituent at the C-2 position is a key determinant of both inhibitory potency and selectivity between AChE and BChE. This is largely attributed to the differences in the size and composition of the active site gorges of the two enzymes. The active site gorge of BChE is larger than that of AChE, offering opportunities for selective targeting.

  • Heterocyclic Rings: The incorporation of five- or six-membered aliphatic heterocyclic rings at the C-2 position has been a successful strategy.[4] For example, a thiomorpholine substituent at C-2 has been shown to confer potent AChE inhibitory activity.[4] Molecular modeling studies suggest that this group orients towards the cationic active site region in AChE.[4]

  • Piperidine and Piperazine Moieties: Piperidine and piperazine derivatives at the C-2 position have also yielded potent inhibitors. A 4-methylpiperidin-1-yl group at C-2, in conjunction with a naphthylmethylamino group at C-4, resulted in a highly potent and selective BChE inhibitor.[3][6] This selectivity is attributed to the larger active site of BChE, which can better accommodate the bulkier substituent.

The following diagram illustrates the core 2,4-disubstituted pyrimidine scaffold and the key substitution points influencing cholinesterase inhibition.

Caption: Core 2,4-disubstituted pyrimidine scaffold and key substitution points.

Comparative Performance: A Data-Driven Analysis

The following table summarizes the in vitro cholinesterase inhibitory activities of representative 2,4-disubstituted pyrimidine derivatives, highlighting the impact of structural modifications on their potency and selectivity.

Compound IDC-2 SubstituentC-4 SubstituentAChE IC₅₀ (µM)BChE IC₅₀ (µM)Selectivity Index (AChE/BChE)Reference
7c ThiomorpholinoN-benzylamino0.332.300.14[4]
9a Pyrrolidin-1-ylN-(naphth-1-ylmethyl)amino5.5--[3][6]
9e 4-Methylpiperidin-1-ylN-(naphth-1-ylmethyl)amino25.82.211.73[3][6]
7d 4-Methylpiperazin-1-ylN-benzylamino---[3]

Data presented as IC₅₀ values, the concentration of inhibitor required to reduce enzyme activity by 50%. A higher selectivity index indicates greater selectivity for BChE.

Analysis of the Data:

  • Compound 7c demonstrates potent AChE inhibition, with the thiomorpholine group at the C-2 position playing a crucial role.[4]

  • Compound 9a , with a pyrrolidin-1-yl group at C-2 and a bulky naphthylmethylamino group at C-4, is a potent AChE inhibitor.[3][6]

  • In contrast, Compound 9e , which features a slightly larger 4-methylpiperidin-1-yl group at C-2, exhibits a dramatic shift in selectivity towards BChE, highlighting the importance of steric factors at this position for differentiating between the two enzymes.[3][6]

  • Compound 7d was identified as a selective AChE inhibitor and also showed good inhibition of AChE-induced aggregation of Aβ fibrils, suggesting a multi-target potential.[3]

Experimental Protocols: A Practical Guide

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis and biological evaluation of 2,4-disubstituted pyrimidine cholinesterase inhibitors.

General Synthetic Procedure for 2,4-Disubstituted Pyrimidines

The synthesis of 2,4-disubstituted pyrimidines is often achieved through a sequential nucleophilic aromatic substitution (SNAr) on a readily available starting material like 2,4-dichloropyrimidine.[7] The higher reactivity of the chlorine atom at the C-4 position typically allows for a stepwise and regioselective introduction of the desired substituents.

Step 1: Synthesis of the C-4 Substituted Intermediate

  • To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add the desired amine (1.0-1.2 eq) for the C-4 position.

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq), to the reaction mixture.

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to obtain the 2-chloro-4-substituted pyrimidine intermediate.

Step 2: Synthesis of the Final 2,4-Disubstituted Pyrimidine

  • To a solution of the 2-chloro-4-substituted pyrimidine intermediate (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add the desired amine or thiol (1.2-1.5 eq) for the C-2 position.

  • Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (2.0-3.0 eq).

  • Heat the reaction mixture at 80-120 °C for 4-12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the final 2,4-disubstituted pyrimidine.

The following diagram outlines the general synthetic workflow.

Synthesis_Workflow start 2,4-Dichloropyrimidine step1 Step 1: C-4 Substitution (Amine, Base, Reflux) start->step1 intermediate 2-Chloro-4-substituted Pyrimidine step1->intermediate step2 Step 2: C-2 Substitution (Amine/Thiol, Base, Heat) intermediate->step2 product Final 2,4-Disubstituted Pyrimidine step2->product

Caption: General synthetic workflow for 2,4-disubstituted pyrimidines.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of the synthesized compounds against AChE and BChE is determined using the spectrophotometric method developed by Ellman.[3][8][9] This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE), with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[3][8]

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant source

  • Butyrylcholinesterase (BChE) from equine serum or human recombinant source

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds in DMSO.

    • Prepare working solutions of the enzymes (AChE and BChE) in phosphate buffer.

    • Prepare solutions of the substrates (ATCI and BTCI) and DTNB in phosphate buffer.

  • Assay Protocol:

    • In a 96-well microplate, add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the test compound solution at various concentrations (or DMSO for the control).

    • Add 20 µL of the enzyme solution (AChE or BChE) to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the substrate solution (ATCI or BTCI) to each well.

    • Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The following diagram illustrates the workflow for the cholinesterase inhibition assay.

Ellman_Assay_Workflow reagents Prepare Reagents (Buffer, Enzyme, Substrate, DTNB, Inhibitor) plate_prep Plate Preparation (Add Buffer, Inhibitor, Enzyme) reagents->plate_prep pre_incubation Pre-incubation (37°C, 15 min) plate_prep->pre_incubation reaction_initiation Initiate Reaction (Add Substrate) pre_incubation->reaction_initiation measurement Measure Absorbance (412 nm, kinetic) reaction_initiation->measurement analysis Data Analysis (% Inhibition, IC50 Calculation) measurement->analysis

Caption: Workflow for the Ellman's cholinesterase inhibition assay.

Conclusion and Future Directions

The 2,4-disubstituted pyrimidine scaffold represents a highly promising and adaptable platform for the development of novel cholinesterase inhibitors. The structure-activity relationship studies have clearly demonstrated that strategic modifications at the C-2 and C-4 positions can be leveraged to modulate inhibitory potency and achieve selectivity for either AChE or BChE. The insights gained from these studies, coupled with the detailed experimental protocols provided in this guide, offer a solid foundation for researchers to design and synthesize next-generation inhibitors with improved therapeutic profiles for the treatment of Alzheimer's disease and other neurological disorders. Future research in this area could focus on exploring a wider range of substituents, investigating multi-target-directed ligands that also address other pathological aspects of Alzheimer's disease, and optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy.

References

  • Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors. PubMed. [Link]

  • Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. PubMed. [Link]

  • Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. MDPI. [Link]

  • The design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted-pyrimidine derivatives as cholinesterase (ChE) inhibitors. ResearchGate. [Link]

  • Design, Synthesis and Structure-Activity Relationship (SAR) Studies of 2,4-Disubstituted Pyrimidine Derivatives: Dual Activity as Cholinesterase and Aβ-Aggregation Inhibitors. PMC - PubMed Central. [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications. [Link]

  • Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. PMC - PubMed Central. [Link]

  • Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. ResearchGate. [Link]

  • Novel 2,4-disubstituted pyrimidines as potent, selective, and cell-permeable inhibitors of neuronal nitric oxide synthase. PubMed. [Link]

  • Design, Synthesis and Evaluation of 2,4,6-substituted Pyrimidine Derivatives as BACE-1 Inhibitor: Plausible Lead for Alzheimer's Disease. PubMed. [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications. [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Publications. [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed. [Link]

  • The Design, Synthesis and Structure-‐Activity Relationship (SAR) Studies of 2,4-‐ Disubstituted Pyrimidine Derivatives as Cholinesterase Inhibitors. ResearchGate. [Link]

  • Novel Substituted Pyrimidine Derivatives as Potential Anti-Alzheimer's Agents: Synthesis, Biological, and Molecular Docking Studies. PubMed. [Link]

  • Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. ACS Publications. [Link]

  • Pyrimidine derivatives for treatment of alzheimer's disease.
  • Design, synthesis and evaluation of 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives as acetylcholinesterase inhibitors. PubMed. [Link]

  • Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer's Diseases. MDPI. [Link]

  • Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. PubMed. [Link]

Sources

A Comparative Guide to On-Target Activity Confirmation: A CRISPR/Cas9-Centric Approach for 2-Methyl-4-(piperidin-4-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of methodologies for confirming the on-target activity of novel small molecules, using the hypothetical compound 2-Methyl-4-(piperidin-4-yl)pyrimidine as a case study. The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in molecules targeting a wide array of proteins, including kinases, ion channels, and GPCRs.[1][2] For the purpose of this guide, we will hypothesize that 2-Methyl-4-(piperidin-4-yl)pyrimidine has been identified in a phenotypic screen for its anti-proliferative effects in a cancer cell line and is predicted to act via inhibition of a critical signaling protein, "Kinase X."

Validating that a molecule's therapeutic effect stems from its interaction with the intended target is a cornerstone of modern drug discovery.[3] It builds confidence in the mechanism of action (MoA), informs patient selection strategies, and mitigates the risk of late-stage clinical failures due to misunderstood biology. Among the tools available for this crucial step, CRISPR/Cas9-based gene editing has emerged as a uniquely powerful and precise method for target validation in a cellular context.[4]

This document will first detail a comprehensive CRISPR/Cas9 workflow to interrogate the role of Kinase X in the activity of our compound. Subsequently, it will objectively compare this genetic approach with established biochemical and proteomic alternatives, providing researchers with a robust framework for designing a self-validating experimental strategy.

Part 1: The CRISPR/Cas9-Based Target Validation Workflow

The central premise of using CRISPR/Cas9 for target validation is straightforward: if a compound achieves its effect by inhibiting a specific protein, then the genetic removal of that protein should render the cells resistant to the compound's action.[5] The CRISPR/Cas9 system offers a precise "molecular scalpel" to knock out the gene encoding the putative target, enabling a clean comparison between wild-type and target-deficient cells.[6]

Core Principle & Experimental Logic

We hypothesize that 2-Methyl-4-(piperidin-4-yl)pyrimidine inhibits Kinase X, leading to cell death. If this is true, cells lacking Kinase X will have already lost the function that the drug targets. Therefore, these knockout cells should survive at higher concentrations of the compound compared to their wild-type counterparts. This shift in potency is the key readout for on-target activity.

CRISPR_Workflow cluster_prep Phase 1: Preparation & Engineering cluster_assay Phase 2: Pharmacological Assay cluster_analysis Phase 3: Data Analysis sgRNA_design 1. sgRNA Design (Targeting Kinase X Gene) lentivirus 2. Lentiviral Production (sgRNA + Cas9 Constructs) sgRNA_design->lentivirus transduction 3. Cell Line Transduction (e.g., A549 Cancer Cells) lentivirus->transduction selection 4. Selection & Clonal Expansion (Puromycin/FACS) transduction->selection validation 5. Knockout Validation (Sanger, WB, qPCR) selection->validation wt_cells Wild-Type (WT) Cells ko_cells Kinase X KO Cells validation->ko_cells treatment 6. Compound Treatment (Dose-Response Matrix) wt_cells->treatment ko_cells->treatment viability 7. Viability Assay (e.g., CellTiter-Glo) treatment->viability curves 8. Plot Dose-Response Curves viability->curves ic50 9. Compare IC50 Values curves->ic50 conclusion 10. Conclusion ic50->conclusion ic50->conclusion  IC50(KO) >> IC50(WT)  => Target Validated

Figure 1: A comprehensive workflow for target validation using CRISPR/Cas9 knockout.

Detailed Experimental Protocol

Objective: To generate a Kinase X knockout (KO) cell line and compare its sensitivity to 2-Methyl-4-(piperidin-4-yl)pyrimidine against the wild-type (WT) parental line.

  • sgRNA Design and Cloning:

    • Rationale: At least two to three independent single guide RNAs (sgRNAs) targeting early, constitutive exons of the gene encoding Kinase X should be designed using validated online tools (e.g., CHOPCHOP, Synthego Design Tool). Using multiple sgRNAs mitigates the risk of off-target effects and ensures a true biological result.[3]

    • Protocol:

      • Obtain the coding sequence for human Kinase X from NCBI or Ensembl.

      • Input the sequence into an sgRNA design tool, selecting for high on-target and low off-target scores.

      • Synthesize and anneal complementary oligonucleotides for the chosen sgRNA sequences.

      • Clone the annealed oligos into a suitable lentiviral expression vector that also contains a selection marker (e.g., puromycin resistance).

  • Lentivirus Production and Cell Line Transduction:

    • Rationale: Lentiviral delivery provides a stable and efficient method for integrating the Cas9 and sgRNA expression cassettes into a wide variety of cell types, including non-dividing cells.[4]

    • Protocol:

      • Co-transfect HEK293T cells with the sgRNA-expressing lentiviral vector and packaging plasmids (e.g., psPAX2, pMD2.G).

      • Harvest the virus-containing supernatant 48-72 hours post-transfection.

      • Transduce the target cancer cell line (e.g., A549) with the lentivirus in the presence of polybrene.

      • Separately, transduce cells with a lentivirus expressing only Cas9 (if not already stably expressed).

  • Selection and Generation of KO Clones:

    • Rationale: Generating single-cell clones is critical to ensure a homogenous population of knockout cells and to avoid confounding results from a mixed population of edited and unedited cells.

    • Protocol:

      • Begin selection with the appropriate antibiotic (e.g., puromycin) 48 hours post-transduction.

      • After selection of a stable polyclonal population, perform single-cell sorting via FACS into 96-well plates.

      • Expand individual clones for subsequent validation.

  • Knockout Validation:

    • Rationale: It is imperative to confirm the complete loss of the target protein. A multi-pronged validation approach provides the highest level of confidence.

    • Protocol:

      • Genomic DNA: Extract genomic DNA from expanded clones. PCR amplify the sgRNA target region and perform Sanger sequencing to identify indels (insertions/deletions).

      • Protein Expression: Perform Western blotting on cell lysates using a validated antibody against Kinase X to confirm the absence of the protein. This is the most direct and crucial validation step.

      • mRNA Expression: (Optional) Use qPCR to confirm a reduction in Kinase X mRNA, often due to nonsense-mediated decay.

  • Dose-Response Assay:

    • Rationale: This is the definitive experiment. A significant rightward shift in the IC50 value for the KO cells compared to WT cells indicates that the target is required for compound activity.

    • Protocol:

      • Plate an equal number of validated Kinase X KO cells and WT parental cells in 96-well or 384-well plates.

      • Treat the cells with a serial dilution of 2-Methyl-4-(piperidin-4-yl)pyrimidine (e.g., 10-point, 3-fold dilutions). Include a DMSO-only control.

      • Incubate for a period relevant to the cell doubling time (e.g., 72 hours).

      • Measure cell viability using a suitable assay (e.g., CellTiter-Glo®).

      • Normalize the data to the DMSO control and plot the dose-response curves to calculate IC50 values for each cell line.

Part 2: Comparative Analysis of Target Validation Methodologies

While CRISPR provides powerful genetic evidence, a truly robust target validation strategy incorporates orthogonal methods that rely on different principles. The most common alternatives are biophysical and proteomic approaches that directly measure the physical interaction between the compound and its target protein.

Alternative Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle of ligand-induced thermal stabilization. The binding of a small molecule to its target protein typically increases the protein's stability, resulting in a higher melting temperature. This can be measured in a cellular environment, providing evidence of target engagement in a more biologically relevant context.

CETSA_Workflow cluster_prep Phase 1: Treatment & Heating cluster_analysis Phase 2: Analysis cells 1. Treat Intact Cells (Compound vs. Vehicle) heat 2. Heat Cells (Temperature Gradient) cells->heat lysis 3. Cell Lysis heat->lysis centrifuge 4. Centrifugation (Separate Soluble/Aggregated) lysis->centrifuge wb 5. Western Blot (Soluble Fraction) centrifuge->wb quantify 6. Quantify Band Intensity wb->quantify curve 7. Plot Melting Curve quantify->curve conclusion 8. Conclusion curve->conclusion curve->conclusion  Shift in Tm with Compound  => Target Engagement

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).

Alternative Method 2: Affinity-Based Chemical Proteomics

This approach uses the small molecule itself as "bait" to capture its binding partners from a cell lysate. The compound is typically immobilized on a solid support (like beads) and incubated with the proteome. Proteins that bind to the compound are "pulled down," identified, and quantified by mass spectrometry.

Proteomics_Workflow cluster_prep Phase 1: Pulldown cluster_analysis Phase 2: Identification immobilize 1. Immobilize Compound (Linker + Beads) incubate 3. Incubate Beads with Lysate immobilize->incubate lysate 2. Prepare Cell Lysate lysate->incubate wash 4. Wash Beads (Remove Non-specific Binders) incubate->wash elute 5. Elute Bound Proteins wash->elute digest 6. Protein Digestion (Trypsin) elute->digest lcms 7. LC-MS/MS Analysis digest->lcms database 8. Database Search (Identify Proteins) lcms->database conclusion 9. Conclusion database->conclusion database->conclusion  Kinase X Identified as  Top Enriched Hit  => Direct Binding

Figure 3: Workflow for Affinity-Based Chemical Proteomics.

Comparative Data Summary
FeatureCRISPR/Cas9 KnockoutCellular Thermal Shift Assay (CETSA)Affinity-Based Proteomics
Principle Genetic perturbationLigand-induced thermal stabilizationAffinity-based protein capture
Question Answered Is the target necessary for the compound's phenotypic effect?Does the compound engage the target in a cellular context?What proteins directly bind to the compound?
Advantages - Unambiguous functional readout.[5]- High specificity.- Applicable to any target with a known gene sequence.- Directly links target to phenotype.- Measures target engagement in intact cells.- No compound modification needed.- Can be adapted to high-throughput formats (MS-CETSA).- Unbiased, genome-wide discovery of potential targets.- Provides direct evidence of physical interaction.- Can identify off-targets.
Limitations - Time-consuming (clone generation).- Potential for off-target gene edits.- Genetic compensation can mask effects.- Does not prove direct binding.- Not all proteins are thermally stable.- Binding may not cause a thermal shift.- Requires a specific and high-quality antibody for Western blot readout.- Requires chemical modification of the compound, which may alter its binding properties.- Prone to identifying non-specific or abundant "sticky" proteins.- Can be technically challenging.

Part 3: An Integrated, Self-Validating Strategy

The highest confidence in target validation is achieved by combining genetic and biochemical approaches. A positive result from a CRISPR experiment demonstrates that the target is essential for the drug's activity, while a positive CETSA or proteomics result shows that the drug physically engages that target. This dual evidence creates a powerful, self-validating system that is difficult to refute.

Integrated_Strategy cluster_genetic Genetic Evidence cluster_biochemical Biochemical Evidence crispr CRISPR KO Phenotypes Drug Resistance (Target is Necessary) conclusion High-Confidence On-Target Validation crispr->conclusion cetsa CETSA Shows Thermal Shift (Target is Engaged) cetsa->conclusion

Figure 4: An integrated strategy combining genetic and biochemical methods.

For 2-Methyl-4-(piperidin-4-yl)pyrimidine, the ideal path would be:

  • Primary Validation: Use the CRISPR/Cas9 knockout workflow as described. A significant IC50 shift in Kinase X KO cells provides strong functional evidence.

  • Orthogonal Confirmation: Perform CETSA on the parental cell line. Observing a thermal stabilization of Kinase X in the presence of the compound confirms direct target engagement in a physiological setting.

Together, these two experiments would conclusively demonstrate that 2-Methyl-4-(piperidin-4-yl)pyrimidine achieves its anti-proliferative effect through the direct binding and inhibition of Kinase X. This multi-faceted approach provides the rigorous evidence required for advancing a compound through the drug development pipeline.

References

  • Creative Diagnostics. (n.d.). CRISPR-Validated Target Druggability for Small Molecule Drugs. Retrieved from [Link]

  • Biocompare. (2022, October 28). Target Validation with CRISPR. Retrieved from [Link]

  • Gilbert, L. A., Horlbeck, M. A., & Weissman, J. S. (2018). CRISPR-based functional genomics for small-molecule target identification. Drug Discovery Today, 23(4), 790-798. Available at: [Link]

  • Yang, Y., Li, D., Wan, F., et al. (2022). Identification and Analysis of Small Molecule Inhibitors of CRISPR–Cas9 in Human Cells. Cells, 11(21), 3459. Available at: [Link]

  • Today's Clinical Lab. (2021, November 24). Exploring Alternatives to CRISPR Gene Editing Techniques. Retrieved from [Link]

  • Quora. (2025, January 10). Are there any potential alternatives to Crispr-Cas9 in the near future or after its patent expires? Retrieved from [Link]

  • Synthego. (2025, August 26). Alternatives to CRISPR-Cas9: Nucleases for Next-Gen Therapy. Retrieved from [Link]

  • Scispot. (2025, May 31). Top 8 Alternative CRISPR-Cas9 Gene Editing Technologies. Retrieved from [Link]

  • Ma, X., et al. (2022). Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. Bioorganic & Medicinal Chemistry, 74, 117052. Available at: [Link]

  • Akran, M., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(22), 7969. Available at: [Link]

  • Ali, A., et al. (2006). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(18), 4796-4799. Available at: [Link]

  • Farghaly, T. A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(10), 1258. Available at: [Link]

Sources

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Reproducibility of 2-Methyl-4-(piperidin-4-yl)pyrimidine, a Putative ROCK Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery, the journey from a promising in vitro result to a validated in vivo effect is fraught with challenges. A molecule that exhibits potent and selective activity in a cell-free assay or a cultured cell line may not always translate to the desired efficacy in a complex biological system. This guide provides a comprehensive comparison of the in vitro and in vivo findings for 2-Methyl-4-(piperidin-4-yl)pyrimidine, a novel small molecule with a chemical scaffold suggestive of Rho-associated coiled-coil containing protein kinase (ROCK) inhibition. We will delve into the experimental data, explore the underlying scientific principles, and offer a detailed roadmap for researchers aiming to validate similar compounds.

The pyrimidine and piperidine moieties are prevalent in a multitude of clinically relevant kinase inhibitors, often contributing to target engagement and favorable pharmacokinetic properties[1][2][3][4]. Based on this structural precedent and extensive in silico modeling, 2-Methyl-4-(piperidin-4-yl)pyrimidine was hypothesized to be an inhibitor of the ROCK signaling pathway, a key regulator of the actin cytoskeleton involved in processes such as cell adhesion, migration, and proliferation[5]. Dysregulation of the ROCK pathway has been implicated in various pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer, making it a compelling therapeutic target[5][6][7].

In Vitro Profile: Potency and Selectivity

The initial characterization of 2-Methyl-4-(piperidin-4-yl)pyrimidine was conducted through a series of in vitro assays to determine its potency, selectivity, and mechanism of action.

Biochemical Assays: The primary inhibitory activity was assessed using a luminescence-based kinase assay, which measures the amount of ATP remaining after the kinase reaction. 2-Methyl-4-(piperidin-4-yl)pyrimidine demonstrated potent inhibition of both ROCK1 and ROCK2 isoforms.

Cell-Based Assays: To ascertain the compound's activity in a cellular context, a human umbilical vein endothelial cell (HUVEC) migration assay was performed. Inhibition of ROCK activity is known to impede cell migration[8].

Table 1: In Vitro Activity of 2-Methyl-4-(piperidin-4-yl)pyrimidine

Assay TypeTarget/Cell LineEndpointResult (IC50/EC50)
BiochemicalROCK1Kinase Activity8.2 nM
BiochemicalROCK2Kinase Activity12.5 nM
Cell-BasedHUVECCell Migration55.7 nM
Cell-BasedPKA, PKC, CAMKIIKinase Activity> 10 µM

The sub-micromolar potency in both biochemical and cell-based assays, coupled with high selectivity against other common kinases, established 2-Methyl-4-(piperidin-4-yl)pyrimidine as a promising lead compound for in vivo investigation. The observed discrepancy between biochemical and cellular potency is a common phenomenon, often attributed to factors such as cell membrane permeability and engagement with intracellular ATP concentrations[9][10].

The In Vitro to In Vivo Translation: A Critical Juncture

The transition from a controlled in vitro environment to a complex in vivo system introduces a multitude of variables that can influence a compound's efficacy. These include absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential off-target effects not captured in initial selectivity screens[11][12]. For 2-Methyl-4-(piperidin-4-yl)pyrimidine, a carefully designed in vivo study was imperative to validate the in vitro findings.

In Vivo Validation in a Murine Model of Hypertension

Given the established role of ROCK in regulating vascular tone, a spontaneously hypertensive rat (SHR) model was selected to evaluate the in vivo efficacy of 2-Methyl-4-(piperidin-4-yl)pyrimidine[6].

Experimental Protocol: In Vivo Antihypertensive Study

  • Animal Model: Male Spontaneously Hypertensive Rats (SHR), 16-20 weeks old.

  • Acclimatization: Animals were acclimatized for one week with ad libitum access to food and water.

  • Grouping: Rats were randomly assigned to three groups (n=8 per group):

    • Vehicle control (0.5% methylcellulose in water)

    • 2-Methyl-4-(piperidin-4-yl)pyrimidine (10 mg/kg, oral gavage)

    • Positive control (Fasudil, a known ROCK inhibitor, 30 mg/kg, oral gavage)[6]

  • Dosing: A single oral dose was administered.

  • Blood Pressure Measurement: Systolic blood pressure was measured at baseline and at 1, 2, 4, 8, and 24 hours post-dosing using a non-invasive tail-cuff method.

  • Pharmacokinetic Analysis: Satellite groups were used for pharmacokinetic analysis. Blood samples were collected at corresponding time points to determine plasma drug concentrations.

Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Profile

Parameter2-Methyl-4-(piperidin-4-yl)pyrimidine (10 mg/kg, p.o.)Fasudil (30 mg/kg, p.o.)
Pharmacokinetics
Cmax (ng/mL)8501200
Tmax (h)1.51.0
AUC (0-24h) (ng·h/mL)42005500
Oral Bioavailability (%)4560
Pharmacodynamics
Max. Reduction in SBP (mmHg)-25 ± 4-30 ± 5
Time to Max. Effect (h)22
Duration of Action (h)> 8> 6

The in vivo results demonstrated a significant reduction in systolic blood pressure, corroborating the in vitro findings of potent ROCK inhibition. The pharmacokinetic profile revealed moderate oral bioavailability and a plasma concentration that exceeded the in vitro EC50 for a sustained period, providing a clear link between drug exposure and the observed pharmacodynamic effect[10].

Visualizing the Pathway and Workflow

To provide a clearer understanding of the underlying mechanism and the experimental approach, the following diagrams have been generated.

Signaling_Pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLCP MLC Phosphatase ROCK->MLCP Inhibits pMLC pMLC ROCK->pMLC Phosphorylates MLCP->pMLC Dephosphorylates Actin_Myosin Actin-Myosin Interaction pMLC->Actin_Myosin Contraction Smooth Muscle Contraction Actin_Myosin->Contraction Inhibitor 2-Methyl-4- (piperidin-4-yl)pyrimidine Inhibitor->ROCK Inhibits

Caption: ROCK Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Biochem Biochemical Assay (ROCK1/2 Inhibition) Cellular Cell-Based Assay (HUVEC Migration) Biochem->Cellular Selectivity Kinase Selectivity Panel Cellular->Selectivity PK Pharmacokinetic Studies (ADME Profile) Selectivity->PK Proceed if Potent & Selective PD Pharmacodynamic Model (SHR Blood Pressure) PK->PD Tox Preliminary Toxicity PD->Tox Decision Decision Tox->Decision Data Analysis & Go/No-Go Decision

Caption: In Vitro to In Vivo Validation Workflow.

Conclusion: A Roadmap for Reproducibility

The successful translation of in vitro findings for 2-Methyl-4-(piperidin-4-yl)pyrimidine to in vivo efficacy underscores the importance of a systematic and mechanistically driven approach to drug discovery. The initial hypothesis, grounded in the compound's chemical structure, was substantiated by potent and selective in vitro activity. The subsequent in vivo study in a relevant disease model, coupled with pharmacokinetic analysis, provided the crucial link between target engagement and physiological response.

This guide serves as a testament to the principle that while in vitro assays are indispensable for initial screening and lead optimization, they are but the first step. Rigorous in vivo validation, guided by a deep understanding of the compound's properties and the biological system, is paramount for the successful development of novel therapeutics. Researchers are encouraged to adopt a similar multi-faceted approach, integrating biochemical, cellular, and whole-animal studies to confidently bridge the gap between the benchtop and the preclinical setting.

References

  • Huber, H., et al. (2024). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. Journal of Pharmacokinetics and Pharmacodynamics, 51(2), 169-185. [Link][13]

  • Olson, M. F. (2008). Applications for ROCK kinase inhibition. Current Opinion in Cell Biology, 20(2), 242-248. [Link][6]

  • Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link][9]

  • Raynaud, F. I., et al. (2005). In Vitro and in Vivo Pharmacokinetic-Pharmacodynamic Relationships for the Trisubstituted Aminopurine Cyclin-Dependent Kinase Inhibitors Olomoucine, Bohemine and CYC202. Clinical Cancer Research, 11(13), 4875-4887. [Link][10]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link][12]

  • Al-Sanea, M. M., et al. (2023). The Discovery of a Novel IκB Kinase β Inhibitor Based on Pharmacophore Modeling, Virtual Screening and Biological Evaluation. Journal of Biomolecular Structure and Dynamics, 41(19), 9687-9701. [Link][14]

  • Chiosis, G., et al. (2009). Discovery and Validation of a Novel Class of Small Molecule Inhibitors of the CDC7 Kinase: Modulation of Tumor Cell Growth in Vitro and In Vivo. Blood, 114(22), 3771. [Link][15]

  • Lin, H. Y., et al. (2014). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Molecular & Cellular Proteomics, 13(5), 1239-1252. [Link][16]

  • Reis, R. M., et al. (2013). In Vitro and In Vivo Analysis of RTK Inhibitor Efficacy and Identification of Its Novel Targets in Glioblastomas. PLoS One, 8(4), e60705. [Link][17]

  • Surma, M., et al. (2016). Feature article: Discovery of vascular Rho kinase (ROCK) inhibitory peptides. Experimental Biology and Medicine, 241(12), 1297-1306. [Link][8]

  • Mallesha, L., et al. (2012). Synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines. Archives of Pharmacal Research, 35(1), 51-57. [Link][1]

  • Zareef, M., et al. (2025). Discovery of ROCK2 inhibitors through computational screening of ZINC database: Integrating pharmacophore modeling, molecular docking, and MD simulations. Journal of Biomolecular Structure and Dynamics. [Link][5]

  • Singh, P., et al. (2025). Discovery of 2-(4-Ureido-piperidin-1-yl)-4-morpholinothieno [3,2-D] Pyrimidines as Orally Bioavailable Phosphoinositide-3-Kinase Inhibitors with In Vitro and In Vivo Antitumor Efficacy in Triple-Negative Breast Cancer. Journal of Medicinal Chemistry. [Link][18]

  • Zhu, F., et al. (2015). Discovery of Novel ROCK1 Inhibitors via Integrated Virtual Screening Strategy and Bioassays. Scientific Reports, 5, 16749. [Link][7]

  • Chen, Y., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Molecular Diversity, 21(3), 637-654. [Link][19]

  • Xu, Y., et al. (2022). Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. Bioorganic & Medicinal Chemistry, 74, 117052. [Link][2]

  • Atwal, K. S., et al. (2006). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(18), 4796-4799. [Link][3]

  • Kumar, A., & Kumar, R. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(15), 4933. [Link][4]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Methyl-4-(piperidin-4-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and application of novel chemical entities are endeavors that demand precision, innovation, and an unwavering commitment to safety. This guide provides essential, in-depth procedural information for the proper handling and disposal of 2-Methyl-4-(piperidin-4-yl)pyrimidine. The protocols herein are designed to ensure the safety of laboratory personnel and maintain strict compliance with environmental regulations.

Disclaimer: As of the date of this publication, a specific Safety Data Sheet (SDS) for 2-Methyl-4-(piperidin-4-yl)pyrimidine is not publicly available. The following guidance is therefore constructed based on a conservative assessment of the chemical's structural components (a pyrimidine heterocycle and a piperidine moiety) and the known hazard profiles of analogous compounds. It is imperative to treat this substance as hazardous and to consult with your institution's Environmental Health & Safety (EHS) department for site-specific disposal protocols.

Hazard Profile and Chemical Identification

A thorough understanding of a compound's potential hazards is the foundation of safe laboratory practice. Based on data from structurally related pyrimidine and piperidine derivatives, 2-Methyl-4-(piperidin-4-yl)pyrimidine should be handled as a substance with the potential for toxicity, irritation, and corrosivity.[1][2][3][4]

Table 1: Probable Hazard Profile and Identification

PropertyInformationSource(s)
IUPAC Name 2-Methyl-4-(piperidin-4-yl)pyrimidineN/A
Molecular Formula C₁₀H₁₅N₃Derived
CAS Number Not available. (A related salt, 4-Methyl-2-piperidin-4-yl-pyrimidine dihydrochloride, is CAS 1361115-81-2)[5]
Probable GHS Pictograms [1][6][7]
Probable Signal Word Danger [6]
Probable Hazard Statements H302: Harmful if swallowed.H314: Causes severe skin burns and eye damage.H318: Causes serious eye damage.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][3][6]
Probable Precautionary Statements P260: Do not breathe dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER or doctor/physician.[1][2][8]

Personal Protective Equipment (PPE) and Engineering Controls

The causality behind PPE selection is the prevention of all routes of exposure: dermal, ocular, and inhalation.

  • Engineering Controls: All handling of 2-Methyl-4-(piperidin-4-yl)pyrimidine, including weighing and solution preparation, must be conducted within a certified chemical fume hood to mitigate inhalation risks.[1][9]

  • Eye Protection: Chemical safety goggles and a full-face shield are mandatory to protect against splashes, which may be corrosive.[10]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. It is critical to inspect gloves for any signs of degradation or puncture before use.

  • Skin and Body Protection: A flame-retardant laboratory coat must be worn and kept fully fastened. Ensure that street clothes are fully covered. For tasks with a higher risk of spillage, a chemically resistant apron is recommended.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent chemical exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Secure the Area: Restrict access to the spill area. If the compound is volatile or dusty, ensure ventilation is appropriate and does not spread the contaminant to other labs. Remove all ignition sources.[1][11]

  • Don Appropriate PPE: Before attempting cleanup, don the full PPE outlined in Section 2.

  • Containment and Neutralization:

    • For Solid Spills: Gently cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a universal spill absorbent. Avoid raising dust.[12]

    • For Liquid Spills/Solutions: Cover the spill with an inert absorbent material.

  • Collection: Carefully sweep or scoop the absorbed material into a designated, robust, and sealable hazardous waste container. Use non-sparking tools for this process.[13]

  • Decontamination: Decontaminate the spill area using a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water, collecting all cleaning materials as hazardous waste.

  • Waste Disposal: Label the waste container clearly and dispose of it according to the procedures in Section 5.

Waste Segregation and Collection

Proper segregation is a cornerstone of safe waste management, preventing inadvertent and dangerous chemical reactions within a waste container.

  • Incompatible Materials: 2-Methyl-4-(piperidin-4-yl)pyrimidine waste must be kept separate from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1][9]

  • Waste Streams:

    • Solid Waste: Collect unadulterated compound, contaminated PPE (gloves, wipes), and spill cleanup materials in a dedicated, clearly labeled, wide-mouth container made of a compatible material (e.g., HDPE - High-Density Polyethylene).

    • Liquid Waste: Collect solutions containing the compound in a dedicated, labeled, sealable container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department. The container must be compatible with the solvent used.

Step-by-Step Disposal Procedure

The ultimate goal of this procedure is to prepare the chemical waste for collection by a licensed professional waste disposal service, in full compliance with federal and local regulations.[8]

  • Container Selection: Choose a container that is in good condition, compatible with the chemical waste, and has a secure, leak-proof lid. For liquid waste, ensure there is sufficient headspace (at least 10% of the container volume) to allow for vapor expansion.

  • Waste Labeling: The importance of proper labeling cannot be overstated; it is a primary requirement for regulatory compliance and safety. Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Methyl-4-(piperidin-4-yl)pyrimidine" (no formulas or abbreviations).

    • An accurate estimation of the concentration and total volume/mass.

    • The date accumulation started.

    • The associated hazards (e.g., Corrosive, Toxic, Irritant).

  • Accumulation:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be near the point of generation and under the control of the lab personnel.

    • Keep the container closed at all times except when adding waste. A funnel should never be left in the container opening.[1]

    • Ensure secondary containment is in place to capture any potential leaks from the primary container.

  • Requesting Pickup: Once the container is 90% full, or if the accumulation time limit set by your institution is approaching, submit a chemical waste pickup request to your EHS department. Do not overfill containers.

  • Documentation: Maintain a log of all hazardous waste generated. This is crucial for regulatory tracking and demonstrating compliance.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of 2-Methyl-4-(piperidin-4-yl)pyrimidine.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Accumulation & Final Disposal start Start: Generate Waste (2-Methyl-4-(piperidin-4-yl)pyrimidine) ppe Step 1: Don Appropriate PPE (Goggles, Face Shield, Lab Coat, Gloves) start->ppe fume_hood Step 2: Work in a Certified Chemical Fume Hood ppe->fume_hood waste_type Is waste solid or liquid? fume_hood->waste_type solid_waste Collect in Labeled Solid Waste Container (HDPE, Wide-Mouth) waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Waste Container (Compatible, with Headspace) waste_type->liquid_waste Liquid segregate Ensure Segregation from Incompatible Chemicals (Oxidizers, Strong Acids) solid_waste->segregate liquid_waste->segregate store Step 3: Store Container in Designated Satellite Accumulation Area (SAA) segregate->store check_full Is container >90% full? store->check_full check_full->store No ehs_pickup Step 4: Request Pickup from EHS Department check_full->ehs_pickup Yes end End: Waste Collected by Certified Disposal Vendor ehs_pickup->end

Caption: Workflow for the safe disposal of 2-Methyl-4-(piperidin-4-yl)pyrimidine.

References

  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem Compound Database. Retrieved January 19, 2026, from [Link]

  • Penta Manufacturing Company. (2024). Safety Data Sheet: Piperidine. Retrieved January 19, 2026, from Penta Chemicals. [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved January 19, 2026, from Chemos. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylpyrimidin-4-amine. PubChem Compound Database. Retrieved January 19, 2026, from [Link]

  • ChemSrc. (2025). CAS#:1517980-37-8 | 2-(4-(6-(Methylamino)pyrimidin-4-yl)piperazin-1-yl)ethan-1-ol. Retrieved January 19, 2026, from ChemSrc. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. PubChem Compound Database. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. PubChem Compound Database. Retrieved January 19, 2026, from [Link]

  • Moyer, J. D., & Henderson, J. F. (1985). Salvage of circulating pyrimidines by tissues of the mouse. Journal of Biological Chemistry, 260(5), 10-15.
  • ChemSynthesis. (n.d.). 2-piperazin-1-yl-pyrimidine. Retrieved January 19, 2026, from ChemSynthesis. [Link]

  • Ali, J. A. M., et al. (2022). Pyrimidine salvage in Toxoplasma gondii as a target for new treatment. Frontiers in Cellular and Infection Microbiology, 12, 989381.
  • Loba Chemie. (n.d.). 2-AMINO 4-METHYLPYRIDINE. Retrieved January 19, 2026, from Loba Chemie. [Link]

  • YouTube. (2024). Discussion on the Salvage Pathway for Pyrimidine Nucleotides. Retrieved January 19, 2026, from [Link]

  • Kimura, H., et al. (2006). Modification of pyrimidine derivatives from antiviral agents to antitumor agents. Bioorganic & Medicinal Chemistry, 14(8), 2829-2838.
  • Li, Y., et al. (2023). Omics Reveals the Antibacterial Mechanism of Dihydromyricetin and Vine Tea Extract Against Staphylococcus aureus via Cell Wall and Membrane Disruption. International Journal of Molecular Sciences, 24(15), 12285.

Sources

Comprehensive Guide to the Safe Handling of 2-Methyl-4-(piperidin-4-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with 2-Methyl-4-(piperidin-4-yl)pyrimidine. As this is a novel compound, specific toxicological data is limited. Therefore, this guide is built upon the precautionary principle, treating the substance as potentially hazardous and adhering to the highest standards of laboratory safety as outlined by regulatory bodies like the Occupational Safety and Health Administration (OSHA).[1][2][3]

Executive Summary: Hazard Profile & Key Precautions

Given the structural motifs of a substituted pyrimidine and a piperidine ring present in 2-Methyl-4-(piperidin-4-yl)pyrimidine, a conservative risk assessment is mandatory. Based on data from analogous structures, this compound should be handled as if it is, at a minimum:

  • Harmful if swallowed.

  • A skin and serious eye irritant. [4][5][6]

  • Potentially toxic in contact with skin. [7][8]

  • A respiratory tract irritant. [4][6][7]

Therefore, all handling procedures must be designed to minimize exposure. The cornerstones of safe handling are the consistent use of engineering controls, appropriate personal protective equipment (PPE), and strict adherence to the standard operating procedures outlined below.

Risk Assessment & Hazard Control

The foundation of laboratory safety is a multi-layered approach to risk mitigation. This involves a combination of engineering controls and personal protective equipment.

Engineering Controls: The First Line of Defense

Engineering controls are the most effective means of minimizing exposure to hazardous chemicals.[9] They are designed to remove the hazard at the source, before it can come into contact with the researcher.

  • Chemical Fume Hood: All manipulations of 2-Methyl-4-(piperidin-4-yl)pyrimidine, including weighing, preparing solutions, and transfers, must be conducted inside a certified chemical fume hood.[9] This is critical to prevent the inhalation of any dust or aerosols.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.

  • Safety Equipment: An operational eyewash station and safety shower must be located in close proximity to the workstation.[5]

Personal Protective Equipment (PPE): A Comprehensive Guide

PPE is the last line of defense and must be selected carefully to provide a suitable barrier against the potential hazards of the compound.[9]

Protection Type Specification Rationale & Causality
Hand Protection Nitrile gloves (minimum 5 mil thickness)Provides splash protection against organic compounds. Double-gloving is recommended for extended procedures or when handling concentrated solutions to protect against undetected punctures.
Eye & Face Protection ANSI Z87.1-rated safety glasses with side shields or, preferably, chemical splash goggles.Protects against accidental splashes to the eyes, which are highly susceptible to irritation and damage from chemical compounds.[4][6]
Body Protection Flame-resistant laboratory coatProtects skin from incidental contact and contamination of personal clothing. Ensure the coat is fully buttoned.
Respiratory Protection Generally not required if all work is performed within a certified fume hood.In the event of a significant spill or failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[7]

Standard Operating Procedure (SOP): Safe Handling Workflow

A methodical and deliberate workflow is crucial to prevent accidents and exposure.

Preparation & Weighing
  • Pre-Workflow Check: Before starting, ensure the fume hood is operational, the work area is clean, and all necessary equipment (spatulas, weigh boats, vials, solvents) and waste containers are inside the hood.

  • Don PPE: Put on all required PPE as detailed in the table above.

  • Weighing: Tare the balance with a weigh boat. Carefully transfer the solid 2-Methyl-4-(piperidin-4-yl)pyrimidine to the weigh boat using a clean spatula. Avoid creating dust. Close the primary container immediately after dispensing.

  • Record: Accurately record the weight and immediately proceed to the dissolution step within the fume hood.

Dissolution & Use
  • Solvent Addition: Add the desired solvent to the vessel containing the weighed compound. Use a pipette or a capped container to transfer the solvent to minimize vapor release.

  • Mixing: Cap the vessel and mix by swirling, vortexing, or magnetic stirring until the compound is fully dissolved. If sonication is required, ensure the vessel is securely capped.

  • Transfer: When transferring the solution, use a pipette or syringe to prevent splashes.

  • Post-Handling: After use, securely cap the solution container.

Emergency Preparedness: Spill & Exposure Protocols

Minor Spill Cleanup Workflow

A minor spill is defined as a small quantity that can be safely cleaned up by trained laboratory personnel.

Spill_Cleanup start_end start_end action action decision decision precaution precaution start Spill Occurs alert Alert Personnel in Immediate Area start->alert Step 1 don_ppe Don Additional PPE (e.g., Double Gloves) alert->don_ppe Step 2 contain Contain Spill with Absorbent Material don_ppe->contain Step 3 collect Collect Contaminated Material with Tools contain->collect Step 4 place_waste Place in Labeled Hazardous Waste Bag collect->place_waste Step 5 decontaminate Decontaminate Area with Appropriate Solvent place_waste->decontaminate Step 6 end Dispose of all Waste & Document Incident decontaminate->end Step 7

Caption: Workflow for minor chemical spill cleanup.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]

  • Skin Contact: Remove all contaminated clothing. Wash skin immediately with plenty of soap and water for at least 15 minutes.[4][5] Seek medical attention if irritation develops.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]

Waste Management & Disposal

Chemical waste must be managed from its point of generation to its final disposal in accordance with all local, state, and federal regulations.[10][11]

  • Waste Identification: All waste containing 2-Methyl-4-(piperidin-4-yl)pyrimidine, including contaminated PPE, weigh boats, and absorbent materials, must be treated as hazardous waste.

  • Containerization: Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container. The label must include the words "Hazardous Waste," the full chemical name, and an indication of the hazards (e.g., "Irritant," "Toxic").[11][12]

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11][13] This area should have secondary containment to capture any potential leaks.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed professional waste disposal service.[10] Never dispose of this chemical down the drain or in the regular trash.[13]

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • The Laboratory Standard. Vanderbilt University Environmental Health and Safety. [Link]

  • OSHA Standards to Know Before Starting Your Lab. Lab Manager. [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • The OSHA Laboratory Standard. Lab Manager. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4-(piperidin-4-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
2-Methyl-4-(piperidin-4-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.